4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine
Description
Properties
IUPAC Name |
tert-butyl 6-bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrFNO3/c1-13(2,3)19-12(17)16-6-7-18-9-5-4-8(14)10(15)11(9)16/h4-5H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMDEABOJMKGDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=C1C(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718439 | |
| Record name | tert-Butyl 6-bromo-5-fluoro-2,3-dihydro-4H-1,4-benzoxazine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352318-72-9 | |
| Record name | tert-Butyl 6-bromo-5-fluoro-2,3-dihydro-4H-1,4-benzoxazine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of tert-butyl 6-bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine-4-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will delve into its chemical and physical properties, explore detailed synthetic and purification methodologies, and discuss its current and potential applications in the development of novel therapeutics. This document is intended to be a practical resource, offering field-proven insights and robust protocols to accelerate research and development efforts.
Core Molecular Attributes and Physicochemical Properties
4-BOC-6-bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine is a synthetically versatile molecule featuring a fluorinated and brominated benzoxazine core, with the nitrogen atom of the oxazine ring protected by a tert-butoxycarbonyl (BOC) group. This combination of functionalities makes it a valuable intermediate for introducing the benzoxazine scaffold into more complex molecular architectures.
Table 1: Key Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | tert-butyl 6-bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine-4-carboxylate | - |
| CAS Number | 1352318-72-9 | [1][] |
| Molecular Formula | C₁₃H₁₅BrFNO₃ | - |
| Molecular Weight | 332.17 g/mol | - |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCOC2=C1C(=C(C=C2)Br)F | - |
While specific experimental data for properties such as melting point, boiling point, and solubility are not widely published, the presence of the bromine and fluorine atoms is expected to influence the molecule's lipophilicity and reactivity. The BOC protecting group offers stability under a range of conditions while allowing for facile deprotection under acidic conditions.[3]
Synthesis and Purification: A Validated Protocol
The synthesis of this compound typically involves a multi-step sequence, leveraging established methodologies for the formation of the benzoxazine ring system.[4][5] The following protocol outlines a representative and reliable approach.
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Materials:
-
2-Amino-4-bromo-5-fluorophenol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
1,2-Dibromoethane
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step 1: N-Boc Protection of 2-Amino-4-bromo-5-fluorophenol
-
To a solution of 2-amino-4-bromo-5-fluorophenol in THF, add triethylamine (1.2 equivalents).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in THF at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate.
Step 2: O-Alkylation with 1,2-Dibromoethane
-
Dissolve the crude product from Step 1 in DMF.
-
Add potassium carbonate (2.0 equivalents) and 1,2-dibromoethane (1.5 equivalents).
-
Heat the reaction mixture to 60-70 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature, pour into water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate in vacuo.
Step 3: Intramolecular Cyclization
-
Dissolve the crude product from Step 2 in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure.
Purification
The crude this compound is typically purified by flash column chromatography on silica gel. A gradient elution system, for example, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is generally effective. The purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.
Spectroscopic Characterization
While a comprehensive, publicly available dataset is limited, based on the structure and data from related compounds, the following spectral characteristics are expected.[1][6][7]
Table 2: Expected Spectroscopic Data
| Technique | Expected Chemical Shifts / Signals |
| ¹H NMR | δ (ppm): Aromatic protons (2H, multiplet), Oxazine ring protons (-OCH₂CH₂N-, 4H, multiplet), BOC group protons (-C(CH₃)₃, 9H, singlet). |
| ¹³C NMR | δ (ppm): Aromatic carbons (including C-Br and C-F), Oxazine ring carbons, BOC carbonyl carbon, BOC quaternary carbon, BOC methyl carbons. |
| ¹⁹F NMR | A singlet or doublet corresponding to the fluorine atom on the aromatic ring. |
| Mass Spec (ESI) | [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight. |
Reactivity and Synthetic Utility
The chemical reactivity of this compound is dictated by its key functional groups:
-
BOC-Protected Amine: The BOC group is stable to many reagents but can be readily cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to reveal the secondary amine.[3] This allows for subsequent functionalization at the nitrogen atom.
-
Aryl Bromide: The bromine atom on the aromatic ring is a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This enables the introduction of a wide range of substituents at the 6-position of the benzoxazine core.
-
Fluorinated Aromatic Ring: The fluorine atom can influence the electronic properties of the aromatic ring and can be involved in specific interactions with biological targets.[8]
Caption: Key reactive sites and potential transformations of the title compound.
Applications in Drug Discovery and Medicinal Chemistry
The 2,3-dihydro-1,4-benzoxazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[8] Derivatives of this heterocyclic system have demonstrated a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[9][10]
The specific substitution pattern of this compound makes it a particularly attractive starting material for the synthesis of novel drug candidates. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a convenient point for diversification through cross-coupling chemistry. This allows for the systematic exploration of the structure-activity relationship (SAR) of new benzoxazine-based compounds.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. Based on data for structurally related compounds, it should be considered as potentially irritating to the skin and eyes.[11][12]
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.
-
Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex heterocyclic compounds with potential therapeutic applications. Its well-defined reactive sites allow for controlled and predictable chemical transformations, making it an ideal starting material for the generation of diverse chemical libraries for drug discovery programs. This guide provides a solid foundation of its chemical properties, a reliable synthetic protocol, and an overview of its potential applications, empowering researchers to effectively utilize this compound in their scientific endeavors.
References
-
ChemWhat. CAS 1352318-72-9 this compound. Available from: [Link]
-
Polymers (Basel). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. 2021;13(9):1421. Available from: [Link]
-
ResearchGate. High Yield Synthesis of Fluorinated Benzoxazine Monomers and Their Molecular Characterization. 2002. Available from: [Link]
-
ResearchGate. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. 2022. Available from: [Link]
-
Acta Crystallographica Section E: Structure Reports Online. tert-Butyl 6-acetamido-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate. 2010;66(Pt 12):o2600. Available from: [Link]
-
ResearchGate. Synthesis and Properties of Benzoxazine Resins. 2017. Available from: [Link]
-
Polymers (Basel). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. 2020;12(3):694. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Research. 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. 2023;14(10): 1000-08. Available from: [Link]
-
ResearchGate. Various Synthetic Methods of Benzoxazine Monomers. 2017. Available from: [Link]
-
Polymers (Basel). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. 2021;13(9):1421. Available from: [Link]
-
ResearchGate. (a) ¹ H NMR spectra and (b) ¹⁹F NMR spectra of benzoxazine monomers. 2020. Available from: [Link]
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Journal of Chemical and Pharmaceutical Research. Pharmacological Profile of Benzoxazines: A Short Review. 2010; 2(4):309-316. Available from: [Link]
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ResearchGate. Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. 2024. Available from: [Link]
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Taylor & Francis Online. Benzoxazine – Knowledge and References. Available from: [Link]
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PubChem. 4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid. Available from: [Link]
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synthesis of 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine
An In-depth Technical Guide to the Synthesis of 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine
Abstract
The 2,3-dihydro-1,4-benzoxazine scaffold is a privileged heterocyclic motif integral to the fields of medicinal chemistry and materials science. Its unique structural and electronic properties have led to its incorporation into a wide range of biologically active compounds and high-performance polymers. The targeted introduction of halogen atoms, such as fluorine and bromine, provides a powerful tool for modulating molecular properties, including metabolic stability, lipophilicity, and binding interactions. Furthermore, the bromine substituent serves as a versatile synthetic handle for subsequent cross-coupling reactions, enabling further molecular diversification. This guide provides a comprehensive, scientifically-grounded methodology for the multi-step synthesis of This compound , a key intermediate for advanced drug discovery and development programs. We will dissect each synthetic step, explaining the underlying chemical principles, providing detailed experimental protocols, and emphasizing the rationale behind procedural choices to ensure reproducibility and success.
Introduction: The Strategic Value of Substituted Benzoxazines
1,4-Benzoxazine derivatives are at the core of numerous therapeutic agents and functional materials.[1] The strategic functionalization of the benzoxazine ring system is a cornerstone of modern synthetic chemistry. The inclusion of a fluorine atom, as in the target molecule, is a well-established strategy in medicinal chemistry to enhance metabolic stability and modify physicochemical properties. The bromine atom at the C-6 position is not merely a substituent but a gateway for further elaboration via palladium-catalyzed cross-coupling reactions, allowing for the introduction of complex carbon-based fragments.
The synthesis described herein is a logical, three-stage process designed for efficiency and control:
-
Formation of the Core Scaffold: Synthesis of 5-fluoro-2,3-dihydro-1,4-benzoxazine.
-
Regioselective Aromatic Halogenation: Introduction of a bromine atom at the C-6 position.
-
Amine Protection: Installation of a tert-butyloxycarbonyl (BOC) group on the ring nitrogen to yield the final product.
This guide is structured to provide researchers and drug development professionals with not only a protocol but also a deep understanding of the reaction dynamics, enabling them to adapt and troubleshoot the synthesis as needed.
Overall Synthetic Workflow
The multi-step synthesis proceeds from a commercially available substituted aminophenol to the final protected benzoxazine. Each step is designed to be high-yielding and amenable to standard laboratory purification techniques.
Figure 1: Three-step synthetic pathway to the target compound.
Part I: Synthesis of the Core Scaffold: 5-Fluoro-2,3-dihydro-1,4-benzoxazine
Scientific Principle
The construction of the 1,4-benzoxazine ring system is achieved via a two-step sequence starting from 2-amino-3-fluorophenol. The first step involves the N-acylation of the more nucleophilic amino group with chloroacetyl chloride. The basic conditions, provided by sodium bicarbonate, neutralize the HCl generated during the reaction. The subsequent intramolecular Williamson ether synthesis is less favorable in this case. Therefore, a more robust method is employed: the reduction of the resulting amide to the corresponding amine and simultaneous cyclization, or a subsequent cyclization after reduction of the intermediate chloroacetamide. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is used to reduce the amide carbonyl, leading to the formation of the dihydrobenzoxazine ring.
Detailed Experimental Protocol
Step 1a: N-Acylation
-
To a stirred solution of 2-amino-3-fluorophenol (1.0 eq.) in a suitable solvent such as acetone or tetrahydrofuran (THF) at 0 °C, add sodium bicarbonate (NaHCO₃, 2.5 eq.).
-
Slowly add chloroacetyl chloride (1.1 eq.) dropwise, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude N-(2-fluoro-6-hydroxyphenyl)-2-chloroacetamide.
Step 1b: Reductive Cyclization
-
Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Suspend lithium aluminum hydride (LiAlH₄, 3.0 eq.) in anhydrous THF in a round-bottom flask equipped with a reflux condenser and an inert gas inlet.
-
Cool the suspension to 0 °C.
-
Dissolve the crude chloroacetamide from the previous step in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite.
-
Wash the filter cake with THF or ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-fluoro-2,3-dihydro-1,4-benzoxazine.
Reagent Data Table
| Reagent | M.W. ( g/mol ) | Eq. | Moles (mmol) | Amount |
| 2-Amino-3-fluorophenol | 127.11 | 1.0 | 10.0 | 1.27 g |
| Chloroacetyl chloride | 112.94 | 1.1 | 11.0 | 0.98 mL |
| Sodium Bicarbonate | 84.01 | 2.5 | 25.0 | 2.10 g |
| Lithium Aluminum Hydride | 37.95 | 3.0 | 30.0 | 1.14 g |
Part II: Regioselective Bromination
Scientific Principle
Electrophilic aromatic substitution on the 5-fluoro-2,3-dihydro-1,4-benzoxazine ring is directed by the existing substituents. The secondary amine of the oxazine ring is a powerful activating, ortho, para-directing group. The fluorine atom is a deactivating, but also ortho, para-directing group. The directing vectors are as follows:
-
-NH- group (position 4): Activates and directs to positions 5 (blocked) and 7. More strongly, it directs para to position 6.
-
-F group (position 5): Deactivates and directs to positions 6 and 4 (blocked).
The C-6 position is strongly activated by the para amino group and the ortho fluoro group, making it the most electron-rich and sterically accessible position for electrophilic attack. N-Bromosuccinimide (NBS) is a convenient and milder source of electrophilic bromine compared to liquid Br₂, reducing the risk of over-bromination and improving safety.[2]
Detailed Experimental Protocol
-
Dissolve 5-fluoro-2,3-dihydro-1,4-benzoxazine (1.0 eq.) in acetonitrile or dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS, 1.05 eq.) portion-wise over 15 minutes, keeping the solution protected from light.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel) to afford 6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine.
Reagent Data Table
| Reagent | M.W. ( g/mol ) | Eq. | Moles (mmol) | Amount |
| 5-Fluoro-2,3-dihydro-1,4-benzoxazine | 153.15 | 1.0 | 5.0 | 766 mg |
| N-Bromosuccinimide (NBS) | 177.98 | 1.05 | 5.25 | 934 mg |
Part III: N-Boc Protection
Scientific Principle
The final step is the protection of the secondary amine at the N-4 position. The tert-butyloxycarbonyl (BOC) group is one of the most common amine protecting groups in organic synthesis due to its stability under a wide range of conditions and its facile removal under mild acidic conditions.[3][4] The reaction proceeds by the nucleophilic attack of the benzoxazine nitrogen onto the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). A tertiary amine base, such as triethylamine (Et₃N), is used to scavenge the acidic proton, and a catalytic amount of 4-dimethylaminopyridine (DMAP) is often added to accelerate the reaction.[5]
Figure 2: Catalytic role of DMAP in the N-Boc protection reaction.
Detailed Experimental Protocol
-
Dissolve 6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine (1.0 eq.) in dichloromethane (DCM).
-
Add triethylamine (Et₃N, 1.5 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction by TLC until completion.
-
Dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove bases), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product, this compound, can be purified by flash column chromatography or recrystallization if necessary.
Reagent Data Table
| Reagent | M.W. ( g/mol ) | Eq. | Moles (mmol) | Amount |
| 6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine | 232.05 | 1.0 | 4.0 | 928 mg |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.2 | 4.8 | 1.05 g |
| Triethylamine (Et₃N) | 101.19 | 1.5 | 6.0 | 0.84 mL |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.1 | 0.4 | 49 mg |
Characterization and Validation
The identity and purity of the final product and all intermediates should be rigorously confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR will confirm the molecular structure. Key transformations to observe include the appearance of the BOC group protons (~1.5 ppm) in the ¹H NMR and the disappearance of the N-H proton signal in the final step.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition of the product.
-
Infrared (IR) Spectroscopy: The appearance of a strong carbonyl stretch (~1700 cm⁻¹) for the BOC group provides clear evidence of a successful protection reaction.
Safety Considerations
-
Chloroacetyl chloride: Corrosive and a lachrymator. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Lithium aluminum hydride (LiAlH₄): Pyrophoric and reacts violently with water. Use under an inert atmosphere and quench with extreme care.
-
N-Bromosuccinimide (NBS): Irritant and light-sensitive. Avoid inhalation and skin contact.
-
Solvents: Dichloromethane, THF, and other organic solvents are flammable and/or toxic. Handle with appropriate care.
Conclusion
This guide details a robust and logical three-part synthesis for This compound . By breaking down the synthesis into discrete, well-understood chemical transformations—scaffold formation, regioselective halogenation, and amine protection—this protocol provides a clear and reproducible pathway to a valuable chemical building block. The emphasis on the underlying principles of each step empowers researchers to not only execute the synthesis but also to intelligently adapt it for the creation of novel analogs, thereby accelerating progress in drug discovery and materials science.
References
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Ishida, H., & Ohashi, S. (2017). Various Synthetic Methods of Benzoxazine Monomers. In Handbook of Benzoxazine Resins. Elsevier.
-
Lin, C.-H., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymers, 12(3), 694.
-
Patel, M., et al. (2023). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Journal of Drug Delivery and Therapeutics, 13(12), 116-123.
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
-
Li, S., et al. (2009). Synthesis, characterization, and polymerization of brominated benzoxazine monomers and thermal stability/flame retardance of the polymers generated. Polymers for Advanced Technologies, 20(10), 834-840.
-
Grzegorz, M., & Elzbieta, B. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. ARKIVOC, 2009(6), 291-297.
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A Technical Guide to 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine (CAS No. 1352318-72-9): Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides an in-depth analysis of tert-butyl 6-bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine-4-carboxylate, a highly functionalized synthetic building block crucial for modern medicinal chemistry. We will explore its physicochemical properties, outline a representative synthetic strategy, and detail its strategic applications in drug discovery, focusing on the orthogonal reactivity of its key functional groups: the acid-labile BOC-protecting group, the versatile bromine handle for cross-coupling, and the modulating fluorine substituent. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this intermediate for the synthesis of complex molecular architectures and novel therapeutic agents.
Introduction: The 1,4-Benzoxazine Privileged Scaffold
The 1,4-benzoxazine ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] This heterocyclic motif imparts favorable pharmacokinetic properties and provides a rigid framework for the precise spatial orientation of pharmacophoric elements. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and neuroprotective effects.[2][3] Notable drugs such as the antibacterial agent Levofloxacin feature a related fused benzoxazine core, highlighting the scaffold's clinical relevance.[1]
The subject of this guide, 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine, is not an end-product but a sophisticated intermediate, purposefully designed for multi-step synthetic campaigns. Its utility lies in the strategic combination of three key chemical features:
-
The tert-butoxycarbonyl (BOC) group: A robust protecting group for the benzoxazine nitrogen, which can be selectively removed under acidic conditions to allow for late-stage diversification.
-
The Bromine Atom: Positioned on the aromatic ring, it serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents.[4]
-
The Fluorine Atom: An increasingly common feature in modern pharmaceuticals, the fluorine atom can modulate the compound's acidity (pKa), lipophilicity, and metabolic stability, often leading to improved drug-like properties.
This guide will dissect these features to provide a comprehensive understanding of the compound's role as a powerful tool in the drug discovery pipeline.
Physicochemical and Spectroscopic Profile
The fundamental properties of this compound are summarized below. While experimental spectroscopic data is proprietary to individual suppliers, a predictive analysis based on its structure is provided to aid in characterization.
| Property | Value |
| CAS Number | 1352318-72-9 |
| IUPAC Name | tert-butyl 6-bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine-4-carboxylate |
| Molecular Formula | C₁₃H₁₅BrFNO₃ |
| Molecular Weight | 332.17 g/mol |
| Appearance | Typically an off-white to pale yellow solid |
Expected Spectroscopic Data:
-
¹H NMR: Signals corresponding to the tert-butyl protons (~1.5 ppm, singlet, 9H), the two methylene groups of the oxazine ring (diastereotopic protons, complex multiplets between 3.8-4.5 ppm, 4H), and two aromatic protons (doublets in the 7.0-7.8 ppm region).
-
¹³C NMR: Resonances for the tert-butyl carbons, the BOC carbonyl carbon (~153 ppm), the two methylene carbons, and the aromatic carbons, with C-F and C-Br couplings influencing the signals.
-
¹⁹F NMR: A single resonance, likely a doublet of doublets due to coupling with adjacent aromatic protons.
-
Mass Spectrometry (ESI-MS): Expected [M+H]⁺ peak at m/z 332.0/334.0, showing the characteristic isotopic pattern for a monobrominated compound.
Synthesis and Reaction Workflow
While multiple routes to the 1,4-benzoxazine core exist, a plausible and efficient synthesis of the title compound involves a multi-step sequence starting from commercially available precursors. The following workflow is representative of a common strategy employed in organic synthesis.
Caption: A representative synthetic workflow for the target compound.
Causality in Synthesis:
-
Ring Formation: The synthesis begins with a suitably substituted aminophenol. Cyclization with a two-carbon electrophile like 1,2-dibromoethane or chloroacetyl chloride followed by reduction establishes the core dihydro-1,4-benzoxazine ring.
-
BOC Protection: The secondary amine of the heterocyclic ring is nucleophilic and can interfere with subsequent reactions, particularly metal-catalyzed couplings. Therefore, it is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a non-nucleophilic base like triethylamine (TEA) or DMAP.[5] This step is crucial for ensuring the chemoselectivity of later transformations. The BOC group is chosen for its stability under a wide range of conditions (e.g., basic, hydrogenolytic, nucleophilic) while being easily removable with acid.[6]
Strategic Applications in Medicinal Chemistry
The primary value of this compound is its capacity for controlled, sequential diversification. The BOC group and the bromine atom offer orthogonal chemical handles, allowing for selective reactions at either position.
Caption: Orthogonal reaction pathways from the core building block.
-
Pathway A (N-Functionalization): The BOC group can be cleanly removed using strong acids like trifluoroacetic acid (TFA) in an inert solvent such as dichloromethane (DCM).[7] This unmasks the secondary amine, which can then participate in a variety of bond-forming reactions, including amide coupling, reductive amination, and alkylation, to build out one vector of the molecule.
-
Pathway B (C-Functionalization): The aryl bromide is a classic substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs the bromide with a boronic acid or ester, is particularly powerful for forming new carbon-carbon bonds.[4][8][9] This allows for the introduction of a vast array of aryl, heteroaryl, or alkyl groups at the 6-position. These reactions are typically performed with a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system (e.g., dioxane/water, DMF).[8] Importantly, these conditions are compatible with the BOC protecting group, demonstrating the orthogonality of the two sites.
Experimental Protocols and Safe Handling
The following protocols are representative methodologies. Researchers should always first perform reactions on a small scale and optimize conditions as needed for their specific substrates.
Protocol 1: BOC Group Deprotection
This protocol describes the removal of the tert-butoxycarbonyl protecting group to yield the free secondary amine.
-
Setup: To a round-bottom flask charged with this compound (1.0 eq), add anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Reaction: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 5-10 eq) dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.
-
Isolation: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Wash further with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purification: The resulting amine can be purified by column chromatography or crystallization if necessary.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of the aryl bromide with a representative arylboronic acid.
-
Setup: In an oven-dried flask under an inert atmosphere (N₂ or Argon), combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Rationale: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. An excess of the boronic acid and base is used to drive the reaction to completion.[10]
-
-
Reaction: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio). Heat the mixture to 80-100 °C and stir for 4-16 hours.
-
Rationale: Heating is required to drive the catalytic cycle. The aqueous base activates the boronic acid for transmetalation to the palladium center.[8]
-
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by silica gel column chromatography to isolate the desired coupled product.
Safety and Handling
As a Senior Application Scientist, adherence to strict safety protocols is paramount. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling.
| Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Always wear safety glasses with side shields (or goggles), chemical-resistant gloves (e.g., nitrile), and a lab coat. |
| Handling | Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust, fumes, or vapors. Prevent contact with skin and eyes. |
| Storage | Keep the container tightly closed. Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. |
| First Aid (Eyes) | Immediately flush with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention. |
| First Aid (Skin) | Wash off immediately with plenty of soap and water. Remove contaminated clothing. |
| First Aid (Inhalation) | Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| First Aid (Ingestion) | Do NOT induce vomiting. Rinse mouth and seek immediate medical attention. |
Conclusion
tert-butyl 6-bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine-4-carboxylate is a quintessential example of a modern synthetic building block. Its carefully designed architecture provides medicinal chemists with a reliable and versatile platform for constructing complex molecules. The orthogonal reactivity of the BOC-protected amine and the aryl bromide handle allows for precise, stepwise modifications, enabling the efficient exploration of chemical space in the pursuit of novel therapeutics. Understanding the strategic application of this intermediate can significantly accelerate drug discovery programs by streamlining the synthesis of diverse compound libraries.
References
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). tert-Butyl Carbamate (BOC) Deprotection. Retrieved from [Link]
- Google Patents. (n.d.). US7141566B1 - Benzoxazine and benzothiazine derivatives and the use thereof in medicaments.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Google Patents. (n.d.). US8680094B2 - 1, 4-benzoxazine compounds and derivatives thereof as therapeutic drugs for the treatment of neurodegenerative conditions.
-
National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Suzuki cross-coupling. Retrieved from [Link]
-
MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of O-Boc and other protecting groups. Retrieved from [Link]
-
PubChem. (n.d.). Benzoxazine derivatives - Patent EP-0047005-B1. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Benzoxazine – Knowledge and References. Retrieved from [Link]
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- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. US8680094B2 - 1, 4-benzoxazine compounds and derivatives thereof as therapeutic drugs for the treatment of neurodegenerative conditions - Google Patents [patents.google.com]
- 3. Benzoxazine derivatives - Patent EP-0047005-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. jk-sci.com [jk-sci.com]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of modern medicinal chemistry is continually shaped by the emergence of novel molecular scaffolds that offer unique structural and electronic properties. Among these, the 1,4-benzoxazine core has garnered significant attention as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds. This guide focuses on a specific, highly functionalized derivative: tert-butyl 6-bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine-4-carboxylate , commonly referred to as 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine .
This document serves as a comprehensive technical resource, providing not just the fundamental physicochemical properties of this compound, but also a detailed exploration of its synthetic pathway, the rationale behind the chosen methodologies, and its potential applications in drug discovery and development. As a Senior Application Scientist, the aim is to bridge theoretical knowledge with practical, field-proven insights, ensuring that the information presented is not only accurate but also actionable for researchers at the bench.
Core Molecular Attributes
A thorough understanding of a compound's fundamental properties is the bedrock of its application in research. Herein, we summarize the key identifiers and physicochemical data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅BrFNO₃ | [1] |
| Molecular Weight | 332.17 g/mol | [1] |
| CAS Number | 1352318-72-9 | [1] |
| Appearance | Solid (predicted) | General knowledge |
| Purity | Typically >97% (commercial) | General knowledge |
The structure combines the rigid benzoxazine framework with several key functional groups that dictate its reactivity and potential biological interactions:
-
Bromine Atom: A versatile handle for further synthetic modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents.
-
Fluorine Atom: Often incorporated into drug candidates to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties like lipophilicity.
-
BOC Protecting Group: The tert-butoxycarbonyl (BOC) group protects the secondary amine of the benzoxazine ring, rendering it less nucleophilic and preventing unwanted side reactions during subsequent synthetic steps. Its facile removal under acidic conditions makes it an ideal choice for multi-step syntheses.[2][3]
Strategic Synthesis Pathway
Figure 1: A proposed two-step synthesis for the target compound.
Synthesis of the Unprotected Core: 6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine
The formation of the 1,4-benzoxazine ring is a cornerstone of this synthesis. While various methods exist, a common and effective approach involves the cyclization of a suitably substituted 2-aminophenol with a 1,2-dihaloethane.
Experimental Protocol:
-
Reaction Setup: To a solution of 2-amino-4-bromo-5-fluorophenol (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 2.5 eq) or cesium carbonate (Cs₂CO₃, 2.5 eq).
-
Addition of Reagents: Add 1,2-dibromoethane or 1,2-dichloroethane (1.2 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield 6-bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like DMF is chosen for its ability to dissolve the reactants and facilitate the Sₙ2 reaction by solvating the cation of the base, leaving the anion more reactive.
-
Base: An inorganic base like K₂CO₃ is essential to deprotonate the phenolic hydroxyl group and the amino group, making them nucleophilic for the cyclization reaction.
-
Temperature: Elevated temperatures are required to overcome the activation energy for the intramolecular cyclization.
N-Boc Protection: A Critical Step for Versatility
The protection of the secondary amine in the benzoxazine ring is crucial for preventing its participation in subsequent reactions, thereby enabling selective modifications at other positions of the molecule. The BOC group is ideal due to its stability under a wide range of conditions and its straightforward removal.
Experimental Protocol:
-
Reaction Setup: Dissolve the synthesized 6-bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or a mixture of THF and water.[1]
-
Addition of Reagents: Add di-tert-butyl dicarbonate (Boc₂O, 1.2-1.5 eq) and a base such as triethylamine (TEA, 1.5 eq) or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1][3]
-
Reaction Conditions: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Isolation: If a biphasic system is used, separate the organic layer. If an organic solvent was used, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash chromatography on silica gel or by recrystallization to yield the final product, this compound.[4]
Self-Validating System and Trustworthiness:
The progress of both synthetic steps should be meticulously monitored by TLC to ensure the complete consumption of starting materials and the formation of the desired product. The identity and purity of the intermediate and final products must be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Analytical Characterization
While specific spectral data for this compound is not publicly available, we can predict the expected signals based on the structure and data from similar compounds.[5]
¹H NMR Spectroscopy (Predicted):
-
Aromatic Protons: Two signals in the aromatic region, likely doublets or doublet of doublets, corresponding to the two protons on the benzene ring.
-
Oxazine Ring Protons: Two multiplets corresponding to the -OCH₂- and -NCH₂- protons of the dihydro-1,4-benzoxazine ring.
-
BOC Group Protons: A characteristic singlet at approximately 1.5 ppm, integrating to 9 protons, corresponding to the tert-butyl group.
¹³C NMR Spectroscopy (Predicted):
-
Aromatic Carbons: Multiple signals in the aromatic region, with their chemical shifts influenced by the bromine and fluorine substituents.
-
Oxazine Ring Carbons: Two signals corresponding to the -OCH₂- and -NCH₂- carbons.
-
BOC Group Carbons: Signals corresponding to the quaternary carbon and the methyl carbons of the tert-butyl group, as well as the carbonyl carbon.
HPLC Analysis:
A reversed-phase HPLC method would be suitable for assessing the purity of the final compound. A typical mobile phase would consist of a gradient of water and acetonitrile with a small amount of an additive like trifluoroacetic acid (TFA) or formic acid.[6] It is important to note that prolonged exposure to acidic conditions, especially with higher concentrations of TFA, can lead to the cleavage of the BOC group.[6]
Applications in Drug Discovery and Development
The 1,4-benzoxazine scaffold is a component of several approved drugs and numerous investigational agents, highlighting its therapeutic potential. These compounds have demonstrated a broad range of biological activities.
Figure 2: Potential applications stemming from the target compound.
As a Key Building Block:
This compound is primarily valuable as a versatile intermediate for the synthesis of more complex molecules. The bromine atom serves as a key functional group for introducing diversity through various cross-coupling reactions. The BOC-protected nitrogen ensures that the core structure remains intact during these transformations.
Potential Therapeutic Areas:
-
Antimicrobial Agents: Benzoxazine derivatives have shown promise as antibacterial and antifungal agents.
-
Anticancer Therapeutics: Some substituted benzoxazines have exhibited cytotoxic activity against various cancer cell lines.
-
Neuroprotective Compounds: Certain 1,4-benzoxazine derivatives have been investigated for their potential in treating neurodegenerative diseases due to their antioxidant and neuroprotective properties.
Conclusion
This compound represents a strategically designed building block for the synthesis of novel chemical entities with potential therapeutic applications. Its carefully chosen functional groups—the synthetically versatile bromine, the metabolically stabilizing fluorine, and the robust BOC protecting group—make it an invaluable tool for medicinal chemists. This guide has provided a comprehensive overview of its properties, a logical and detailed synthetic approach, and an outlook on its potential applications, thereby equipping researchers with the foundational knowledge required to effectively utilize this compound in their research endeavors.
References
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. [Link]
-
ResearchGate. 13 C NMR spectrum of 6-bromo-3-phenyl-3,4-dihydro-2H-benzo [e][1][4]oxazine. [Link]
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A Technical Guide to the Solubility Profiling of 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine in Organic Solvents
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical parameter that profoundly influences the entire drug development lifecycle, from synthesis and purification to formulation and bioavailability. This technical guide presents a comprehensive framework for determining the solubility of 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine, a complex heterocyclic building block. While specific quantitative solubility data for this compound is not extensively available in public literature, this document, written from the perspective of a Senior Application Scientist, establishes a robust, scientifically-grounded methodology for its systematic evaluation. We will explore the predicted solubility based on the molecule's structural attributes, detail the gold-standard shake-flask method for thermodynamic solubility determination, and provide a complete, self-validating experimental protocol. The objective is to equip researchers with the foundational knowledge and practical tools necessary to generate high-quality, reliable solubility data essential for process development and formulation strategies.
Introduction: The Imperative of Solubility in Pharmaceutical Development
In pharmaceutical manufacturing and drug discovery, the selection of an appropriate solvent is a critical decision that impacts safety, efficacy, process efficiency, and regulatory compliance.[1] Solubility dictates the feasibility of reaction conditions, dictates the choice of crystallization methods for purification, and is a primary determinant of a drug's absorption and bioavailability.[2] Poorly characterized solubility can lead to unreliable results in biological assays, costly downstream processing challenges, and unstable formulations.[3]
This guide focuses on this compound, a substituted benzoxazine derivative. Benzoxazines are a class of heterocyclic compounds known for their utility as precursors in the synthesis of biologically active molecules and advanced polymers.[4][5][6] The specific functionalization of this molecule—with a bulky tert-butyloxycarbonyl (BOC) protecting group, a bromine atom, and a fluorine atom—creates a unique physicochemical profile that requires systematic investigation. Understanding its behavior in various organic solvents is paramount for any scientist looking to utilize it as a synthetic intermediate.
Physicochemical Profile and Predicted Solubility Behavior
A molecule's structure provides significant clues to its solubility. By deconstructing the components of this compound, we can develop a hypothesis regarding its solubility in different classes of organic solvents.
-
Core Structure (Dihydro-1,4-benzoxazine): The benzoxazine core is a polar heterocyclic system containing both hydrogen bond acceptors (oxygen and the BOC-protected nitrogen) and a phenyl ring capable of π-π stacking interactions.
-
Substituents:
-
4-BOC Group: The tert-butyloxycarbonyl group is sterically bulky and largely non-polar, which will increase solubility in less polar solvents. However, its two oxygen atoms can act as hydrogen bond acceptors.
-
6-Bromo and 5-Fluoro Groups: These electron-withdrawing halogens increase the molecule's molecular weight and polarizability. The fluorine atom, in particular, increases polarity.
-
-
Overall Polarity: The combination of the polar benzoxazine ring, the electronegative halogens, and the large, somewhat non-polar BOC group suggests the molecule is of intermediate polarity .
Predicted Solubility:
-
High Solubility Expected in: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Tetrahydrofuran (THF), as well as chlorinated solvents like Dichloromethane (DCM) and Chloroform. These solvents can effectively solvate the polar regions of the molecule.
-
Moderate Solubility Expected in: Polar protic solvents like Ethanol, Methanol, and Isopropanol. The bulky BOC group may slightly hinder interactions with the highly structured hydrogen-bonding network of these solvents.
-
Low to Negligible Solubility Expected in: Non-polar solvents such as Hexanes, Cyclohexane, and Toluene. The molecule's inherent polarity is likely too high to be overcome by the weak van der Waals forces offered by these solvents.
A Systematic Workflow for Solubility Determination
A structured, multi-tiered approach is essential for efficiently and accurately profiling the solubility of a novel compound. This workflow ensures that resource-intensive quantitative methods are applied strategically.
Caption: Logical workflow for systematic solubility profiling.
Experimental Protocol: Thermodynamic Solubility Determination
The "shake-flask" method is the gold standard for determining equilibrium or thermodynamic solubility.[7][8][9] It measures the concentration of a compound in a saturated solution when excess solid is present and the system has reached equilibrium.[10] This protocol is designed to be self-validating by ensuring equilibrium is reached and by using a validated analytical method for quantification.
Principle
An excess of the solid compound is agitated in the chosen solvent for a sufficient period to allow the dissolution and precipitation processes to reach equilibrium. After this period, the solid and liquid phases are separated, and the concentration of the dissolved compound in the supernatant is accurately measured. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the preferred analytical technique due to its ability to separate the analyte from any potential impurities or degradants.[7]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (HPLC grade)
-
Thermostatic orbital shaker capable of maintaining 25 °C ± 1 °C[11]
-
Analytical balance
-
Glass vials with PTFE-lined screw caps
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
Detailed Step-by-Step Methodology
Part A: HPLC-UV Method Development & Calibration
-
Method Development: Develop an isocratic or gradient HPLC method capable of resolving the target compound from any impurities. The presence of the aromatic ring and chromophores makes UV detection highly suitable.
-
Stock Solution Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in a suitable solvent (e.g., acetonitrile) in a 10 mL volumetric flask to create a 1 mg/mL stock solution.
-
Calibration Curve: Prepare a series of at least five standard solutions by serial dilution of the stock solution. The concentration range should bracket the expected solubility.
-
Analysis: Inject each standard in triplicate and plot the mean peak area against the known concentration to generate a calibration curve. The curve must have a correlation coefficient (r²) of ≥ 0.999 for the method to be considered linear and valid.
Part B: Shake-Flask Solubility Measurement
-
Sample Preparation: Add an excess amount of solid this compound to a series of glass vials (in triplicate for each solvent). An amount sufficient to remain visibly undissolved at equilibrium is required.[7]
-
Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.
-
Equilibration: Securely cap the vials and place them in the thermostatic orbital shaker set to 25 °C. Agitate the vials at a constant speed that ensures the solid particles are well-suspended without creating a vortex.[11]
-
Time to Equilibrium: To ensure equilibrium is reached, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not significantly change between two consecutive time points.[11]
-
Sample Collection and Preparation:
-
Stop the shaker and allow the vials to stand undisturbed for at least 1 hour to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a glass syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial. Note: The first few drops should be discarded to saturate any potential binding sites on the filter membrane.
-
Dilute the filtrate with a suitable solvent if necessary to bring the concentration within the range of the HPLC calibration curve. The dilution factor must be accurately recorded.
-
-
Analysis: Inject the prepared samples into the HPLC system and determine the peak area.
-
Calculation: Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the final solubility of the compound in the solvent.
Caption: Step-by-step experimental protocol for the shake-flask method.
Data Presentation and Interpretation
All quantitative solubility data should be presented clearly to allow for easy comparison across different solvents. The results are typically reported in units of mg/mL or as a molar concentration (mol/L).
Table 1: Illustrative Template for Solubility Data of this compound at 25 °C
| Solvent Class | Solvent Name | Dielectric Constant (ε) | Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | [Experimental Data] | [Calculated Data] | e.g., Freely Soluble |
| Dimethylformamide (DMF) | 36.7 | [Experimental Data] | [Calculated Data] | e.g., Freely Soluble | |
| Acetonitrile | 37.5 | [Experimental Data] | [Calculated Data] | e.g., Soluble | |
| Tetrahydrofuran (THF) | 7.6 | [Experimental Data] | [Calculated Data] | e.g., Soluble | |
| Chlorinated | Dichloromethane (DCM) | 9.1 | [Experimental Data] | [Calculated Data] | e.g., Freely Soluble |
| Polar Protic | Methanol | 32.7 | [Experimental Data] | [Calculated Data] | e.g., Sparingly Soluble |
| Ethanol | 24.6 | [Experimental Data] | [Calculated Data] | e.g., Sparingly Soluble | |
| Non-Polar | Toluene | 2.4 | [Experimental Data] | [Calculated Data] | e.g., Slightly Soluble |
| Hexane | 1.9 | [Experimental Data] | [Calculated Data] | e.g., Insoluble |
Note: This table is a template. The data must be generated experimentally following the protocol described.
Conclusion
A thorough understanding of the solubility of this compound is not merely an academic exercise; it is a fundamental prerequisite for its effective use in any research or development setting. While a theoretical analysis of its molecular structure provides a valuable starting point for predicting its behavior, it cannot replace empirical data. The shake-flask method, coupled with a validated HPLC-UV analytical procedure, represents the most reliable and authoritative approach to generate precise thermodynamic solubility data.[9] By following the systematic workflow and detailed protocols outlined in this guide, researchers can confidently generate the high-quality data needed to guide solvent selection for synthesis, purification, and formulation, thereby accelerating the development timeline and ensuring the robustness of their chemical processes.
References
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Retrieved from [Link]
-
Purosolv. (2025, April 22). Key Considerations for Selecting Solvents in Drug Manufacturing. Retrieved from [Link]
-
Davit, B. M., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. Retrieved from [Link]
-
Plateforme de chimie biologique intégrative de Strasbourg (PCBIS). (n.d.). Thermodynamic solubility. Retrieved from [Link]
-
ResearchGate. (2019, September). A review of methods for solubility determination in biopharmaceutical drug characterisation. Request PDF. Retrieved from [Link]
-
(n.d.). Guide for crystallization. Retrieved from [Link]
-
Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Retrieved from [Link]
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American Chemical Society. (2011, March 21). ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0. Retrieved from [Link]
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National Institutes of Health (NIH). (2021, April 13). Synthesis of Novel Benzoxazines Containing Sulfur and Their Application in Rubber Compounds. PMC. Retrieved from [Link]
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MDPI. (2026, January 15). Solution Thermodynamics of Isoniazid in PEG 400 + Water Cosolvent Mixtures. Retrieved from [Link]
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International Council for Harmonisation (ICH). (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Retrieved from [Link]
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European Medicines Agency (EMA). (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. Retrieved from [Link]
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physical and chemical hazards of 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine
An In-Depth Technical Guide to the Physical and Chemical Hazards of 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine
Section 1: Introduction and Compound Profile
tert-butyl 6-bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine-4-carboxylate , commonly referred to as this compound, is a halogenated and protected benzoxazine derivative. With the CAS Number 1352318-72-9 and a molecular formula of C₁₃H₁₅BrFNO₃, it serves as a specialized building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and complex molecular architectures.[1] The presence of bromo and fluoro substituents on the aromatic ring, combined with the carbamate protecting group (BOC), makes it a versatile intermediate for introducing the benzoxazine scaffold in multi-step syntheses.
The inherent reactivity of its functional groups necessitates a thorough understanding of its hazard profile. This guide provides a synthesized analysis of the potential physical and chemical hazards associated with this compound, drawing upon data from structurally related molecules to establish best practices for safe handling, storage, and emergency response.
Caption: Chemical Structure and Properties of the Target Compound.
Section 2: Hazard Identification and GHS Classification
| Hazard Class | Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed.[2][4][5][6] |
| Acute Toxicity, Dermal | Category 4 | Warning | H312: Harmful in contact with skin.[2][4] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[3] |
| Serious Eye Damage/Irritation | Category 2 | Warning | H319: Causes serious eye irritation.[3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation.[3][6] |
Section 3: Physical Hazard Assessment
Physical State: Solid, likely a crystalline powder or solid mass.
Fire and Explosion Hazards: While not classified as flammable, this compound will burn if exposed to a significant ignition source. The primary fire-related hazard stems from its thermal decomposition.
-
Thermal Decomposition: Heating the compound to decomposition will produce highly toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen fluoride (HF).[7]
-
Dust Explosion: As with many fine organic solids, the dust of this compound can form an explosive mixture with air if dispersed in a sufficient concentration and exposed to an ignition source. Therefore, generating dust during handling should be minimized.
Experimental Protocol: Fire Extinguishing
-
Suitability Analysis: For small fires involving this compound, use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher. Avoid using a direct water jet, as it can scatter the material and spread the fire.
-
Firefighter Precautions: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA). The causality is clear: the combustion products are toxic and corrosive, posing a severe inhalation hazard.
-
Containment: Prevent fire-extinguishing water from entering drains or surface water, as halogenated organic compounds can be hazardous to the environment.
Section 4: Chemical and Toxicological Hazard Assessment
Reactivity and Stability
The molecule is generally stable under recommended storage conditions.[4][7] However, its reactivity profile is dictated by the BOC-protecting group and the activated aromatic ring.
-
Conditions to Avoid: Excess heat and exposure to incompatible materials are the primary conditions to avoid.[7]
-
Incompatible Materials:
-
Strong Oxidizing Agents: Can react exothermically, potentially leading to fire or explosion.[2][4][7]
-
Strong Acids: Will readily cleave the tert-butoxycarbonyl (BOC) protecting group. This reaction can be vigorous and may release isobutylene gas, leading to pressure buildup in a closed system.
-
Strong Reducing Agents: May react with the bromo-substituent or other parts of the molecule.[7]
-
Strong Bases: Can potentially hydrolyze the carbamate linkage, though this is generally slower than acid-catalyzed cleavage.
-
Toxicological Profile (Routes of Exposure)
The toxicological properties have not been fully investigated.[2] The assessment below is based on data from analogous structures.
-
Inhalation: Inhaling dust may cause respiratory tract irritation, leading to symptoms like coughing and shortness of breath.[3][6]
-
Skin Contact: The compound is predicted to be harmful if it comes into contact with the skin and is expected to cause skin irritation.[2][3][4] Prolonged contact may lead to redness and dermatitis.
-
Eye Contact: Direct contact with the eyes will likely cause serious irritation, characterized by redness, pain, and potential damage to the cornea if not promptly addressed.[3]
-
Ingestion: Ingestion is expected to be harmful.[2][4][5] Symptoms may include nausea, vomiting, and abdominal pain.
Chronic Exposure and Carcinogenicity
There is no data available to assess the mutagenic, carcinogenic, or reproductive toxicity of this specific compound.[2][7] As a matter of standard laboratory prudence, exposure should be minimized to avoid any potential long-term health effects.
Section 5: Exposure Control and Safe Handling Protocols
A multi-layered approach to exposure control is mandatory when working with this compound. This system is self-validating; by following each step, the risks identified in previous sections are systematically mitigated.
Engineering Controls
-
Primary Control: All manipulations of the solid compound or its solutions must be conducted within a certified chemical fume hood. This is the most critical engineering control to prevent inhalation of dust or vapors.
-
Emergency Facilities: An eyewash station and a safety shower must be located in the immediate vicinity of the workstation.[3] Their accessibility is non-negotiable.
Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face | ANSI Z87.1-compliant safety glasses with side shields or goggles.[7] | Protects against splashes and airborne dust, mitigating the risk of serious eye irritation. |
| Hand | Chemical-resistant gloves (e.g., Nitrile rubber, minimum 0.11 mm thickness). | Prevents skin contact, addressing the dermal toxicity and skin irritation hazards. Gloves must be inspected before use and changed immediately if contaminated. |
| Body | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Not required if handled exclusively within a fume hood. For situations where a fume hood is not available or during a large spill, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[7] | Provides a final barrier against inhalation of hazardous dust. |
Step-by-Step Safe Handling Workflow
This protocol ensures that hazards are controlled at every step of the process.
Caption: A systematic workflow for safely handling the compound.
Section 6: Emergency and First-Aid Procedures
Immediate and appropriate action is crucial in the event of an accidental exposure.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2][5]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[3][5]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink plenty of water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2][5]
Section 7: Storage and Disposal
Storage
Proper storage is essential for maintaining the compound's integrity and ensuring safety.
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[3][4]
-
Incompatibilities: Keep away from the incompatible materials listed in Section 4.1.
Disposal
This material must be treated as hazardous waste.
-
Procedure: Disposal must be carried out by a licensed waste disposal company. Do not allow the material to enter drains or the environment. All local, regional, and national regulations regarding hazardous waste disposal must be strictly followed.[2][5]
Section 8: References
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Fisher Scientific. (2025). Safety Data Sheet for 3,4-Dihydro-2H-1,4-benzoxazine-2-carbonitrile.
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Fisher Scientific. (2025). Safety Data Sheet for 6-Bromo-3,4-dihydro-2H-1,4-benzoxazine.
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Fisher Scientific. (2024). Safety Data Sheet for 3,4-Dihydro-2H-1,4-benzoxazine.
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Thermo Fisher Scientific. (2024). Safety Data Sheet for 6-Chloro-2,3-dihydro-3-oxo-4H-1,4-benzoxazine-4-propionitrile.
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Sigma-Aldrich. (2022). Safety Data Sheet for 4H-3,1-benzoxazine-2,4(1H)-dione.
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The Biological Versatility of Benzoxazine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Benzoxazine Scaffold - A Privileged Structure in Medicinal Chemistry
Benzoxazines are a class of heterocyclic compounds characterized by a benzene ring fused to an oxazine ring.[1] This structural motif has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active molecules, both natural and synthetic. The versatility of the benzoxazine core, which allows for substitutions at multiple positions, provides a rich playground for chemists to modulate physicochemical properties and biological activities.[2] The ease of synthesis, typically through a Mannich-type condensation reaction involving a phenol, a primary amine, and formaldehyde, further enhances its appeal as a privileged scaffold in drug discovery.[1][3] This guide provides an in-depth exploration of the diverse biological activities of benzoxazine derivatives, focusing on their anticancer, antimicrobial, and antiviral properties, complete with detailed experimental protocols and insights into their mechanisms of action.
I. Anticancer Activity: Unraveling the Multi-pronged Attack on Malignancy
Benzoxazine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines through diverse mechanisms of action.[4][5] These mechanisms often involve the induction of programmed cell death (apoptosis), inhibition of key oncogenic signaling pathways, and interference with cell migration.
Mechanisms of Anticancer Action
The anticancer effects of benzoxazine derivatives are not monolithic; they engage multiple cellular pathways to thwart cancer progression.
-
Induction of Apoptosis: A primary mechanism by which benzoxazine derivatives exert their anticancer effects is through the induction of apoptosis. This is often mediated by the activation of key players in the apoptotic cascade, such as the tumor suppressor protein p53 and effector caspases like caspase-3. Some derivatives have been shown to increase the expression of pro-apoptotic proteins while down-regulating anti-apoptotic proteins, thereby tipping the cellular balance towards death.
-
Inhibition of Oncogenic Signaling Pathways:
-
c-Myc Inhibition: Certain benzoxazinone derivatives have been found to target and stabilize G-quadruplex structures in the promoter region of the c-Myc gene.[6] This stabilization downregulates the expression of the c-Myc oncoprotein, a critical driver of cell proliferation and tumorigenesis, leading to the inhibition of cancer cell growth and migration.[6][7]
-
PI3K/Akt Pathway Modulation: The PI3K/Akt signaling pathway is a central regulator of cell survival and proliferation, and its aberrant activation is a hallmark of many cancers.[7][8][9] Some benzoxazine derivatives have demonstrated the ability to inhibit this pathway, often by preventing the phosphorylation and activation of Akt, thereby promoting apoptosis.
-
ERK Pathway Involvement: The ERK signaling pathway plays a dual role in cancer, sometimes promoting survival and other times, when hyperactivated, inducing apoptosis.[6] Certain anticancer agents can induce a sustained activation of ERK, leading to cell death.[10] Some benzoxazine derivatives may leverage this "double-edged sword" to achieve their cytotoxic effects.
-
-
Generation of Reactive Oxygen Species (ROS): Some benzoxazine derivatives can elevate intracellular levels of reactive oxygen species (ROS). While low levels of ROS are involved in normal cell signaling, excessive ROS can induce oxidative stress and trigger apoptosis.
The following diagram illustrates the key signaling pathways targeted by anticancer benzoxazine derivatives:
Caption: General synthetic workflow for 1,3-benzoxazine derivatives.
This one-pot, three-component reaction offers a straightforward route to a wide variety of benzoxazine structures by simply varying the phenol and primary amine starting materials. [1]The reaction is typically carried out in a suitable solvent under reflux conditions. [3]Alternative synthetic methods, such as those involving pre-formed Schiff bases or utilizing catalytic systems, have also been developed to access specific benzoxazine derivatives.
Conclusion: The Future of Benzoxazine Derivatives in Drug Discovery
The benzoxazine scaffold represents a highly versatile and privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of potent biological activities. Their proven efficacy as anticancer and antimicrobial agents, coupled with their emerging potential as antiviral compounds, underscores their importance in the ongoing quest for novel therapeutics. The straightforward synthesis and the vast chemical space available for structural modification provide a fertile ground for the development of next-generation drugs. This technical guide has provided a comprehensive overview of the biological activities of benzoxazine derivatives, along with detailed experimental protocols to facilitate their evaluation. It is our hope that this resource will empower researchers, scientists, and drug development professionals to further explore and unlock the full therapeutic potential of this remarkable class of compounds.
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The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. (URL: [Link])
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Pharmacological Profile of Benzoxazines: A Short Review. (URL: [Link])
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Development of a General Protocol To Prepare 2H-1,3-Benzoxazine Derivatives. (URL: [Link])
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1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (URL: [Link])
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MYC and RAF: Key Effectors in Cellular Signaling and Major Drivers in Human Cancer. (URL: [Link])
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Requirement for ERK activation in cisplatin-induced apoptosis. (URL: [Link])
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Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. (URL: [Link])
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Investigation of Antimicrobial Activity of 1,3-benzoxazine Derivatives. (URL: [Link])
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Development, Comprehensive Characterization, and Antimicrobial Activity Evaluation of a Novel Class of Symmetrical 1,3-Benzoxazine Derivatives. (URL: [Link])
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The Ascendance of Fluorinated Benzoxazines: A Technical Guide to Next-Generation Polymers
Abstract
This technical guide provides a comprehensive overview of fluorinated benzoxazine resins, a class of high-performance thermosetting polymers gaining significant attention for their exceptional properties. We delve into the fundamental chemistry, synthesis, and polymerization of these materials, elucidating the critical role of fluorine incorporation. The core of this guide is a detailed exploration of their current and potential applications, with a focus on microelectronics, aerospace, and performance coatings. We will also explore the prospective horizon of their use in biomedical fields. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Rationale for Fluorination in Benzoxazine Chemistry
Polybenzoxazines, a class of phenolic-type thermosets, have long been recognized for their desirable attributes, including near-zero volumetric shrinkage upon curing, low water absorption, high thermal stability, and excellent mechanical properties.[1] However, the ever-increasing demands of advanced technologies necessitate materials with even superior performance characteristics. The strategic incorporation of fluorine atoms into the benzoxazine molecular structure has emerged as a powerful approach to unlock a new echelon of material performance.
The introduction of fluorine imparts a unique combination of properties stemming from the high electronegativity and low polarizability of the carbon-fluorine (C-F) bond.[2] This fundamental alteration at the molecular level leads to significant enhancements in several key areas:
-
Reduced Dielectric Constant and Loss: The low polarizability of the C-F bond dramatically lowers the dielectric constant (Dk) and dissipation factor (Df) of the resulting polymer, making fluorinated polybenzoxazines prime candidates for next-generation microelectronic packaging and high-frequency communication systems.[3][4]
-
Enhanced Thermal Stability: The high bond energy of the C-F bond contributes to improved thermal and thermo-oxidative stability of the polymer network.[5][6]
-
Increased Hydrophobicity and Oleophobicity: The low surface energy of fluorinated polymers results in surfaces that are highly repellent to both water and oils, a critical property for protective coatings and moisture-sensitive applications.[7]
-
Improved Chemical Resistance: The inertness of the C-F bond enhances the material's resistance to chemical attack.
This guide will systematically explore these advantages, providing the reader with a robust understanding of the structure-property relationships that govern the behavior of fluorinated benzoxazines.
Synthesis and Polymerization of Fluorinated Benzoxazines
The synthesis of fluorinated benzoxazine monomers typically follows the well-established Mannich condensation reaction, involving a fluorinated phenol or a fluorinated amine, an aldehyde (commonly formaldehyde or paraformaldehyde), and a primary amine or a phenol, respectively. The choice of fluorinated precursor dictates the final properties of the polymer.
General Synthesis Pathway
The fundamental reaction involves the formation of the characteristic oxazine ring. The process can be broadly categorized based on the fluorinated starting material.
Caption: General synthesis of a fluorinated benzoxazine monomer.
Experimental Protocol: Synthesis of a Bisphenol AF-based Fluorinated Benzoxazine
This protocol describes the synthesis of a common fluorinated benzoxazine monomer using 4,4′-(Hexafluoroisopropylidene)diphenol (Bisphenol AF).
Materials:
-
4,4′-(Hexafluoroisopropylidene)diphenol (Bisphenol AF)
-
Aniline (or other primary amine)
-
Paraformaldehyde
-
1,4-Dioxane (or other suitable solvent)
-
Toluene
Procedure:
-
To a three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add Bisphenol AF, aniline, and paraformaldehyde in a 1:2:4 molar ratio.
-
Add 1,4-dioxane and a small amount of toluene as a co-solvent.
-
Heat the reaction mixture to 80-85°C and maintain for 5 hours under a nitrogen atmosphere.[5]
-
After the reaction is complete, place the solution in an oven at 110°C for 4 hours to remove the solvents.[5]
-
The resulting product is the fluorinated benzoxazine resin.
Characterization: The structure of the synthesized monomer should be confirmed using Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F).
Thermal Polymerization
Fluorinated benzoxazine monomers undergo thermal ring-opening polymerization at elevated temperatures to form a highly cross-linked polybenzoxazine network. This process occurs without the release of volatile byproducts, leading to near-zero shrinkage.
Caption: Thermal polymerization of fluorinated benzoxazine.
The curing temperature can be influenced by the specific molecular structure of the monomer, with electron-withdrawing fluorine groups potentially affecting the reactivity of the oxazine ring.[5] The polymerization process can be monitored using Differential Scanning Calorimetry (DSC) to determine the curing exotherm and the glass transition temperature (Tg) of the cured polymer.
Key Properties and Characterization Data
The incorporation of fluorine yields a unique set of properties that are highly advantageous for various applications.
| Property | Typical Value Range for Fluorinated Polybenzoxazines | Significance |
| Dielectric Constant (Dk) | 2.2 - 2.8 (@ 1 MHz) | Low Dk is crucial for high-speed electronic applications to reduce signal delay and cross-talk.[2][8] |
| Dielectric Loss (Df) | 0.004 - 0.01 (@ 1 MHz) | Low Df minimizes signal energy dissipation as heat.[3] |
| Thermal Stability (Td5%) | 350 - 450 °C | High thermal stability allows for use in demanding, high-temperature environments.[5][6] |
| Glass Transition Temp. (Tg) | 180 - 260 °C | A high Tg indicates good dimensional stability at elevated temperatures.[9] |
| Water Absorption | < 1% | Low moisture uptake ensures stable dielectric properties and dimensional stability in humid environments.[10] |
| Water Contact Angle | > 100° | High contact angles indicate a hydrophobic surface, beneficial for coatings and moisture barriers.[7] |
Potential Applications of Fluorinated Benzoxazines
The unique combination of properties offered by fluorinated polybenzoxazines opens up a wide range of potential applications in demanding technological fields.
Microelectronics and 5G Communications
The relentless drive for miniaturization and increased processing speeds in the electronics industry has created a critical need for low-Dk materials for use as insulators and substrates. Fluorinated polybenzoxazines are exceptionally well-suited for these applications.
-
Interlayer Dielectrics (ILDs): Their low dielectric constant and loss tangent reduce signal propagation delay, cross-talk, and power dissipation in integrated circuits.[2]
-
Packaging for High-Frequency Devices: In the era of 5G and beyond, materials with stable dielectric properties at high frequencies are essential. Fluorinated polybenzoxazines exhibit low dielectric loss even in the gigahertz range, making them ideal for antennas, radomes, and other high-frequency components.[3]
-
Copper-Clad Laminates (CCLs): Their high thermal stability allows them to withstand the high temperatures associated with soldering and other manufacturing processes for printed circuit boards.
Aerospace Composites
The aerospace industry demands materials that are lightweight, strong, and can withstand extreme environmental conditions. Fluorinated polybenzoxazine-based composites offer a compelling combination of properties.
-
High-Performance Structural Components: When reinforced with fibers such as carbon or glass, fluorinated polybenzoxazines can be used to create lightweight and robust composite parts for aircraft and spacecraft.
-
Enhanced Durability: Their low moisture absorption is a significant advantage in aerospace applications, as it prevents degradation of mechanical properties in humid environments.
-
Improved Fire, Smoke, and Toxicity (FST) Performance: The inherent flame retardancy of benzoxazine resins, further enhanced by fluorination, makes them attractive for interior components of aircraft.
High-Performance Coatings
The hydrophobic and oleophobic nature of fluorinated polybenzoxazines, coupled with their excellent thermal and chemical resistance, makes them ideal for a variety of protective coatings.
-
Corrosion-Resistant Coatings: A hydrophobic surface repels water and corrosive agents, significantly enhancing the corrosion protection of metallic substrates.[11][12]
-
Anti-Fouling and Easy-to-Clean Surfaces: The low surface energy of these coatings prevents the adhesion of dirt, ice, and biological matter, leading to self-cleaning and anti-fouling properties.
-
Protective Coatings for Electronics: Their dielectric properties and moisture resistance make them suitable for conformal coatings to protect sensitive electronic components from environmental factors.
Prospective Biomedical Applications: An Emerging Frontier
While the application of fluorinated benzoxazines in the biomedical field is still in its nascent stages, their inherent properties suggest significant potential. It is important to note that extensive biocompatibility and cytotoxicity studies are required for any in-vivo applications.
-
Biocompatible Coatings for Medical Devices: The hydrophobicity and chemical inertness of fluorinated polybenzoxazines could be leveraged to create biocompatible coatings for implants and surgical instruments to reduce biofouling and improve lubricity.
-
Dental Restorative Materials: The low shrinkage, high mechanical strength, and potential for hydrophobicity could make them suitable as a matrix for dental composites, potentially leading to more durable and long-lasting restorations.
-
Scaffolds for Bone Tissue Engineering: While not yet demonstrated, the processability and mechanical properties of benzoxazine resins could be tailored for the fabrication of porous scaffolds for bone regeneration.[13][14] Further research into the biocompatibility of fluorinated variants is necessary.[15][16]
-
Drug Delivery Systems: The hydrophobic nature of these polymers could be utilized to encapsulate and control the release of hydrophobic drugs.
Conclusion and Future Outlook
Fluorinated benzoxazines represent a significant advancement in the field of high-performance thermosetting polymers. Their unique combination of low dielectric properties, high thermal stability, and excellent hydrophobicity makes them enabling materials for a wide range of demanding applications, from next-generation electronics and aerospace components to advanced protective coatings. While their potential in the biomedical arena is still largely unexplored, their inherent properties provide a strong foundation for future research and development in this exciting field. As the demand for materials with superior performance continues to grow, fluorinated benzoxazines are poised to play an increasingly important role in shaping the future of technology.
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Chen, S., Ren, D., Li, B., Chen, L., Xu, M., & Liu, X. (2019). Benzoxazine Containing Fluorinated Aromatic Ether Nitrile Linkage: Preparation, Curing Kinetics and Dielectric Properties. Polymers, 11(6), 1036. [Link]
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Bliznyuk, V. N., & Shevchenko, V. V. (2018). Fluorinated polybenzoxazines as advanced phenolic resins for leading-edge applications. Reactive and Functional Polymers, 133, 71-92. [Link]
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Tkachenko, I., Kobzar, Y. L., Bliznyuk, V. N., & Shevchenko, V. V. (2018). Synthesis and characterization of fluorinated isomeric polybenzoxazines from core-fluorinated diamine-based benzoxazines. Polymer, 145, 249-260. [Link]
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Zhang, K., Liu, Y., & Ishida, H. (2013). Synthesis and characterization of low dielectric constant polybenzoxazines with different fluorine contents. Journal of Applied Polymer Science, 129(5), 2629-2637. [Link]
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Su, Y. C., & Chang, F. C. (2003). Synthesis and characterization of fluorinated polybenzoxazine material with low dielectric constant. Polymer, 44(26), 7989-7996. [Link]
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Fan, X., Liu, Z., Huang, J., Han, D., Qiao, Z., Liu, H., ... & Zhang, C. (2022). Synthesis, curing mechanism, thermal stability, and surface properties of fluorinated polybenzoxazines for coating applications. Advanced Composites and Hybrid Materials, 5(1), 322-334. [Link]
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Liu, J., & Ishida, H. (2002). High yield synthesis of fluorinated benzoxazine monomers and their molecular characterization. Polymers and Polymer Composites, 10(3), 191-202. [Link]
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He, X. Y., Wang, J., Wang, Y. D., Liu, C. J., Liu, W. B., & Yang, L. (2013). Synthesis, thermal properties and curing kinetics of fluorene diamine-based benzoxazine containing ester groups. European Polymer Journal, 49(9), 2759-2768. [Link]
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Wu, J., & Ishida, H. (2015). ChemInform Abstract: Synthesis and Characterization of Highly Fluorinated Diamines and Benzoxazines Derived Therefrom. ChemInform, 46(36). [Link]
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Kim, H. J., & Ishida, H. (2002). Effects of alkyl-substituted polybenzoxazines on tribological properties of non-asbestos composite friction materials. Journal of applied polymer science, 85(3), 545-556. [Link]
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Li, W., Wang, J., Li, C., & Jian, X. (2020). Recent Progress of Low Dielectric and High-Performance Polybenzoxazine-Based Composites. Polymers, 12(11), 2661. [Link]
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Dong, Z., Wang, J., Zhang, T., Jia, J., Zhang, Z., & Wang, J. (2023). A Fluorine-Containing Main-Chain Benzoxazine/Epoxy Co-Curing System with Low Dielectric Constants and High Thermal Stability. Polymers, 15(23), 4487. [Link]
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Herrera, M., & Ishida, H. (2005). Synthesis and Characterization of Highly Fluorinated Polymer with the Benzoxazine Moiety in the Main Chain. Macromolecules, 38(15), 6345-6351. [Link]
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He, X. Y., Wang, J., Wang, Y. D., Liu, C. J., Liu, W. B., & Yang, L. (2013). Investigation of synthesis, thermal properties and curing kinetics of fluorene diamine-based benzoxazine by using two curing kinetic methods. Thermochimica Acta, 568, 124-131. [Link]
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S, M., & N, S. (2021). Properties of Polybenzoxazine-Based Conducting Materials in Energy-Related Applications. Polymers, 13(23), 4153. [Link]
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Chen, S., Ren, D., Li, B., Chen, L., Xu, M., & Liu, X. (2019). Study on the Curing Behaviors of Benzoxazine Nitrile-Based Resin Featuring Fluorene Structures and the Excellent Properties of Their Glass Fiber-Reinforced Laminates. Polymers, 11(6), 1036. [Link]
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Zhou, C., & Lu, X. (2013). Hydrophobic benzoxazine-cured epoxy coatings for corrosion protection. Journal of the Electrochemical Society, 160(10), C467. [Link]
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De, S., & Allaerts, K. (2023). Design of Benzoxazine Coatings to Further Advance Acid Resistance of Aluminium Substrates. Polymers, 15(2), 434. [Link]
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Ariraman, M., & Alagar, M. (2022). Polybenzoxazine-Based Coatings for Corrosion Protection. In Corrosion Protection - Emerging and Recent Developments. IntechOpen. [Link]
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Koch, K., & B, S. (2024). Structure–Property Relationships for Fluorinated and Fluorine-Free Superhydrophobic Crack-Free Coatings. Coatings, 14(4), 415. [Link]
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Chen, S., Ren, D., Li, B., Chen, L., Xu, M., & Liu, X. (2019). Benzoxazine Containing Fluorinated Aromatic Ether Nitrile Linkage: Preparation, Curing Kinetics and Dielectric Properties. Polymers, 11(6), 1036. [Link]
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Wang, J., Li, Y., & Zhang, S. (2023). Furan-derived biobased polybenzoxazines with intrinsic flame retardancy and high thermal stability. New Journal of Chemistry, 47(1), 164-172. [Link]
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Chen, S., Ren, D., Li, B., Chen, L., Xu, M., & Liu, X. (2024). Study on the Curing Behaviors of Benzoxazine Nitrile-Based Resin Featuring Fluorene Structures and the Excellent Properties of Their Glass Fiber-Reinforced Laminates. Polymers, 16(1), 111. [Link]
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Methodological & Application
Application Notes and Protocols for the Strategic Use of 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine in Medicinal Chemistry
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of modern drug discovery, the 1,4-benzoxazine scaffold is recognized as a "privileged structure."[1] This designation is reserved for molecular frameworks that are capable of binding to multiple, diverse biological targets, making them a fertile ground for the development of novel therapeutics.[2] Compounds incorporating this moiety have demonstrated a vast spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[1][2]
The specific building block, tert-butyl 6-bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine-4-carboxylate (also known as 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine), is an elegantly designed intermediate for medicinal chemists. Its utility stems from the strategic placement of three key functional groups around the core benzoxazine scaffold, each serving a distinct and crucial purpose in the synthesis of complex drug candidates.
-
The 6-Bromo Group: This is the primary reactive handle for carbon-carbon bond formation. It is ideally suited for transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at this position.[3][4]
-
The 5-Fluoro Group: The incorporation of fluorine is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical properties. The strong electronegativity of the fluorine atom can alter the acidity (pKa) of the nearby nitrogen, influence lipophilicity, and block metabolic oxidation at that position, often leading to improved potency, selectivity, and pharmacokinetic profiles.
-
The 4-BOC Group: The tert-butyloxycarbonyl (BOC) group serves as a robust protecting group for the nitrogen atom of the benzoxazine ring. It is stable to a wide range of reaction conditions, including the palladium-catalyzed coupling of the bromo group. Its facile removal under acidic conditions cleanly reveals the secondary amine, which can then be subjected to a variety of subsequent functionalization reactions, such as alkylation, acylation, or reductive amination.
This application note provides detailed protocols for the two primary applications of this versatile building block: (1) Suzuki-Miyaura cross-coupling to create biaryl structures and (2) BOC-deprotection followed by further elaboration of the core nitrogen.
Physicochemical and Identification Data
| Property | Value |
| IUPAC Name | tert-butyl 6-bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine-4-carboxylate |
| CAS Number | 1352318-72-9[5] |
| Molecular Formula | C₁₃H₁₅BrFNO₃ |
| Molecular Weight | 348.17 g/mol |
| Appearance | Off-white to light yellow solid (typical) |
Application Note 1: Synthesis of 6-Aryl-5-fluoro-1,4-benzoxazine Scaffolds via Suzuki-Miyaura Cross-Coupling
The introduction of an aryl or heteroaryl moiety at the 6-position is a critical step in the synthesis of many biologically active benzoxazine derivatives. The Suzuki-Miyaura coupling is the premier method for this transformation due to its mild conditions and broad functional group tolerance.[4]
Causality and Experimental Rationale
The protocol described below employs a standard palladium catalyst system. The catalytic cycle involves the oxidative addition of the palladium(0) complex to the C-Br bond, followed by transmetalation with the activated boronic acid species (formed by reaction with the base), and finally, reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of ligand is critical for stabilizing the catalyst and promoting the reaction, while the base is essential for the transmetalation step.
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronate ester (1.2–1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02–0.05 equiv)
-
SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) or other suitable ligand (0.04–0.10 equiv)
-
Potassium Phosphate (K₃PO₄), tribasic, anhydrous (2.0–3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).
-
Catalyst Addition: In a separate vial, weigh the palladium(II) acetate (0.02 equiv) and SPhos ligand (0.04 equiv) and add them to the main reaction flask.
-
Inert Atmosphere: Seal the flask with a septum, and alternatively evacuate and backfill with inert gas (e.g., nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Through the septum, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio, e.g., 4 mL dioxane and 1 mL water per mmol of substrate) via syringe. The mixture should be stirred to ensure homogeneity.
-
Reaction: Immerse the flask in a preheated oil bath at 80–100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2–16 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 6-aryl substituted product.
Application Note 2: BOC Deprotection and N-Functionalization
Following the successful modification at the 6-position, the next strategic step is often the deprotection of the nitrogen atom to allow for further diversification. The BOC group is reliably cleaved under acidic conditions.[6][7][8]
Causality and Experimental Rationale
The deprotection mechanism is an acid-catalyzed hydrolysis of the carbamate.[6] Trifluoroacetic acid (TFA) protonates the carbonyl oxygen of the BOC group, which weakens the C-O bond and leads to the formation of a stable tert-butyl cation and carbamic acid. The carbamic acid intermediate is unstable and readily decarboxylates to release carbon dioxide and the free secondary amine.[7] The volatility of TFA and the solvent (Dichloromethane, DCM) makes for a simple work-up procedure.
Workflow Diagram: Deprotection and N-Functionalization
Caption: Workflow for BOC deprotection and subsequent N-functionalization.
Detailed Experimental Protocol
Materials:
-
4-BOC-6-aryl-5-fluoro-2,3-dihydro-1,4-benzoxazine (1.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Reaction Setup: Dissolve the BOC-protected benzoxazine (1.0 equiv) in dichloromethane (DCM, approx. 0.1–0.2 M concentration) in a round-bottom flask with a stir bar.
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA, 5–10 equivalents, often added as a 20-50% solution in DCM).
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 30 minutes to 2 hours.
-
Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Neutralization: Re-dissolve the residue in ethyl acetate or DCM and carefully add saturated aqueous NaHCO₃ solution until gas evolution (CO₂) ceases and the pH of the aqueous layer is basic (>8).
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting free amine is often pure enough to be used in the next step without further purification. If necessary, it can be purified by silica gel chromatography (often using a DCM/Methanol gradient with a small amount of triethylamine).
The resulting deprotected 6-aryl-5-fluoro-2,3-dihydro-1,4-benzoxazine is now ready for a variety of subsequent reactions to build molecular complexity, including acylation with acyl chlorides, reductive amination with aldehydes or ketones, or sulfonylation with sulfonyl chlorides, enabling the exploration of a wide range of chemical space for drug discovery programs.
References
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved January 16, 2026, from [Link]
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved January 16, 2026, from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved January 16, 2026, from [Link]
-
Tang, Z., Tan, Y., Chen, H., & Wan, Y. (2022). Benzoxazine: a privileged scaffold in medicinal chemistry. Current Medicinal Chemistry. Advance online publication. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). tert-Butyl Carbamate (BOC) Deprotection. Retrieved January 16, 2026, from [Link]
-
Organic Syntheses. (n.d.). Aryl C-C and C-X bond formations using nickel catalysts. Retrieved January 16, 2026, from [Link]
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-
Al-Harthy, T., Zoghaib, W. M., & Abdel-Jalil, R. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4769. [Link]
- Kotha, S., & Lahiri, K. (2002). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Current Organic Synthesis, 9(4), 371-393.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
-
Gu, X.-B. (2010). tert-Butyl 6-acetamido-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2600. [Link]
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Application Note: A Detailed Protocol for the Synthesis of 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine
Abstract
This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is presented as a robust three-step sequence, commencing with the formation of the key intermediate, 6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine, from 2-amino-4-bromo-5-fluorophenol, followed by the N-Boc protection of the benzoxazine nitrogen. This guide is intended for researchers, scientists, and drug development professionals, offering detailed procedural instructions, explanations of the underlying chemical principles, and recommendations for reaction monitoring and product purification.
Introduction
The 2,3-dihydro-1,4-benzoxazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceuticals.[1] The introduction of specific halogen substituents, such as bromine and fluorine, can significantly modulate the physicochemical and pharmacological properties of these molecules, including metabolic stability, binding affinity, and membrane permeability. The tert-butyloxycarbonyl (Boc) protecting group is widely employed in multi-step organic synthesis to temporarily mask the reactivity of amine functionalities, allowing for selective transformations on other parts of the molecule.[2][3]
This document outlines a reliable synthetic route to this compound, a compound with potential applications as an intermediate in the synthesis of complex molecular architectures for drug discovery programs. The protocol is designed to be clear, reproducible, and grounded in established chemical transformations.
Overall Synthetic Scheme
The synthesis of the target compound is achieved through a two-step process starting from the key precursor, 2-amino-4-bromo-5-fluorophenol. The first step involves the formation of the dihydro-1,4-benzoxazine ring via cyclization, followed by the protection of the nitrogen atom with a Boc group.
Figure 1: Overall synthetic route to this compound.
PART 1: Synthesis of 6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine
This initial step involves the construction of the core heterocyclic system through an intramolecular cyclization. The reaction proceeds via a nucleophilic substitution mechanism where the phenoxide and the amine groups of the 2-aminophenol precursor sequentially displace the bromide ions from 1,2-dibromoethane.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Amino-4-bromo-5-fluorophenol | ≥97% | Various | Key starting material.[4] |
| 1,2-Dibromoethane | Anhydrous, ≥99% | Sigma-Aldrich | Handle in a fume hood, toxic. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, powder | Fisher Scientific | Ensure it is dry before use. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Acros Organics | Use anhydrous grade. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For extraction. |
| Brine (Saturated NaCl solution) | - | Lab prepared | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | EMD Millipore | For drying organic phase. |
Experimental Protocol
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-amino-4-bromo-5-fluorophenol (1.0 eq), anhydrous potassium carbonate (3.0 eq), and anhydrous N,N-dimethylformamide (DMF) to make a 0.2 M solution with respect to the aminophenol.
-
Addition of Alkylating Agent: Stir the suspension at room temperature under a nitrogen atmosphere. Slowly add 1,2-dibromoethane (1.2 eq) to the reaction mixture dropwise over 15 minutes.
-
Reaction: Heat the reaction mixture to 90-100 °C and maintain it at this temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system, observing the disappearance of the starting material.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (5 times the volume of DMF used).
-
Extraction: Extract the aqueous phase with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 100 mL) followed by brine (1 x 100 mL) to remove any residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity to 10% ethyl acetate) to afford 6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine as a solid.
PART 2: Synthesis of this compound
This final step is the protection of the secondary amine of the benzoxazine ring. The reaction utilizes di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to form the N-Boc carbamate. This is a standard and high-yielding transformation.[2][3]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine | Purified from Step 1 | - | The substrate for the protection reaction. |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Sigma-Aldrich | |
| Triethylamine (Et₃N) | ≥99% | Acros Organics | Use freshly distilled. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Use anhydrous grade. |
| 1 M Hydrochloric Acid (HCl) | - | Lab prepared | For washing. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | Lab prepared | For washing. |
| Brine (Saturated NaCl solution) | - | Lab prepared | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | VWR | For drying organic phase. |
Experimental Protocol
-
Reaction Setup: Dissolve 6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Addition of Base and Reagent: To the solution, add triethylamine (1.5 eq) followed by the portion-wise addition of di-tert-butyl dicarbonate (1.2 eq) at 0 °C (ice bath).
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC (4:1 Hexane:Ethyl Acetate) until the starting material is fully consumed.
-
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically of high purity. However, if necessary, it can be further purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, this compound.
Experimental Workflow Visualization
Figure 2: Detailed experimental workflow for the synthesis of this compound.
Conclusion
The protocol detailed in this application note provides a reliable and scalable method for the synthesis of this compound. The procedures are based on well-established organic reactions and utilize readily available reagents. This guide is intended to enable researchers to synthesize this valuable building block efficiently and with high purity for its use in various research and development applications, particularly in the field of medicinal chemistry.
References
-
Synthesis of substituted benzo[b][5][6]oxazepine derivatives by the reaction of 2-aminophenols with alkynones - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC - NIH. Available at: [Link]
-
Various Synthetic Methods of Benzoxazine Monomers - ResearchGate. Available at: [Link]
-
Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - NIH. Available at: [Link]
-
Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions - New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC - NIH. Available at: [Link]
-
ChemInform Abstract: S 8 -Mediated Cyclization of 2-Aminophenols/Thiophenols with Arylmethyl Chloride: Approach to Benzoxazoles and Benzothiazoles. | Request PDF - ResearchGate. Available at: [Link]
-
Optically active dihydro-1,4-benzoxazines: synthetic, separation, and enzymatic approaches - PubMed. Available at: [Link]
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Application Notes & Protocols: 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine as a Strategic Building Block in Modern Organic Synthesis
Abstract
The 1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The strategic incorporation of fluorine atoms and versatile functional handles can significantly enhance the pharmacological profile and synthetic accessibility of target molecules.[3][4][5] This guide provides an in-depth exploration of 4-BOC-6-bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine , a highly functionalized building block designed for efficient and modular synthesis. We will dissect the strategic role of its constituent parts—the acid-labile BOC protecting group, the synthetically versatile bromine atom, and the electronically significant fluorine atom. This document provides detailed protocols for key transformations, such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, offering researchers a practical framework for leveraging this intermediate in complex synthetic campaigns, particularly in drug discovery.
Introduction: The Strategic Value of a Multifunctional Building Block
In the quest for novel therapeutics, the efficiency of a synthetic route is paramount. The ability to rapidly assemble molecular complexity from pre-functionalized, reliable starting materials is a cornerstone of modern drug development. The 1,4-benzoxazine core is of particular interest due to its prevalence in compounds exhibiting a wide array of biological activities, including anticancer and antimicrobial properties.[1][2][6]
The title compound, This compound , has been engineered to address several synthetic challenges simultaneously:
-
The Fluorine Advantage : The fluorine atom at the 5-position is not merely a placeholder. Its high electronegativity can profoundly influence the physicochemical properties of the final molecule, affecting pKa, lipophilicity, metabolic stability, and binding affinity.[3][5]
-
A Handle for C-C and C-N Bond Formation : The bromine atom at the 6-position serves as a robust and reliable handle for a multitude of palladium-catalyzed cross-coupling reactions. This allows for the precise and predictable introduction of diverse aryl, heteroaryl, and amino substituents.[7][8]
-
Controlled Reactivity : The secondary amine of the benzoxazine ring is protected with a tert-butoxycarbonyl (BOC) group. This group is stable under a wide range of reaction conditions, particularly the basic and organometallic conditions typical of cross-coupling reactions, thereby preventing unwanted side reactions.[9][10] Its facile removal under acidic conditions provides a clean and high-yielding deprotection step at a later, strategic point in the synthesis.[11]
This combination of features makes it a powerful intermediate for building libraries of complex molecules for screening and lead optimization.
Physicochemical Properties & Structural Analysis
A thorough understanding of a building block's properties is critical for successful experimental design.
| Property | Value | Source |
| CAS Number | 1352318-72-9 | [12] |
| Molecular Formula | C₁₃H₁₅BrFNO₃ | |
| Molecular Weight | 332.17 g/mol | |
| Appearance | Off-white to light yellow solid | |
| Storage | Store at room temperature, sealed, away from light and moisture. | [13] |
Structural Causality:
-
BOC Group : As a carbamate, it deactivates the nitrogen nucleophilicity, ensuring that reactions occur at the C-Br bond. The steric bulk of the tert-butyl group further shields the nitrogen. It is orthogonal to many other protecting groups, such as the base-labile Fmoc group, allowing for complex, multi-step syntheses.[9][10]
-
C-Br Bond : This bond is the primary site of reactivity for transformations like Suzuki, Stille, Heck, and Buchwald-Hartwig amination. Its reactivity is well-understood, allowing for predictable and high-yielding cross-coupling.[7][8]
-
C-F Bond : The electron-withdrawing nature of the fluorine atom activates the aromatic ring, which can influence the kinetics of oxidative addition in palladium-catalyzed cycles.[7][14] While the C-F bond itself is strong, its electronic influence is a key feature for modulating reactivity at the adjacent C-Br bond.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of this building block is realized through palladium-catalyzed cross-coupling, a Nobel Prize-winning technology that has revolutionized C-C and C-N bond formation.
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is an exceptionally versatile method for creating biaryl or aryl-alkyl structures by coupling an organohalide with a boronic acid or ester.[15] This is the preferred method for introducing new carbon-based substituents at the 6-position of the benzoxazine core.
Causality Behind the Protocol: The choice of a palladium catalyst with a specialized phosphine ligand is critical. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. A base, such as K₃PO₄ or Cs₂CO₃, is required to activate the boronic acid for the transmetalation step. The solvent system (e.g., dioxane/water) is chosen to ensure solubility of both the organic and inorganic reagents.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation : To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).[16]
-
Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with nitrogen or argon gas three times.
-
Solvent Addition : Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe to achieve a final concentration of approximately 0.1 M with respect to the starting material.
-
Catalyst Addition : To this mixture, add a palladium catalyst, such as Pd(dppf)Cl₂ (0.05 equiv) or a combination of Pd₂(dba)₃ (0.025 equiv) and a suitable ligand like SPhos (0.1 equiv).
-
Reaction Execution : Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired coupled product.
Buchwald-Hartwig Amination: Constructing Key Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[17][18] This reaction is indispensable in pharmaceutical chemistry, where the aryl amine moiety is a common pharmacophore.
Causality Behind the Protocol: This reaction is highly sensitive to the choice of ligand and base. Bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) are essential for promoting the challenging reductive elimination step that forms the C-N bond.[19] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine, forming the active amido species in the catalytic cycle. Anhydrous, aprotic solvents like toluene or dioxane are crucial to prevent quenching of the strong base and catalyst deactivation.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reagent Preparation : In a glovebox or under a strong flow of inert gas, add sodium tert-butoxide (1.4 equiv) to an oven-dried Schlenk tube. Add this compound (1.0 equiv) and the desired primary or secondary amine (1.2 equiv).
-
Catalyst Pre-formation/Addition : In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.02 equiv) and a sterically hindered phosphine ligand (e.g., XPhos, 0.08 equiv) in a small amount of solvent. Alternatively, use a pre-formed palladium pre-catalyst. Add this catalyst system to the main reaction tube.
-
Solvent Addition : Add anhydrous, degassed toluene or dioxane via syringe to achieve a final concentration of 0.1-0.2 M.
-
Reaction Execution : Seal the tube tightly and place it in a preheated oil bath or heating block at 100-110 °C. Stir vigorously for 12-24 hours.
-
Monitoring : Monitor the reaction by LC-MS. Due to the basic conditions, TLC can be challenging; co-spotting with a standard is recommended.
-
Work-up : After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and pass the mixture through a plug of Celite®.[20]
-
Extraction : Transfer the filtrate to a separatory funnel, wash with water and brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Post-Coupling Strategy: BOC Deprotection
Once the desired substituent has been installed at the 6-position, the BOC group can be efficiently removed to unmask the secondary amine, which can then be used for further functionalization (e.g., acylation, alkylation) or as a key interaction point in a biologically active molecule.
Causality Behind the Protocol: The BOC group is designed to be labile under acidic conditions. Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) protonate the carbonyl oxygen of the carbamate, leading to the elimination of carbon dioxide and the formation of a stable tert-butyl cation.[11]
Protocol 3: Standard BOC Deprotection
-
Dissolution : Dissolve the BOC-protected substrate (1.0 equiv) in dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Acid Addition : Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise.
-
Reaction : Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours.
-
Monitoring : Monitor the reaction by TLC or LC-MS until all starting material is consumed.
-
Work-up : Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Neutralization : Re-dissolve the residue in DCM or ethyl acetate and wash carefully with a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the aqueous layer is basic. This step neutralizes the excess acid and liberates the free amine from its salt form.
-
Isolation : Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected product, which can often be used without further purification.
Conclusion
This compound is a superior building block for the synthesis of complex, fluorinated 1,4-benzoxazine derivatives. Its carefully designed architecture provides a stable, protected nitrogen, a versatile handle for advanced cross-coupling reactions, and the beneficial electronic properties of a fluorine substituent. The protocols outlined in this guide demonstrate its utility in robust and high-yielding Suzuki-Miyaura and Buchwald-Hartwig reactions, paving the way for the efficient construction of novel molecular entities for pharmaceutical and materials science research.
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- Synthesis of 1,4-benzoxazines via Y(OTf)3-catalyzed ring opening/annulation cascade reaction of benzoxazoles with propargylic alcohols. Chemical Communications (RSC Publishing).
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- Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. MDPI.
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- Synthesis of 1,4‐benzoxazines and 1,4‐benzoxazepin‐5‐ones. ResearchGate.
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- Benzoxazines as new human topoisomerase I inhibitors and potential poisons. PMC - NIH.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH.
- Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters | Organometallics. ACS Publications.
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- Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. MDPI.
- Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives.
- Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. PMC - PubMed Central.
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Novel concise synthesis of furo[3,4-b][7][21]benzoxazine as intermediate in the preparation of antineoplastic agents | Request PDF. ResearchGate. Available at:
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Application Notes and Protocols for the Derivatization of 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine
Introduction: A Versatile Scaffold in Modern Drug Discovery
The 2,3-dihydro-1,4-benzoxazine core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. Its unique three-dimensional structure and synthetic tractability make it an attractive starting point for the development of novel therapeutics. The subject of this guide, 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine, is a particularly valuable building block. The strategic placement of the bromine atom at the 6-position allows for a wide range of derivatization reactions, primarily through palladium-catalyzed cross-coupling, while the fluorine atom at the 5-position can modulate the electronic properties and metabolic stability of the resulting molecules. The tert-butyloxycarbonyl (BOC) protecting group on the nitrogen atom ensures stability and allows for subsequent deprotection and further functionalization.
This document provides detailed application notes and protocols for the derivatization of this key intermediate, focusing on Suzuki, Buchwald-Hartwig, and Sonogashira couplings, as well as nucleophilic aromatic substitution. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on not just the "how" but also the "why" behind the experimental choices.
I. Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Structural Diversity
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are the primary methods for derivatizing this compound.[1] The electron-rich nature of the benzoxazine ring, coupled with the presence of the bromo substituent, makes it an excellent substrate for these transformations.
A. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C(sp²)-C(sp²) bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents.[2][3]
The choice of catalyst, ligand, and base is critical for a successful Suzuki coupling. For an electron-rich and somewhat sterically hindered substrate like our benzoxazine derivative, a palladium(II) precatalyst such as Pd(OAc)₂ in combination with a bulky, electron-rich phosphine ligand like SPhos or XPhos is often a good starting point. These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[4] A moderately strong inorganic base like K₃PO₄ is typically employed to activate the boronic acid without causing unwanted side reactions. The use of a polar aprotic solvent like 1,4-dioxane with a small amount of water is common, as water can aid in the dissolution of the base and facilitate the transmetalation step.[5]
Reaction: Synthesis of tert-butyl 5-fluoro-6-(thiophen-2-yl)-2,3-dihydro-1,4-benzoxazine-4-carboxylate
Materials:
-
tert-butyl 6-bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine-4-carboxylate (1.0 equiv)
-
Thiophen-2-ylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask, add tert-butyl 6-bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine-4-carboxylate, thiophen-2-ylboronic acid, and potassium phosphate.
-
In a separate vial, weigh out Pd(OAc)₂ and SPhos and add them to the reaction flask.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 90-100 | 4-12 | 85-95 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80-90 | 6-16 | 70-85 |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 100-110 | 8-18 | 80-90 |
B. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[6][7] This reaction is of paramount importance in medicinal chemistry for the introduction of nitrogen-containing functional groups.
The success of a Buchwald-Hartwig amination is highly dependent on the ligand used. For the coupling of primary and secondary amines with our substrate, a bulky, electron-rich biarylphosphine ligand such as t-BuXPhos or RuPhos is often effective.[8] These ligands promote the reductive elimination step, which can be challenging for some substrates. A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the amine and form the active palladium-amido complex.[7] Anhydrous, aprotic solvents like toluene or 1,4-dioxane are preferred to avoid unwanted side reactions.
Reaction: Synthesis of tert-butyl 5-fluoro-6-(morpholino)-2,3-dihydro-1,4-benzoxazine-4-carboxylate
Materials:
-
tert-butyl 6-bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine-4-carboxylate (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.02 equiv)
-
t-BuXPhos (2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl) (0.02-0.04 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, add NaOt-Bu to a dry Schlenk flask.
-
In a separate vial, dissolve Pd₂(dba)₃ and t-BuXPhos in anhydrous toluene.
-
Add the catalyst solution to the Schlenk flask, followed by the tert-butyl 6-bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine-4-carboxylate and morpholine.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ (1-2) | t-BuXPhos (2-4) | NaOt-Bu (1.4) | Toluene | 100-110 | 12-24 | 80-90 |
| Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2) | Dioxane | 100 | 18-24 | 75-85 |
| [Pd(cinnamyl)Cl]₂ (1) | XantPhos (2) | DBU (2) | DMF | 100 | 18 | 70-80 |
C. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[9][10] This reaction is instrumental in creating rigid linkers and introducing alkynyl functionalities into molecules.
A typical Sonogashira coupling employs a palladium catalyst, often in combination with a copper(I) co-catalyst.[11] For substrates like our benzoxazine, a catalyst system of Pd(PPh₃)₂Cl₂ and CuI is a reliable choice. The reaction is usually carried out in the presence of an amine base, such as triethylamine or diisopropylamine, which also serves as the solvent. The fluorine atom ortho to the bromine may slightly deactivate the substrate towards oxidative addition, so gentle heating might be necessary to drive the reaction to completion.
Reaction: Synthesis of tert-butyl 5-fluoro-6-((trimethylsilyl)ethynyl)-2,3-dihydro-1,4-benzoxazine-4-carboxylate
Materials:
-
tert-butyl 6-bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine-4-carboxylate (1.0 equiv)
-
Ethynyltrimethylsilane (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02-0.05 equiv)
-
Copper(I) iodide (CuI) (0.01-0.02 equiv)
-
Triethylamine (Et₃N)
Procedure:
-
To a dry Schlenk flask, add tert-butyl 6-bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine-4-carboxylate, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed triethylamine, followed by ethynyltrimethylsilane.
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite® and wash the pad with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 3: Representative Conditions for Sonogashira Coupling
| Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ (2-5) | CuI (1-2) | Et₃N | Et₃N | RT - 60 | 4-16 | 80-95 |
| Pd(PPh₃)₄ (5) | CuI (2) | DIPA | THF | RT | 6-18 | 85-95 |
| Pd(OAc)₂ (2) / PPh₃ (4) | CuI (1) | K₂CO₃ | DMF | 80 | 12-24 | 70-85 |
II. Nucleophilic Aromatic Substitution (SNA r): An Alternative Pathway
While palladium-catalyzed reactions are powerful, nucleophilic aromatic substitution (SNA r) can be a viable alternative for introducing certain nucleophiles, especially when the aromatic ring is sufficiently electron-deficient. The fluorine atom at the 5-position, being ortho to the bromine, can activate the ring towards nucleophilic attack.
For an SNA r reaction to occur at the 6-position, a strong nucleophile is typically required. The reaction is often carried out at elevated temperatures in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to facilitate the formation of the Meisenheimer complex intermediate.[12] The success of this reaction is highly dependent on the nature of the nucleophile and the electronic properties of the benzoxazine ring.
Reaction: Synthesis of tert-butyl 5-fluoro-6-(methylthio)-2,3-dihydro-1,4-benzoxazine-4-carboxylate
Materials:
-
tert-butyl 6-bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine-4-carboxylate (1.0 equiv)
-
Sodium thiomethoxide (NaSMe) (1.5 equiv)
-
Dimethyl sulfoxide (DMSO) (anhydrous)
Procedure:
-
To a dry round-bottom flask, add tert-butyl 6-bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine-4-carboxylate and anhydrous DMSO.
-
Add sodium thiomethoxide portion-wise at room temperature.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 4: Representative Conditions for Nucleophilic Aromatic Substitution
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| NaSMe | - | DMSO | 80-100 | 6-18 | 60-75 |
| KCN | - | DMF | 120-140 | 12-24 | 50-65 |
| NaN₃ | - | DMSO | 100-120 | 8-16 | 70-80 |
III. Conclusion
This compound is a versatile and valuable building block in medicinal chemistry. The protocols outlined in this guide provide a solid foundation for its derivatization through a variety of modern synthetic methods. The choice of reaction conditions should always be tailored to the specific substrate and desired product, and optimization is often necessary to achieve the best results. By understanding the underlying principles of these reactions, researchers can effectively unlock the synthetic potential of this important scaffold and accelerate the discovery of new therapeutic agents.
IV. References
-
Huang, W.-S., et al. (2010). Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant. Journal of Medicinal Chemistry, 53(12), 4701–4719. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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ACS Medicinal Chemistry Letters. (2015). Discovery of Bivalent Kinase Inhibitors via Enzyme-Templated Fragment Elaboration. ACS Medicinal Chemistry Letters, 6(8), 898-901. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
National Institutes of Health. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 14235-14242. [Link]
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Google Patents. (2015). WO2015173181A1 - Compounds for treating spinal muscular atrophy.
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Green Chemistry. (2015). t-BuXPhos: a highly efficient ligand for Buchwald–Hartwig coupling in water. Green Chemistry, 17(4), 2468-2473. [Link]
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PubMed. (2003). Design and synthesis of highly potent benzodiazepine gamma-secretase inhibitors: preparation of (2S,3R)-3-(3,4-difluorophenyl)-2-(4-fluorophenyl)-4- hydroxy-N-((3S)-1-methyl-2-oxo-5- phenyl-2,3-dihydro-1H-benzo[ - PubMed. [Link]
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PubMed. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022). [Link]
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Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. [Link]
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PubMed Central. (2020). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. [Link]
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DOI. (2004). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
ChemRxiv. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
Organic Syntheses. (2012). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 89, 456. [Link]
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Justia Patents. (n.d.). U.S. Patent, Patent Application and Patent Search. [Link]
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University of Southampton ePrints. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. [Link]
-
PubChem. (n.d.). C-Met Modulators and Method of Use - Patent US-2012022065-A1. [Link]
-
Google Patents. (2016). US20160053134A1 - Pem layer-by-layer systems for coating substrates to improve bioactivity and biomolecule delivery.
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Chemical Communications. (2018). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Chemical Communications, 54(76), 10731-10734. [Link]
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Macmillan Group. (2005). B-Alkyl Suzuki Couplings. [Link]
-
PubMed. (2025). Copper-Catalyzed Sonogashira-Type Cross-Coupling of Trifluoroalkyl Bromides with Alkynes. [Link]
-
PubChem. (n.d.). Estrogen receptor modulators and uses thereof - Patent WO-2011156518-A2. [Link]
-
ResearchGate. (2010). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. [Link]
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Google Patents. (2012). US20120131309A1 - High-performance, scalable mutlicore hardware and software system.
-
MDPI. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, 26(16), 4992. [Link]2)
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Application Note: Structural Elucidation of 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine using ¹H and ¹³C NMR Spectroscopy
Abstract
This application note provides a detailed guide to the structural analysis of 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine, a key intermediate in pharmaceutical and materials science research. We present a comprehensive protocol for sample preparation and data acquisition for both ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, a thorough interpretation of the expected spectra is provided, including predicted chemical shifts, multiplicities, and coupling constants. This guide is intended for researchers, scientists, and drug development professionals who require robust analytical methods for the characterization of complex heterocyclic molecules.
Introduction
2,3-dihydro-1,4-benzoxazine derivatives are a class of heterocyclic compounds that are prevalent in a wide array of biologically active molecules and functional materials.[1][2] The precise characterization of their structure is paramount for understanding their function and for quality control during synthesis. This compound is a highly functionalized derivative where the electronic environment of the benzoxazine core is significantly influenced by the presence of a bulky tert-butyloxycarbonyl (BOC) protecting group on the nitrogen, and electron-withdrawing bromine and fluorine atoms on the aromatic ring. NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of such molecules.[3] This document outlines the expected ¹H and ¹³C NMR spectral features and provides a standardized protocol for their acquisition.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the dihydrooxazine ring, the aromatic proton, and the BOC protecting group. The chemical shifts and multiplicities are governed by the inductive effects of the heteroatoms (O, N), the anisotropic effects of the aromatic ring, and spin-spin coupling interactions. A key feature will be the observation of coupling between the fluorine atom and nearby protons (H-F coupling).[4][5]
The dihydrooxazine ring protons at positions 2 and 3 are diastereotopic and are expected to show complex splitting patterns. The protons on C2 (O-CH₂-CH₂-N) are anticipated to be deshielded due to the adjacent oxygen atom, while the protons on C3 (O-CH₂-CH₂-N) will be influenced by the neighboring nitrogen atom.
The single aromatic proton at position 7 will be significantly influenced by the adjacent bromine and the fluorine atom at position 5. It is expected to appear as a doublet due to coupling with the fluorine atom.
The BOC group will present a characteristic singlet for the nine equivalent methyl protons, typically found in the upfield region of the spectrum.[6]
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 (2H) | 4.3 - 4.5 | m | - |
| H-3 (2H) | 3.8 - 4.0 | m | - |
| H-7 (1H) | 7.2 - 7.4 | d | ³J(H-F) ≈ 7-10 |
| BOC (9H) | ~1.5 | s | - |
Note: Predicted chemical shifts are based on typical values for similar benzoxazine structures and the known effects of substituents. Actual values may vary depending on the solvent and experimental conditions.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide complementary information, showing distinct signals for each carbon atom in the molecule. The chemical shifts will be heavily influenced by the electronegativity of the attached atoms (O, N, F, Br) and the nature of the BOC protecting group.[7]
The carbon atoms of the dihydrooxazine ring (C2 and C3) will appear in the aliphatic region. The aromatic carbons will be observed in the downfield region, with their chemical shifts dictated by the substitution pattern. The carbon directly attached to fluorine (C5) will appear as a doublet with a large one-bond C-F coupling constant (¹J(C-F)).[8] The carbon attached to bromine (C6) may show some line broadening due to the quadrupolar nature of the bromine isotopes (⁷⁹Br and ⁸¹Br).[9][10]
The BOC group will have two characteristic signals: one for the quaternary carbon of the t-butyl group and another for the carbonyl carbon.[11]
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |
| C2 | 65 - 70 | s | - |
| C3 | 45 - 50 | s | - |
| C4a | 135 - 140 | d | ⁴J(C-F) ≈ 2-4 |
| C5 | 150 - 155 | d | ¹J(C-F) ≈ 240-260 |
| C6 | 110 - 115 | d | ²J(C-F) ≈ 20-25 |
| C7 | 120 - 125 | d | ³J(C-F) ≈ 5-10 |
| C8 | 115 - 120 | s | - |
| C8a | 140 - 145 | s | - |
| BOC (C=O) | 152 - 155 | s | - |
| BOC (C(CH₃)₃) | ~80 | s | - |
| BOC (C(CH₃)₃) | ~28 | s | - |
Note: Predicted chemical shifts and coupling constants are estimates based on literature values for similar fluorinated and brominated aromatic compounds and BOC-protected amines.
Experimental Protocol
Sample Preparation
A high-quality NMR sample is crucial for obtaining a high-resolution spectrum.[12][13]
-
Material: Weigh 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR. The sample should be dry and free of particulate matter.[14]
-
Solvent: Use approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic molecules.[15] Ensure the solvent is of high purity to avoid contaminant peaks.
-
Dissolution: Dissolve the sample in the deuterated solvent in a small, clean vial before transferring it to the NMR tube. Gentle vortexing or warming may be necessary to ensure complete dissolution.[14]
-
NMR Tube: Use a clean, high-quality 5 mm NMR tube.[16] Transfer the solution to the NMR tube using a Pasteur pipette, ensuring no solid particles are transferred. The sample height in the tube should be approximately 4-5 cm.[12]
-
Referencing: Tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used as a secondary reference.[12]
Data Acquisition Workflow
The following diagram illustrates the general workflow for NMR data acquisition.
Caption: General workflow for NMR sample preparation, data acquisition, and processing.
Spectrometer Parameters
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment (zg30).
-
Acquisition time: 2-3 seconds.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 8-16.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment (zgpg30).
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2 seconds.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Structural Confirmation and Logic
The combination of ¹H and ¹³C NMR data provides a robust method for the structural confirmation of this compound.
Caption: Logical flow for structural confirmation using NMR spectroscopy.
The presence of the characteristic singlet for the BOC group and the multiplets for the dihydrooxazine ring in the ¹H NMR spectrum confirms the basic scaffold. The observation of a doublet in the aromatic region with a typical ³J(H-F) coupling constant confirms the relative positions of the fluorine and the aromatic proton. In the ¹³C NMR spectrum, the large one-bond C-F coupling will be definitive for the assignment of C5. Further 2D NMR experiments, such as COSY and HSQC, can be employed to unequivocally assign all proton and carbon signals if necessary.
Conclusion
This application note provides a comprehensive framework for the ¹H and ¹³C NMR analysis of this compound. By following the detailed protocols for sample preparation and data acquisition, and utilizing the provided spectral predictions, researchers can confidently confirm the structure of this and similar complex heterocyclic molecules. The application of these NMR techniques is essential for ensuring the purity and structural integrity of key intermediates in research and development.
References
-
University of Minnesota Twin Cities, College of Science and Engineering. NMR Sample Preparation. [Link]
-
Peralta, D., et al. (1998). Vicinal fluorine-proton coupling constants. Journal of Magnetic Resonance, 133(2), 255-265. [Link]
-
Hornak, J. P. Sample Preparation. In The Basics of NMR. [Link]
-
Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-447. [Link]
-
Scribd. NMR Sample Preparation Guide. [Link]
-
ResearchGate. Coupling of Protons with Fluorine Page. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
-
Emsley, J. W., & Phillips, L. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. [Link]
-
ResearchGate. H.NMR-Spectrum of Heterocyclic Compound {2}. [Link]
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
-
Bottino, F. A., et al. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry, 59(8), 1205-1207. [Link]
-
ACS Publications. Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. [Link]
-
The Journal of Organic Chemistry. The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1. [Link]
-
Portland Press. NMR Spectra of Simple Heterocycles. [Link]
-
Chemistry Stack Exchange. Calculated 13C NMR Shifts of brominated Carbons. [Link]
-
Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). Characterization of Six Bond Carbon-Fluorine Coupling in 4-Fluorochalcones. Journal of Undergraduate Chemistry Research, 22(4), 99-102. [Link]
-
YouTube. Carbon-13 NMR Spectroscopy. [Link]
-
Wikipedia. Bromine. [Link]
-
ResearchGate. 1 H-NMR spectrum of N-Boc glutamic acid. [Link]
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Application Note: A Scalable Synthesis of 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive, in-depth technical guide for the multi-step, scale-up synthesis of 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine, a key building block in contemporary medicinal chemistry. The described synthetic strategy is designed for robustness and scalability, prioritizing high yield and purity. The protocol is divided into two primary stages: the synthesis of the crucial intermediate, 6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine, followed by its N-Boc protection. This guide explains the causal relationships behind experimental choices, offers detailed, step-by-step protocols, and addresses critical considerations for process scale-up.
Strategic Overview: A Two-Stage Approach to the Target Molecule
The synthesis of this compound is strategically executed in two distinct stages. This approach ensures the controlled introduction of each functional group and facilitates purification at each key transformation, which is paramount for achieving high purity in the final product.
-
Stage 1: Synthesis of 6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine. This initial stage focuses on constructing the core heterocyclic structure. The chosen pathway involves the cyclization of a pre-functionalized aminophenol derivative. This method is favored for its regiochemical control, ensuring the correct placement of the fluoro and bromo substituents on the aromatic ring.
-
Stage 2: N-BOC Protection. The second stage involves the protection of the secondary amine within the benzoxazine ring with a tert-butyloxycarbonyl (Boc) group. This is a standard protecting group strategy in organic synthesis, rendering the nitrogen nucleophilicity inert for subsequent synthetic manipulations. The use of di-tert-butyl dicarbonate (Boc₂O) is a well-established and highly efficient method for this transformation.[1]
The overall synthetic pathway is depicted below:
Caption: Overall two-stage synthetic strategy.
Stage 1: Synthesis of 6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine
2.1. Mechanistic Rationale
The formation of the 1,4-benzoxazine ring is achieved via a nucleophilic substitution reaction. The starting material, 2-amino-4-bromo-5-fluorophenol, possesses two nucleophilic sites: the phenoxide oxygen and the amino nitrogen. The reaction with 1,2-dibromoethane in the presence of a base, such as potassium carbonate, facilitates a sequential intramolecular Williamson ether synthesis and N-alkylation to form the desired heterocyclic ring. Dimethylformamide (DMF) is selected as the solvent due to its high boiling point, which allows for the necessary reaction temperature, and its ability to dissolve both the organic substrate and the inorganic base.
2.2. Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (for 10g scale) | Moles (mol) | Supplier |
| 2-Amino-4-bromo-5-fluorophenol | 208.01 | 10.0 g | 0.048 | Major Supplier |
| 1,2-Dibromoethane | 187.86 | 10.8 g (5.0 mL) | 0.058 | Major Supplier |
| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 19.9 g | 0.144 | Major Supplier |
| Anhydrous Dimethylformamide (DMF) | 73.09 | 100 mL | - | Major Supplier |
| Ethyl Acetate (EtOAc) | 88.11 | 500 mL | - | Major Supplier |
| Brine (Saturated NaCl solution) | - | 200 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 20 g | - | Major Supplier |
Procedure:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-amino-4-bromo-5-fluorophenol (10.0 g, 0.048 mol) and anhydrous potassium carbonate (19.9 g, 0.144 mol).
-
Solvent and Reagent Addition: Add anhydrous DMF (100 mL) to the flask. Begin stirring the suspension. Add 1,2-dibromoethane (5.0 mL, 0.058 mol) to the mixture dropwise at room temperature.
-
Reaction Execution: Heat the reaction mixture to 110-120 °C and maintain it at this temperature for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (300 mL) and stir for 30 minutes. The crude product may precipitate.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL). Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine as a solid.
Expected Yield: 75-85%
Stage 2: N-BOC Protection of 6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine
3.1. Mechanistic Rationale
The N-Boc protection is a standard procedure for masking the reactivity of primary and secondary amines.[2] The reaction proceeds via the nucleophilic attack of the secondary amine of the benzoxazine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). Triethylamine (Et₃N) is used as a mild, non-nucleophilic base to quench the in-situ generated acid and drive the reaction to completion. Dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness and ability to dissolve the starting materials and reagents.
3.2. Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (for 10g scale) | Moles (mol) | Supplier |
| 6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine | 232.05 | 10.0 g | 0.043 | From Stage 1 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 10.4 g | 0.048 | Major Supplier |
| Triethylamine (Et₃N) | 101.19 | 7.2 mL | 0.052 | Major Supplier |
| Dichloromethane (DCM) | 84.93 | 150 mL | - | Major Supplier |
| 1M Hydrochloric Acid (HCl) | 36.46 | 100 mL | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | 84.01 | 100 mL | - | - |
| Brine (Saturated NaCl solution) | - | 100 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 20 g | - | Major Supplier |
Procedure:
-
Reaction Setup: Dissolve 6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine (10.0 g, 0.043 mol) in dichloromethane (150 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: To the stirred solution, add triethylamine (7.2 mL, 0.052 mol) followed by the portion-wise addition of di-tert-butyl dicarbonate (10.4 g, 0.048 mol) at room temperature.
-
Reaction Execution: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding water (100 mL). Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1M HCl (1 x 100 mL), saturated NaHCO₃ solution (1 x 100 mL), and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash chromatography to yield the final product, this compound, as a white to off-white solid.
Expected Yield: 90-98%
Scale-Up Considerations and Process Optimization
Scaling up this synthesis requires careful attention to several factors to ensure safety, efficiency, and consistent product quality.
Caption: Key considerations for process scale-up.
-
Temperature Control (Stage 1): On a larger scale, maintaining a consistent internal temperature of 110-120 °C is critical. The use of a jacketed reactor with a thermal fluid is highly recommended for uniform heating and to avoid localized overheating, which can lead to byproduct formation.
-
Reagent Addition (Stage 2): The addition of Boc₂O can be exothermic. For large-scale reactions, it is advisable to add it in portions or as a solution in DCM, while monitoring the internal temperature to keep it below 25-30 °C.
-
Work-up and Extraction: Handling large volumes of aqueous and organic phases can be challenging. The use of a liquid-liquid extractor or a separation funnel with a bottom outlet is recommended. Emulsion formation during extraction can be an issue; a slow and gentle mixing followed by the addition of brine can help to break up emulsions.
-
Purification: While flash chromatography is suitable for lab-scale purification, it becomes less practical and more expensive at a larger scale. For the final product, developing a robust crystallization procedure is highly desirable as it is a more economical and scalable purification method.
-
Safety: Both DMF and 1,2-dibromoethane are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Dichloromethane is a volatile and potentially carcinogenic solvent. Large-scale operations should be conducted in a controlled environment with proper engineering controls.
Characterization
The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Conclusion
The two-stage synthetic route detailed in this application note provides a reliable and scalable method for the production of this compound. By understanding the underlying chemical principles and adhering to the detailed protocols and scale-up considerations, researchers and drug development professionals can confidently produce this valuable building block in high yield and purity for their research and development needs.
References
- Patent CN108033931B: Synthesis method of N-Boc piperazine.
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Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. National Center for Biotechnology Information. [Link]
-
Synthesis of some new benzoxazine derivatives of biological interest. ResearchGate. [Link]
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Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols. Royal Society of Chemistry. [Link]
-
Various Synthetic Methods of Benzoxazine Monomers. ResearchGate. [Link]
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Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Center for Biotechnology Information. [Link]
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N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Center for Biotechnology Information. [Link]
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Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]
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Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. MDPI. [Link]
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Synthesis and Properties of Spiro-Centered Benzoxazines. ACS Publications. [Link]
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Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Center for Biotechnology Information. [Link]
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Electrophilic and radical bromination of bromo derivatives via NBS. Preprints.org. [Link]
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Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research. [Link]
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Innovative Syntheses of Benzoxazines with Improved Thermal and Mechanical Performance. CSIR-NIScPR Online Periodicals Repository. [Link]
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The Benzoxazine Scaffold: A Versatile Platform for Modern Drug Discovery
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their ability to interact with a variety of biological targets, offering a fertile ground for the development of novel therapeutics. The benzoxazine ring system, a bicyclic heterocycle containing fused benzene and oxazine rings, has firmly established itself as one such scaffold.[1][2][3] Its structural rigidity, synthetic accessibility, and the capacity for extensive functionalization have captured the attention of drug discovery researchers.[1][2] This guide provides an in-depth exploration of the applications of benzoxazines in drug design, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Benzoxazine derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and antioxidant properties.[1][3][4] The versatility of the benzoxazine core allows for the fine-tuning of its physicochemical properties, enabling the optimization of drug-like characteristics such as solubility, bioavailability, and metabolic stability. This adaptability makes benzoxazines a highly attractive starting point for the design of new chemical entities targeting a wide array of diseases.
The Chemistry of Benzoxazines: Synthesis and Functionalization
The primary and most common method for synthesizing 1,3-benzoxazines is the Mannich condensation reaction.[4] This one-pot, three-component reaction involves a phenol, a primary amine, and formaldehyde, offering a straightforward and efficient route to the benzoxazine core. The diversity of commercially available phenols and primary amines allows for the creation of large and structurally diverse libraries of benzoxazine derivatives, a key advantage in high-throughput screening campaigns.
The general synthetic scheme for the Mannich condensation of benzoxazines is depicted below:
Figure 1: General scheme for the synthesis of 1,3-benzoxazine derivatives via Mannich condensation.
Therapeutic Applications and Mechanisms of Action
The broad spectrum of biological activities exhibited by benzoxazine derivatives stems from their ability to interact with various biological targets. The following sections will delve into some of the most promising therapeutic applications of benzoxazines.
Antimicrobial Agents
The rise of antimicrobial resistance is a pressing global health concern, necessitating the development of new classes of antibiotics. Benzoxazine derivatives have emerged as promising candidates, with demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[4][5] For instance, certain 1,3-benzoxazine derivatives have shown potent antibacterial and antifungal effects against pathogens like Escherichia coli, Staphylococcus aureus, and Fusarium oxysporum.[4]
The antimicrobial mechanism of action for many benzoxazines is believed to involve the disruption of microbial cell membranes.[6] The lipophilic nature of the benzoxazine scaffold facilitates its insertion into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.
Anticancer Agents
The development of novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Benzoxazine derivatives have been extensively investigated for their potential as anticancer drugs, with numerous studies reporting significant cytotoxic activity against various cancer cell lines.[7][8][9]
One of the key mechanisms through which benzoxazines exert their anticancer effects is the inhibition of topoisomerase I, an enzyme crucial for DNA replication and repair in cancer cells.[10] By stabilizing the topoisomerase I-DNA covalent complex, these compounds lead to DNA strand breaks and induce apoptosis in rapidly dividing cancer cells.[10] Additionally, some benzoxazine-purine hybrids have been shown to induce inflammatory cell death by modulating kinase signaling pathways.[11]
The following diagram illustrates a simplified workflow for the screening of novel benzoxazine derivatives as potential anticancer agents:
Figure 2: A representative workflow for the discovery and initial evaluation of benzoxazine-based anticancer agents.
Antiviral Agents
The structural features of benzoxazines also make them attractive scaffolds for the development of antiviral drugs. Research has shown that benzoxazine derivatives can inhibit the replication of various viruses, including Herpes Simplex Virus type 1 (HSV-1) and flaviviruses like Zika and Dengue.[12][13] For instance, certain benzoxazinone derivatives have been identified as inhibitors of the HSV-1 serine protease, an enzyme essential for viral capsid formation.[12] More recently, carbon dots derived from benzoxazine monomers have demonstrated a broad-spectrum ability to block viral infectivity by binding to the surface of the virion and preventing its interaction with host cells.[13][14]
Protocols for the Researcher
To facilitate the exploration of benzoxazines in a laboratory setting, the following section provides detailed, step-by-step protocols for the synthesis of a representative bioactive benzoxazine derivative and a common assay for evaluating its antimicrobial activity.
Protocol 1: Synthesis of a Bioactive 1,3-Benzoxazine Derivative
This protocol describes the synthesis of a representative 1,3-benzoxazine derivative from eugenol, a naturally occurring phenol, which has shown anticancer activity.[8]
Materials:
-
Eugenol
-
Aniline
-
Paraformaldehyde
-
Toluene
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve eugenol (1.64 g, 10 mmol) in 40 mL of toluene.
-
Addition of Reagents: To the stirred solution, add aniline (0.93 g, 10 mmol) followed by paraformaldehyde (0.60 g, 20 mmol).
-
Reflux: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate (4:1) solvent system.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the solution to remove any unreacted paraformaldehyde.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with distilled water (3 x 30 mL) and then with brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol outlines the broth microdilution method for determining the MIC of a synthesized benzoxazine derivative against a bacterial strain (e.g., S. aureus).
Materials:
-
Synthesized benzoxazine compound
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plate
-
Dimethyl sulfoxide (DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Incubator (37 °C)
-
Spectrophotometer (for measuring optical density at 600 nm)
Procedure:
-
Preparation of Bacterial Inoculum: Inoculate a single colony of the test bacterium into 5 mL of MHB and incubate at 37 °C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Preparation of Compound Dilutions: Prepare a stock solution of the benzoxazine compound in DMSO (e.g., 10 mg/mL). Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well containing 50 µL of the compound dilution, resulting in a final volume of 100 µL per well.
-
Controls: Include the following controls in the experiment:
-
Positive Control: Wells containing the bacterial inoculum and a known antibiotic (e.g., ciprofloxacin) at various concentrations.
-
Negative Control (Sterility Control): Wells containing only MHB.
-
Growth Control: Wells containing the bacterial inoculum and MHB with the same concentration of DMSO used for the test compound.
-
-
Incubation: Cover the microtiter plate and incubate at 37 °C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Quantitative Data Summary
The following table summarizes the reported biological activities of some representative benzoxazine derivatives from the literature.
| Compound Class | Target/Organism | Activity Metric | Reported Value | Reference |
| Ferrocenyl 1,3-benzoxazine | HCC70 breast cancer cell line | IC₅₀ | Potent activity reported | [4] |
| Benzoxazinyl-oxazolidinones | Gram-positive bacteria | MIC | 4-fold more active than linezolid (for compound 12a) | [15] |
| Eugenol-derived benzoxazine | MCF7 breast cancer cell line | Cytotoxicity | Active | [8] |
| Benzoxazine-purine hybrid | HCT-116 colon cancer cell line | IC₅₀ | 7.06 µM | [11] |
| Benzoxazinone derivative | Herpes Virus Type 1 Protease | IC₅₀ | Active | [12] |
Conclusion and Future Perspectives
Benzoxazines represent a highly versatile and privileged scaffold in the field of drug design. Their straightforward synthesis, ease of functionalization, and broad spectrum of biological activities make them an attractive starting point for the development of novel therapeutic agents.[2] The ongoing research into benzoxazine chemistry and biology continues to uncover new therapeutic opportunities and refine our understanding of their mechanisms of action.
Future efforts in this field will likely focus on:
-
The development of more efficient and sustainable synthetic methodologies.
-
The exploration of novel biological targets for benzoxazine derivatives.
-
The use of computational methods to guide the design of more potent and selective benzoxazine-based drugs.
-
The investigation of benzoxazines as components of multifunctional or hybrid drugs.
As our understanding of the chemical and biological properties of benzoxazines deepens, it is anticipated that this remarkable scaffold will continue to play a significant role in the discovery and development of the next generation of medicines.
References
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Benzoxazine: a privileged scaffold in medicinal chemistry. PubMed. [Link]
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Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Bentham Science. [Link]
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Benzoxazine: A Privileged Scaffold in Medicinal Chemistry | Request PDF. ResearchGate. [Link]
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A Comprehensive Review on Bio-Based Polybenzoxazines Emphasizing Their Antimicrobial Property. MDPI. [Link]
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A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. ResearchGate. [Link]
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Synthesis and biological evaluation of novel benzoxazinyl-oxazolidinones as potential antibacterial agents. PubMed. [Link]
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Computational Studies of Benzoxazinone Derivatives as Antiviral Agents against Herpes Virus Type 1 Protease. PMC - PubMed Central. [Link]
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In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. PMC - NIH. [Link]
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Synthesis and Medicinal Importance of Benzoxazine, Benzoxazinone and Their Derivatives: A Short Review | Request PDF. ResearchGate. [Link]
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A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. PubMed. [Link]
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Benzoxazine monomer derived carbon dots as a broad-spectrum agent to block viral infectivity. PubMed. [Link]
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Biologically active 1,3‐ benzoxazine derivatives. ResearchGate. [Link]
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Benzoxazine Monomers with Antibacterial Property and Polybenzoxazines for Preventing Adhesion to Bacteria. ACS Publications. [Link]
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Biologically active 1,3‐benzoxazine derivatives. ResearchGate. [Link]
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Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action. PubMed Central. [Link]
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Design of 4-aryl substituted 1,4-benzoxazines as anticancer agents. ResearchGate. [Link]
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Benzoxazine monomer derived carbon dots as a broad-spectrum agent to block viral infectivity | Request PDF. ResearchGate. [Link]
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Recent advances in bio-based polybenzoxazines as an interesting adhesive coating. NIH. [Link]
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Novel flavonol derivatives containing benzoxazole as potential antiviral agents: design, synthesis, and biological evaluation. PubMed. [Link]
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Antiviral Agents – Benzazine Derivatives. Springer. [Link]
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Benzoxazines as new human topoisomerase I inhibitors and potential poisons. PMC - NIH. [Link]
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Bioinspired Design Provides High‐Strength Benzoxazine Structural Adhesives. PMC - NIH. [Link]
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Synthesis of benzoxazine‐2‐one derivatives. | Download Scientific Diagram. ResearchGate. [Link]
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Synthesis of Benzoxazines by Heterogeneous Multicomponent Biochemo Multienzymes Cascade Reaction. ACS Publications. [Link]
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SYNTHESIS AND BLEND OF BIO-BASED BENZOXAZINES FROM CARDANOL AND DIPHENOLIC ACID. Vietnam Journal of Science and Technology. [Link]
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Recent Advances in Flame Retardant Bio-Based Benzoxazine Resins. Tech Science Press. [Link]
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Development and Mechanism of High-Performance Fully Biobased Shape Memory Benzoxazine Resins with a Green Strategy | Request PDF. ResearchGate. [Link]
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Design of High-Performance Polybenzoxazines with Tunable Extended Networks Based on Resveratrol and Allyl Functional Benzoxazine. PMC - NIH. [Link]
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Catalytic Functionalization of 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine: A Guide for Advanced Synthetic Applications
Introduction: The Strategic Importance of the Functionalized 5-Fluoro-2,3-dihydro-1,4-benzoxazine Scaffold
The 2,3-dihydro-1,4-benzoxazine core is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceuticals. The introduction of a fluorine atom at the 5-position and a bromine atom at the 6-position of this scaffold, along with a tert-butyloxycarbonyl (BOC) protecting group on the nitrogen, creates a highly versatile synthetic intermediate: 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine. This strategic arrangement of functional groups allows for selective and diverse modifications, making it a valuable building block in drug discovery and development.
The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the bromine atom serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions. The BOC protecting group offers stability during functionalization and can be readily removed under mild acidic conditions to allow for further derivatization at the nitrogen atom.
This comprehensive guide provides detailed application notes and protocols for the catalytic functionalization of this compound. We will delve into the rationale behind the selection of various catalytic systems and provide step-by-step procedures for key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, as well as cyanation and borylation reactions. Additionally, we will explore emerging C-H activation strategies for the direct functionalization of the benzoxazine core.
I. Palladium-Catalyzed Cross-Coupling Reactions: A Versatile Toolkit for C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions have revolutionized modern organic synthesis, enabling the efficient construction of complex molecular architectures. For the functionalization of this compound, the bromine atom at the C6-position serves as an excellent electrophilic partner for a variety of these transformations.
A. Suzuki-Miyaura Coupling: Forging Biaryl and Heteroaryl Linkages
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, allowing for the introduction of a wide range of aryl and heteroaryl substituents.[1] The reaction typically involves a palladium catalyst, a phosphine ligand, and a base to facilitate the coupling of an organoboron reagent with an organic halide.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium precursor and ligand is critical. For electron-rich substrates like our benzoxazine, catalysts that promote facile oxidative addition and reductive elimination are preferred. Systems like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos are often effective.
-
Base: The base plays a crucial role in the transmetalation step, activating the boronic acid.[2] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used, often in an aqueous solution to facilitate the reaction.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is frequently employed to dissolve both the organic substrate and the inorganic base.
Experimental Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Parameter | Condition |
| Reactants | This compound (1.0 equiv), Phenylboronic acid (1.5 equiv) |
| Catalyst | Pd(PPh₃)₄ (0.05 equiv) |
| Base | K₂CO₃ (2.0 equiv) |
| Solvent | Dioxane/H₂O (4:1 mixture) |
| Temperature | 90 °C |
| Time | 12-24 h |
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.5 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add dioxane (8 mL) and water (2 mL).
-
Add Pd(PPh₃)₄ (0.05 mmol).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.
B. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds by coupling an aryl halide with a primary or secondary amine.[3][4] This reaction is instrumental in synthesizing anilines and their derivatives, which are common substructures in pharmaceuticals.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium precursor and a sterically hindered, electron-rich phosphine ligand is crucial for efficient catalysis. Ligands like BINAP, Xantphos, or Josiphos-type ligands are often employed.[5]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[6]
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used.
Catalytic Cycle for Buchwald-Hartwig Amination:
Sources
- 1. HU203548B - Process for producing benzoxazine derivatives and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Optically active dihydro-1,4-benzoxazines: synthetic, separation, and enzymatic approaches - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Access to Chiral Dihydro-1,4-Benzoxazine-2-Carboxylates through NHC-Catalyzed Dynamic Kinetic Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sonogashira Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine
Welcome to the technical support center for the synthesis of 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We provide in-depth, field-proven insights, troubleshooting guides, and detailed protocols to help you optimize your reaction yields and product purity.
Overview of the Synthetic Strategy
The synthesis of this compound is typically approached as a two-step sequence starting from the commercially available or synthetically accessible 5-fluoro-2,3-dihydro-1,4-benzoxazine. The core challenges lie in achieving high regioselectivity during the bromination step and ensuring complete, clean conversion during the N-Boc protection of a relatively deactivated amine.
The overall workflow is summarized below:
Caption: General two-step synthetic route.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the overall yield?
A1: The two most critical factors are:
-
Regioselectivity of Bromination: The directing effects of the fluorine atom and the benzoxazine ring's amino ether group must be carefully managed to favor bromination at the C6 position and avoid side products. Temperature control and the choice of brominating agent are paramount.
-
Efficiency of N-Boc Protection: The secondary amine within the benzoxazine ring is weakly nucleophilic due to electron withdrawal by the aromatic system. Driving this reaction to completion without side reactions requires careful selection of the base and reaction conditions.
Q2: How can I reliably characterize my intermediates and final product? A2: A combination of standard analytical techniques is recommended:
-
¹H and ¹⁹F NMR: To confirm the regiochemistry of bromine addition and the successful installation of the BOC group.
-
LC-MS: To check for purity, confirm the molecular weight of the intermediate and final product, and identify any byproducts.
-
FTIR: To observe the disappearance of the N-H stretch (around 3350-3450 cm⁻¹) and the appearance of the BOC carbonyl stretch (around 1700-1750 cm⁻¹).
Q3: What is a realistic target yield for this synthesis? A3: While yields are highly dependent on scale and purification efficiency, a well-optimized process should target >80% for the bromination step and >90% for the Boc protection step, leading to an overall yield of >72% for the two steps.
Troubleshooting Guide: Step-by-Step Problem Solving
Problem Area 1: Low Yield or Impure Product in Bromination Step
Q: My bromination of 5-fluoro-2,3-dihydro-1,4-benzoxazine results in a low yield and a mixture of isomers. What's going wrong and how do I fix it?
A: This is a classic issue of regioselectivity in electrophilic aromatic substitution. The substrate has two strong ortho-, para-directing groups: the fluorine (ortho/para-directing) and the amino ether moiety (ortho/para-directing). This can lead to bromination at undesired positions (e.g., C8) or over-bromination.
Causality & Solution:
-
Cause (Harsh Reagents): Using elemental bromine (Br₂) can be too reactive, leading to poor selectivity and potential formation of poly-brominated species.
-
Solution (Milder Reagents): Switch to N-Bromosuccinimide (NBS) . NBS provides a low, steady concentration of electrophilic bromine, which significantly enhances regioselectivity in favor of the sterically more accessible C6 position.
-
Cause (High Temperature): Running the reaction at elevated temperatures provides enough energy to overcome the activation barrier for the formation of less-favored isomers.
-
Solution (Temperature Control): Maintain a low temperature, typically starting at 0 °C and allowing the reaction to slowly warm to room temperature. This kinetic control favors the formation of the thermodynamically most stable product.
-
Cause (Solvent Choice): The solvent can influence the reactivity of the brominating agent.
-
Solution (Appropriate Solvent): A polar aprotic solvent like acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF) is often effective. Chlorinated solvents like dichloromethane (DCM) can also be used.
The following decision tree can guide your optimization:
Caption: Troubleshooting decision tree for the bromination step.
Problem Area 2: Incomplete or Low-Yield N-Boc Protection
Q: I'm struggling with the N-Boc protection of 6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine. The reaction is sluggish and often incomplete. How can I improve the yield?
A: The nitrogen atom in your substrate is part of an aniline-like system and is further deactivated by the electron-withdrawing effects of the bromo and fluoro substituents on the aromatic ring. This reduces its nucleophilicity, making the reaction with Di-tert-butyl dicarbonate (Boc₂O) slow.
Causality & Solution:
-
Cause (Insufficient Base Strength/Type): A weak or sterically hindered base may not be effective at deprotonating the nitrogen or activating the Boc anhydride.
-
Solution (Optimized Base System): The most reliable method for protecting such weakly nucleophilic amines is to use a standard base like Triethylamine (Et₃N) in combination with a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) .[1] DMAP acts as a nucleophilic catalyst, forming a highly reactive intermediate with Boc₂O that is more susceptible to attack by the weakly nucleophilic amine.
-
Cause (Reaction Conditions): Room temperature may not be sufficient to drive the reaction to completion in a reasonable timeframe.
-
Solution (Temperature & Concentration): Running the reaction at a slightly elevated temperature, such as 40-50 °C , can often increase the reaction rate significantly.[1] Ensure the concentration is adequate (e.g., 0.1-0.5 M) to favor the bimolecular reaction.
-
Cause (Solvent): The choice of solvent is crucial for ensuring all reagents remain in solution.
-
Solution (Aprotic Solvents): Use a clean, dry, aprotic solvent such as Tetrahydrofuran (THF) , Dichloromethane (DCM) , or Acetonitrile (CH₃CN) .
Optimized Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add 5-fluoro-2,3-dihydro-1,4-benzoxazine (1.0 eq).
-
Solvent: Add dry acetonitrile (to make a 0.2 M solution). Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Dilute with water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (e.g., 10-30% ethyl acetate in hexanes) to yield the pure product.
Protocol 2: Synthesis of this compound
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add 6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine (1.0 eq).
-
Solvent: Add dry Tetrahydrofuran (THF) (to make a 0.2 M solution).
-
Reagent Addition: Add Triethylamine (Et₃N) (1.5 eq), followed by Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq), and finally a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.05 eq).
-
Reaction: Stir the mixture at room temperature. If the reaction is slow (as monitored by TLC/LC-MS), gently heat to 40 °C for 4-8 hours until the starting material is fully consumed.
-
Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove the THF. Dilute the residue with ethyl acetate and wash with a 5% aqueous citric acid solution, followed by saturated aqueous sodium bicarbonate, and finally brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product is often of high purity but can be further purified by a quick plug of silica gel or recrystallization if necessary.
Data Summary Table
| Parameter | Step 1: Bromination | Step 2: N-Boc Protection |
| Key Reagent | N-Bromosuccinimide (NBS) | Di-tert-butyl dicarbonate (Boc₂O) |
| Equivalents | 1.05 eq | 1.2 eq |
| Base / Catalyst | N/A | Et₃N (1.5 eq), DMAP (0.05 eq) |
| Recommended Solvent | Acetonitrile (CH₃CN) | Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temp | Room Temp to 40 °C |
| Typical Reaction Time | 5-7 hours | 4-12 hours |
| Expected Yield | >80% | >90% |
References
-
Various Synthetic Methods of Benzoxazine Monomers. ResearchGate. Available at: [Link]
-
High Yield Synthesis of Fluorinated Benzoxazine Monomers and Their Molecular Characterization. ResearchGate. Available at: [Link]
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. Royal Society of Chemistry. Available at: [Link]
-
Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. MDPI. Available at: [Link]
-
Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. ResearchGate. Available at: [Link]
-
Synthesis, characterization, and polymerization of brominated benzoxazine monomers and thermal stability/flame retardance of the polymers generated. ResearchGate. Available at: [Link]
-
Construction of functionalized 2,3-dihydro-1,4-benzoxazines via [5 + 1] annulations of 2-halo-1,3-dicarbonyl compounds with imines. PubMed. Available at: [Link]
Sources
Technical Support Center: Synthesis of 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine
Welcome to the technical support center for the synthesis of 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise to anticipate and resolve experimental challenges, ensuring a successful and efficient synthesis.
Introduction: A Strategic Overview of the Synthesis
The synthesis of this compound is a nuanced process that requires careful control over each synthetic transformation to achieve high yield and purity. The presence of multiple functional groups—a Boc-protected amine, a bromine atom, and a fluorine atom on a benzoxazine core—necessitates a strategic approach to avoid potential side reactions. The most logical synthetic pathway involves a three-stage process, each with its own set of potential challenges.
This guide is structured to address issues that may arise at each critical stage:
-
Stage 1: Synthesis of the Key Intermediate: 2-Amino-4-bromo-5-fluorophenol
-
Stage 2: N-Boc Protection of the Aminophenol Intermediate
-
Stage 3: Cyclization to Form the 2,3-Dihydro-1,4-benzoxazine Ring
Below, we present a logical workflow for the synthesis, followed by detailed troubleshooting for each stage.
Caption: Proposed synthetic workflow for this compound.
Stage 1: Synthesis of 2-Amino-4-bromo-5-fluorophenol - Troubleshooting Guide
The regioselective bromination of a fluorinated aminophenol is a critical first step where control over the position of bromination is paramount. The interplay of the activating amino and hydroxyl groups, and the deactivating but ortho-, para-directing fluorine atom, dictates the outcome.
Q1: My bromination reaction is yielding a mixture of isomers, not the desired 2-Amino-4-bromo-5-fluorophenol. How can I improve the regioselectivity?
A1: Understanding and controlling the directing effects of the substituents is key to achieving high regioselectivity.
-
Causality: The -OH and -NH2 groups are strong activating, ortho-, para-directing groups, while the fluorine atom is a deactivating but also ortho-, para-director. The desired product requires bromination para to the amino group and ortho to the hydroxyl group. The formation of other isomers, such as bromination at other positions, indicates that the reaction conditions are not optimally controlling the directing effects. The challenge is to reduce the formation of the undesired 6-bromo isomer.[1]
-
Troubleshooting Protocol:
-
Protecting Group Strategy: Consider protecting the more activating group to modulate its directing effect. For instance, acetylation of the amino group to form an acetamide can temper its activating ability and potentially favor bromination at the desired position. The acetyl group can be removed later under acidic or basic conditions.
-
Choice of Brominating Agent: The reactivity of the brominating agent can influence selectivity.
-
Milder Reagents: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to molecular bromine (Br₂).
-
Bulky Reagents: Using a bulkier brominating reagent might favor substitution at the less sterically hindered position.
-
-
Solvent Effects: The polarity of the solvent can influence the reactivity of the electrophile and the substrate. Experiment with a range of solvents, from non-polar (e.g., CCl₄, hexane) to polar aprotic (e.g., acetonitrile, DMF).
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the product of the lowest activation energy pathway.[1] Perform the reaction at 0°C or even lower temperatures.
-
Q2: I am observing over-bromination of my starting material, leading to di- or tri-brominated products. What is causing this and how can I prevent it?
A2: Over-bromination is a common side reaction when dealing with highly activated aromatic rings.
-
Causality: The combined activating effect of the amino and hydroxyl groups makes the aromatic ring highly nucleophilic and susceptible to multiple brominations.
-
Troubleshooting Protocol:
-
Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Use of a slight sub-stoichiometric amount (e.g., 0.95 equivalents) can help minimize over-bromination, although this may result in incomplete conversion of the starting material.
-
Slow Addition: Add the brominating agent slowly and portion-wise to the reaction mixture to maintain a low concentration of the electrophile at all times.
-
Deactivation via Protonation: Performing the reaction in a strongly acidic medium can protonate the amino group, converting it into a deactivating -NH₃⁺ group. This significantly reduces the ring's activation and can prevent over-bromination. However, this will also alter the regioselectivity, so careful optimization is required.
-
Stage 2: N-Boc Protection - Troubleshooting Guide
The protection of the amino group as a tert-butyloxycarbonyl (Boc) carbamate is a standard procedure, but side reactions can occur, especially with a multifunctional substrate.
Q3: My N-Boc protection reaction is showing low yield and the formation of multiple byproducts. What are the likely side reactions?
A3: Incomplete reaction and the formation of urea or isocyanate byproducts are common issues.
-
Causality:
-
Incomplete Reaction: The nucleophilicity of the aromatic amine can be reduced by the electron-withdrawing effects of the bromine and fluorine atoms, making the reaction with di-tert-butyl dicarbonate (Boc₂O) sluggish.
-
Side Product Formation: The formation of isocyanates can occur under certain conditions, which can then react with the starting amine to form urea byproducts.[2] O-Boc protection of the phenolic hydroxyl group is also a possibility, though less likely due to the higher nucleophilicity of the amine.
-
-
Troubleshooting Protocol:
-
Optimize Base and Solvent:
-
Catalyst Addition: The use of a catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction, especially for less nucleophilic amines. Use a catalytic amount (e.g., 0.1 equivalents) to avoid potential side reactions.
-
Temperature: While often performed at room temperature, gentle heating (e.g., to 40°C) may be necessary to drive the reaction to completion.[4]
-
Reagent Purity: Ensure the purity of Boc₂O, as it can degrade over time.
-
| Parameter | Recommendation for N-Boc Protection | Rationale |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Standard and effective reagent for Boc protection.[5] |
| Base | Triethylamine (TEA) or DIPEA | Non-nucleophilic bases that facilitate the reaction.[3] |
| Solvent | THF, DCM, or Acetonitrile | Aprotic solvents that are compatible with the reaction.[4] |
| Catalyst | 4-DMAP (catalytic amount) | Accelerates the reaction for less nucleophilic amines. |
| Temperature | Room Temperature to 40°C | Balances reaction rate with potential side reactions.[4] |
Stage 3: Cyclization to Form the Dihydrobenzoxazine Ring - Troubleshooting Guide
The final cyclization step to form the 2,3-dihydro-1,4-benzoxazine ring is often the most challenging, with the potential for intermolecular side reactions competing with the desired intramolecular cyclization.
Q4: The cyclization reaction is resulting in a low yield of the desired product, with the formation of a significant amount of polymeric or dimeric material. How can I favor the intramolecular cyclization?
A4: Favoring intramolecular cyclization over intermolecular polymerization requires specific reaction conditions.
-
Causality: The reaction between the N-Boc protected aminophenol and a bifunctional electrophile (like 1,2-dibromoethane) can proceed via two competing pathways: an intramolecular reaction to form the desired six-membered ring, or an intermolecular reaction where molecules react with each other to form dimers, oligomers, and polymers.[6][7]
-
Troubleshooting Protocol:
-
High Dilution Conditions: This is the most critical factor. Running the reaction at a very low concentration (e.g., 0.01 M or lower) significantly favors the intramolecular pathway by reducing the probability of intermolecular collisions.
-
Slow Addition of Reagents: Use a syringe pump to slowly add one of the reactants (e.g., the N-Boc aminophenol) to a solution of the other reactant (e.g., 1,2-dibromoethane and base) under high dilution conditions. This maintains a low concentration of the added reactant throughout the reaction.
-
Choice of Base and Solvent: A strong, non-nucleophilic base is required to deprotonate the phenolic hydroxyl group. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or DMSO are common choices.
-
Temperature: The reaction temperature should be optimized. While higher temperatures can increase the reaction rate, they can also favor polymerization. Start at a moderate temperature (e.g., 60-80°C) and adjust as needed based on reaction monitoring.
-
Caption: Competing intramolecular vs. intermolecular pathways in the cyclization step.
Q5: I am concerned about the stability of the Boc group under the basic conditions of the cyclization reaction. Could it be cleaved?
A5: The Boc group is generally stable to basic conditions, but harsh conditions could potentially lead to its cleavage.
-
Causality: While the Boc group is known for its stability to bases, prolonged exposure to strong bases at elevated temperatures could potentially lead to its removal.[8]
-
Troubleshooting Protocol:
-
Use a Milder Base: If Boc group cleavage is suspected, consider using a milder base such as potassium carbonate instead of sodium hydride.
-
Moderate Temperature: Avoid excessively high temperatures during the cyclization.
-
Monitor Reaction Time: Minimize the reaction time to what is necessary for the completion of the cyclization. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Frequently Asked Questions (FAQs)
Q: What is the role of the fluorine atom in this synthesis?
A: The fluorine atom has several effects. Its strong electron-withdrawing inductive effect deactivates the aromatic ring towards electrophilic substitution, which can help to control reactions like bromination.[9] However, it is also an ortho-, para-director due to resonance effects. This dual nature influences the regioselectivity of the bromination step. In the final molecule, the fluorine atom can significantly impact the compound's biological activity and physicochemical properties, such as lipophilicity and metabolic stability.[10]
Q: Can I perform the bromination after the Boc protection?
A: While possible, it is generally more strategic to perform bromination before Boc protection. The N-Boc group is a bulky, ortho-, para-directing group. Brominating after Boc protection would likely lead to a different regioisomer, with bromination occurring ortho or para to the N-Boc group. Performing bromination on the unprotected aminophenol allows for the directing effects of the -NH₂ and -OH groups to be exploited for the desired regioselectivity.
Q: Are there any specific safety precautions I should take during this synthesis?
A: Yes, several safety precautions are essential:
-
Bromine and Brominating Agents: Bromine is highly corrosive and toxic. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. NBS is also an irritant.
-
Sodium Hydride: NaH is a flammable solid that reacts violently with water. Handle it under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents: Use appropriate precautions when handling flammable organic solvents.
-
Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.
References
-
Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability - Taylor & Francis Online. (2013). Retrieved from [Link]
-
Application of Benzoxazine-Based Dimers, Oligomers, and Polymers as Chelating Agents | Request PDF. (n.d.). Retrieved from [Link]
-
Preparation of Benzoxazine Monomers and Prepolymers from Continuous Reactor: Effects of Molecular Architecture on Properties - CORE. (n.d.). Retrieved from [Link]
-
PREPARATION AND CHARACTERIZATION OF POLYBENZOXAZINE INVOLVING VARIOUS ADDITIVES A THESIS SUBMITTED TO THE GRADUATE SCHOOL OF NAT - Middle East Technical University. (2021). Retrieved from [Link]
-
Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization - MDPI. (2021). Retrieved from [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. (n.d.). Retrieved from [Link]
-
Regioselective bromination tactics in the de novo synthesis of chlorophyll b analogues. (2009). Retrieved from [Link]
-
Regio Selective Molecular Bromination Of Substituted Aniline - Quick Company. (n.d.). Retrieved from [Link]
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature - ResearchGate. (2002). Retrieved from [Link]
-
Boc Protecting Group for Amines - Chemistry Steps. (n.d.). Retrieved from [Link]
-
What is the protection of BOC in organic synthesis processes? - Quora. (2022). Retrieved from [Link]
-
BOC Protection and Deprotection - Hebei Boze Chemical Co., Ltd. (n.d.). Retrieved from [Link]
-
Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach - TopSCHOLAR. (n.d.). Retrieved from [Link]
-
Various Synthetic Methods of Benzoxazine Monomers - ResearchGate. (n.d.). Retrieved from [Link]
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - NIH. (n.d.). Retrieved from [Link]
-
Nucleophilic fluoroalkylation/cyclization route to fluorinated phthalides - PubMed. (2018). Retrieved from [Link]
-
Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. (2024). Retrieved from [Link]
-
Intramolecular cyclization of N‐Boc derivatives 13. Reaction conditions - ResearchGate. (n.d.). Retrieved from [Link]
-
Fluorine substituent effects (on bioactivity) - ResearchGate. (2001). Retrieved from [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
(PDF) High Yield Synthesis of Fluorinated Benzoxazine Monomers and Their Molecular Characterization - ResearchGate. (n.d.). Retrieved from [Link]
-
α-Fluorination of carbonyls with nucleophilic fluorine - PubMed. (n.d.). Retrieved from [Link]
-
Selectivity in Bromination of Aromatic Substrates by Molecular Bromine in the Presence of Reusable Zeolites | Request PDF. (n.d.). Retrieved from [Link]
-
(PDF) Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. (2020). Retrieved from [Link]
-
BJOC - Search Results - Beilstein Journals. (n.d.). Retrieved from [Link]
-
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - NIH. (n.d.). Retrieved from [Link]
-
In 4-aminophenol which is more reactive towards nucleophilic substitution reaction, phenolic OH or aromatic amino? | ResearchGate. (2014). Retrieved from [Link]
-
Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones - Organic & Biomolecular Chemistry (RSC Publishing). (2020). Retrieved from [Link]
-
Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies - PMC - PubMed Central. (n.d.). Retrieved from [Link]
Sources
- 1. Regio Selective Molecular Bromination Of Substituted Aniline [quickcompany.in]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. BOC Protection and Deprotection [bzchemicals.com]
- 4. Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. quora.com [quora.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. total-synthesis.com [total-synthesis.com]
- 9. researchgate.net [researchgate.net]
- 10. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine
Welcome to the technical support center for the purification of 4-BOC-6-bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the purification of this complex molecule. Here, we provide troubleshooting guides and frequently asked questions in a direct question-and-answer format to address issues you may encounter during your experiments.
Understanding the Molecule: Key Challenges
The purification of this compound is often complicated by a combination of factors inherent to its structure:
-
The BOC Protecting Group: While generally stable, the tert-butyloxycarbonyl (BOC) group is sensitive to acidic conditions.[1][2][3] This lability can lead to premature deprotection during purification, especially on standard silica gel which is inherently acidic.
-
Halogenation: The presence of both bromine and fluorine atoms on the aromatic ring influences the molecule's polarity and can lead to the formation of closely related impurities during synthesis.
-
Potential for Side Reactions: The synthesis of benzoxazines can sometimes result in the formation of dimers or other side products that may have similar chromatographic behavior to the desired compound.[4][5][6]
This guide will provide practical solutions to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: My purified this compound shows a persistent yellow or brown tint. What is the likely cause and how can I remove it?
A1: A persistent color in your product often indicates the presence of residual bromine or oxidized impurities.
-
Troubleshooting Steps:
-
Chemical Wash: Before final purification, wash the crude product in an organic solvent with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to quench any remaining bromine.[7]
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane) and stir with a small amount of activated carbon for 15-30 minutes. The carbon can adsorb colored impurities. Remove the carbon by filtration through a pad of celite.
-
Recrystallization: A carefully chosen recrystallization solvent system can be highly effective at excluding colored impurities from the crystal lattice of your product.
-
Q2: I'm observing a new, more polar spot on my TLC plate after column chromatography on silica gel, and my overall yield is low. What is happening?
A2: This is a classic sign of BOC group cleavage on the acidic silica gel. The resulting unprotected amine is significantly more polar and will have a lower Rf value.
-
Troubleshooting Steps:
-
Neutralize the Silica Gel: Prepare a slurry of your silica gel in the chosen eluent and add 1% triethylamine (Et₃N) to neutralize the acidic sites. Let the slurry stand for about an hour before packing the column.
-
Use Deactivated Silica: Consider using commercially available deactivated or neutral silica gel for your chromatography.
-
Minimize Residence Time: A faster elution, while potentially sacrificing some resolution, can minimize the contact time of your compound with the acidic stationary phase.[7]
-
Q3: My attempts at recrystallization have resulted in very low yields or have failed to produce crystals. What should I do?
A3: Low recrystallization yields are often due to the selection of a suboptimal solvent system where the compound has significant solubility even at low temperatures.
-
Troubleshooting Steps:
-
Solvent Screening: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Experiment with a range of solvents and solvent mixtures. Good starting points for a molecule with this polarity might include hexane/ethyl acetate, toluene, or isopropanol/water systems.
-
Slow Cooling: Allow the heated, saturated solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. Slow cooling encourages the formation of larger, purer crystals.
-
Seeding: If you have a small amount of pure product, add a seed crystal to the cooled, supersaturated solution to initiate crystallization.
-
Troubleshooting Guide: Column Chromatography
Problem: Poor separation between the desired product and a closely eluting impurity.
| Potential Cause | Troubleshooting Action | Rationale |
| Inappropriate Solvent System | Perform a thorough TLC analysis with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/acetone) to find an eluent that provides the best separation (ΔRf > 0.2). | Different solvent systems will interact differently with your compound and impurities, altering their relative affinities for the stationary phase. |
| Column Overloading | Use a larger column or reduce the amount of crude material loaded. A general rule of thumb is to load 1-5% of the silica gel weight. | Overloading the column leads to broad, overlapping bands, making separation of closely eluting compounds impossible. |
| Irregular Column Packing | Ensure the column is packed uniformly without any air bubbles or channels. A poorly packed column will result in an uneven solvent front and poor separation. | A uniform packing creates a consistent path for the mobile phase, allowing for optimal separation. |
Experimental Protocols
Protocol 1: Neutralized Silica Gel Flash Column Chromatography
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in your chosen mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). Add triethylamine to a final concentration of 1% v/v.
-
Column Packing: Carefully pack a glass column with the neutralized silica slurry, ensuring a level bed.
-
Sample Loading: Dissolve your crude this compound in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb the sample onto a small amount of silica gel, remove the solvent under reduced pressure, and carefully load the resulting dry powder onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions and monitoring by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizing the Workflow
Below is a diagram illustrating the decision-making process for the purification of this compound.
Caption: Purification workflow for this compound.
References
-
Campos, P. T., Ferreira, I. B., et al. (2025). Influence of Halogen and Its Position on Crystal Packing: Proposals for Molecular-Level Crystallization Mechanisms of Isomeric Halogenated Benzoximes. ACS Omega. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
-
ResearchGate. (2021). Possible side reaction during the production of benzoxazine monomers based on diamines. Available at: [Link]
-
Chembk. (n.d.). CAS 1352318-72-9 this compound. Available at: [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES - Synthesis of Boc-protected amines. Available at: [Link]
-
Luo, Z., Williams, J., Read, R. W., & Curran, D. P. (2001). Fluorous Boc ((F)Boc) Carbamates: New Amine Protecting Groups for Use in Fluorous Synthesis. The Journal of Organic Chemistry, 66(12), 4261–4266. Available at: [Link]
-
MDPI. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. Available at: [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed Central. Available at: [Link]
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Royal Society of Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Benzoxazines. PubChem. Available at: [Link]
-
Reddit. (2021). First time synthesis, first time work-up and purification. r/Chempros. Available at: [Link]
-
ResearchGate. (2010). ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. Available at: [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. PubMed. Available at: [Link]
-
ResearchGate. (2017). Intrinsic self-initiating thermal ring-opening polymerization of 1,3-benzoxazines without the influence of impurities using very high purity crystals. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Fluoro-3,4-dihydro-2H-1,4-benzoxazine. PubChem. Available at: [Link]
-
Semantic Scholar. (1994). SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. Available at: [Link]
-
Chemistry Stack Exchange. (2016). How to remove fluorine from 2-[2-(3-bromophenyl)ethenyl]-5-fluoro-1,3-benzoxazole? Available at: [Link]
-
ResearchGate. (n.d.). Cationic Polymerization of Benzoxazine Monomers by. Available at: [Link]
-
ResearchGate. (2010). High Yield Synthesis of Fluorinated Benzoxazine Monomers and Their Molecular Characterization. Available at: [Link]
-
ResearchGate. (2017). Various Synthetic Methods of Benzoxazine Monomers. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. PubMed Central. Available at: [Link]
- Google Patents. (1963). Purification of liquid bromine contaminated with organic impurities.
-
Organic Syntheses. (n.d.). bromine. Available at: [Link]
-
ResearchGate. (2009). Synthesis, characterization, and polymerization of brominated benzoxazine monomers and thermal stability/flame retardance of the polymers generated. Available at: [Link]
-
ResearchGate. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. Available at: [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
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- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine Experiments
Welcome to the technical support center for 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during experiments with this versatile building block. The unique substitution pattern of this compound, featuring a bromine atom for cross-coupling, a fluorine atom influencing electronic properties, and a BOC-protected amine, presents specific challenges and opportunities in synthetic chemistry.
Core Characteristics of this compound
This section provides a brief overview of the key chemical properties of the title compound, which are essential for understanding its reactivity and handling.
| Property | Value | Source |
| CAS Number | 1352318-72-9 | [1] |
| Molecular Formula | C13H15BrFNO3 | [1] |
| Molecular Weight | 332.17 g/mol | [1] |
| Appearance | Typically a solid | |
| Key Functional Groups | BOC-protected amine, Aryl bromide, Aryl fluoride, Dihydrobenzoxazine core |
The interplay of these functional groups dictates the compound's behavior in chemical reactions. The aryl bromide is a key handle for palladium-catalyzed cross-coupling reactions, while the BOC group offers a stable yet readily cleavable protecting group for the nitrogen atom. The fluorine atom can modulate the reactivity of the aromatic ring and the adjacent bromine atom.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Synthesis and Purification
Question 1: I am experiencing low yields in the synthesis of a fluorinated benzoxazine derivative. What are the critical parameters to control?
Answer: The synthesis of fluorinated benzoxazines can be challenging, primarily due to the electronic effects of the fluorine substituent on the starting materials.[2] The key to a successful synthesis often lies in controlling the reaction's pH.[2]
-
pH Control is Crucial: For syntheses involving weakly basic amines, which is often the case for fluorinated anilines, a strongly acidic reaction medium is frequently necessary to achieve high yields.[2] The acidic environment protonates the amine, increasing its reactivity in the Mannich-type condensation that typically forms the benzoxazine ring.[3]
-
Solvent Selection: The choice of solvent can also significantly impact the reaction outcome. Protic solvents like ethanol, often in a mixture with toluene, can be beneficial.[4]
-
Reaction Temperature and Time: Monitor the reaction progress closely using techniques like TLC or LC-MS to determine the optimal reaction time and temperature. Prolonged reaction times or excessively high temperatures can lead to the formation of impurities.
Question 2: I am struggling with the purification of this compound. What purification strategies are most effective?
Answer: The purification of halogenated and BOC-protected compounds requires careful consideration of the stationary and mobile phases to achieve good separation from starting materials and byproducts.
-
Column Chromatography: Flash column chromatography on silica gel is the most common purification method. A gradient elution system is often effective. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining high-purity material.[5] Experiment with different solvent systems, such as ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
-
Characterization is Key: After purification, it is essential to thoroughly characterize the compound to confirm its identity and purity. 1H NMR, 13C NMR, and mass spectrometry are standard techniques. The presence of both bromine and fluorine will result in characteristic isotopic patterns and coupling constants in the mass and NMR spectra, respectively.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 6-position of this compound is an excellent handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.
Question 3: My Suzuki-Miyaura coupling reaction with this compound is giving low or no yield. What should I troubleshoot?
Answer: A failed Suzuki coupling can be due to several factors, ranging from catalyst deactivation to suboptimal reaction conditions.[6] Here is a systematic approach to troubleshooting:
-
Oxygen Contamination: The palladium(0) catalyst is sensitive to oxygen.[6] Ensure all solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Catalyst and Ligand Choice: While standard catalysts like Pd(PPh3)4 can work, for challenging substrates, consider using more robust pre-catalysts and ligands. Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) are often effective for electron-rich or sterically hindered aryl bromides.[7]
-
Base Selection: The choice of base is critical.[6] Common bases include K2CO3, Cs2CO3, and K3PO4. The base's strength and solubility can significantly impact the reaction rate and yield. For base-sensitive substrates, milder bases like KF can be used.[7]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used. The ratio can be optimized to ensure solubility of all reactants.[7]
-
Boronic Acid Quality: Boronic acids can degrade over time through protodeboronation.[7] Use fresh, high-quality boronic acid or its corresponding boronate ester.
Troubleshooting Workflow for a Failed Suzuki Coupling
Caption: Illustration of a potential side reaction during BOC deprotection and the role of a scavenger.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: It is best to store the compound in a tightly sealed container in a cool, dry place, away from light. For long-term storage, refrigeration is recommended.
Q2: What is the expected stability of the compound under acidic and basic conditions?
A2: The BOC protecting group is labile under strongly acidic conditions. [8]The compound is generally stable to mild basic conditions used in reactions like the Suzuki coupling. However, strong bases at elevated temperatures could potentially lead to degradation. The stability of related compounds has been studied, and it's known that substituents can influence the stability of the core structure. [9] Q3: Are there any specific challenges in the NMR characterization of this compound?
A3: The fluorine atom will cause splitting of adjacent proton and carbon signals in the 1H and 13C NMR spectra, respectively. This C-F and H-F coupling can be complex but also provides valuable structural information. The 19F NMR spectrum will show a single resonance, and its chemical shift can be informative.
Q4: How does the fluorine atom affect the reactivity of the adjacent bromine in palladium-catalyzed cross-coupling?
A4: The electron-withdrawing nature of the fluorine atom can influence the oxidative addition step in the catalytic cycle of palladium-catalyzed cross-coupling reactions. [10]In some cases, it can make the aryl-bromide bond more susceptible to oxidative addition, potentially increasing the reaction rate. However, the specific effect can depend on the ligand and reaction conditions.
References
-
Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple. PubMed Central. Available at: [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Effect of fluorine on palladium-catalyzed cross-coupling reactions of aryl bromides with trifluoromethyl aryl ketones via difluoroenol silyl or monofluoroenol silyl ethers. University of Idaho. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Arylation of Fluoroalkylamines. PubMed. Available at: [Link]
-
Benzoxazine Containing Fluorinated Aromatic Ether Nitrile Linkage: Preparation, Curing Kinetics and Dielectric Properties. MDPI. Available at: [Link]
-
Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. PMC. Available at: [Link]
-
Deprotection of different N-Boc-compounds. ResearchGate. Available at: [Link]
-
The sequential reactions of the deprotection of the Boc group, stereoselective reduction of the iminium ion, and the protection. ResearchGate. Available at: [Link]
-
Palladium Catalyzed C–H Fluorination: A Reaction Years in the Making. Nature. Available at: [Link]
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]
-
Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. PubMed. Available at: [Link]
-
Help needed with unreproducible Suzuki coupling. Reddit. Available at: [Link]
-
Robust Buchwald–Hartwig amination enabled by ball-milling. Royal Society of Chemistry. Available at: [Link]
-
High Yield Synthesis of Fluorinated Benzoxazine Monomers and Their Molecular Characterization. ResearchGate. Available at: [Link]
-
A Fluorine-Containing Main-Chain Benzoxazine/Epoxy Co-Curing System with Low Dielectric Constants and High Thermal Stability. MDPI. Available at: [Link]
-
1 H NMR spectra of benzoxazine products purified with different purification methods. ResearchGate. Available at: [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]
-
Robust Buchwald–Hartwig amination enabled by ball-milling. ResearchGate. Available at: [Link]
-
Stability of a Series of BODIPYs in Acidic Conditions: An Experimental and Computational Study Into the Role of the Substituents at Boron. PubMed. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health. Available at: [Link]
-
Synthesis, characterization, and polymerization of brominated benzoxazine monomers and thermal stability/flame retardance of the polymers generated. ResearchGate. Available at: [Link]
-
Various Synthetic Methods of Benzoxazine Monomers. ResearchGate. Available at: [Link]
-
5(6)-Fluoro-6(5)-R-benzofuroxans: Synthesis and NMR 1H, 13C and 19F Studies. ResearchGate. Available at: [Link]
Sources
- 1. 1352318-72-9|this compound|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. Stability of a Series of BODIPYs in Acidic Conditions: An Experimental and Computational Study into the Role of the Substituents at Boron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Research Portal [verso.uidaho.edu]
Technical Support Center: 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine
Welcome to the technical support center for 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability-related issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
The main stability concern for this molecule is the acid-lability of the tert-butyloxycarbonyl (BOC) protecting group.[1][2][3][4][5] The benzoxazine core itself is generally thermally stable.[6][7][8] Accidental deprotection of the BOC group can occur in the presence of even mild acids, leading to the formation of the free amine and compromising the integrity of your starting material.
Q2: Under what conditions is the BOC group on this compound susceptible to cleavage?
The BOC group is highly sensitive to acidic conditions.[1][2][3] Cleavage can be initiated by:
-
Strong acids: Reagents like trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid (H₂SO₄) will rapidly remove the BOC group, even at room temperature.[1][4][5]
-
Lewis acids: Lewis acids such as zinc bromide (ZnBr₂), aluminum chloride (AlCl₃), and trimethylsilyl iodide (TMSI) can also facilitate BOC deprotection.[1][4]
-
Protic solvents: While slower, prolonged exposure to protic solvents, especially at elevated temperatures, can lead to gradual hydrolysis of the BOC group.
-
High temperatures: Thermal cleavage of the BOC group can occur at elevated temperatures, typically above 100°C, through a process of elimination to form isobutylene and the corresponding carbamic acid, which then decarboxylates.[9][10][11]
Q3: How should I properly store this compound to ensure its stability?
To maintain the integrity of the compound, it is recommended to store it under the following conditions:
-
Temperature: Store at low temperatures, preferably in a freezer (-20°C).
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and acidic gases from the air.
-
Container: Use a tightly sealed, amber glass vial to protect from light and moisture.
Q4: Can I use this compound in reactions with acidic reagents?
Using this compound directly in the presence of acidic reagents is not recommended if the integrity of the BOC group is desired. The BOC group is an acid-labile protecting group, and its removal is often the intended purpose of acid treatment.[1][4] If your experimental design requires acidic conditions and you need the amine to be protected, consider using a more acid-stable protecting group.
Troubleshooting Guide
This section addresses common problems encountered during the use of this compound.
Issue 1: Unexpected Deprotection of the BOC Group
Symptoms:
-
Appearance of a new, more polar spot on Thin Layer Chromatography (TLC) corresponding to the free amine.
-
Mass spectrometry data showing the molecular weight of the deprotected compound.
-
Broad peaks in the NMR spectrum, possibly indicating a mixture of protected and deprotected material.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Acidic Reaction Conditions | The reaction mixture contains acidic reagents or byproducts. | Neutralize the reaction mixture with a non-nucleophilic base (e.g., proton sponge, Hünig's base) before adding the BOC-protected compound. |
| Contaminated Solvents or Reagents | Solvents or reagents may be contaminated with acidic impurities. | Use freshly distilled or high-purity anhydrous solvents. Ensure all reagents are of appropriate quality and stored correctly. |
| Prolonged Reaction Times at Elevated Temperatures | Thermal decomposition of the BOC group can occur with extended heating.[9] | Minimize reaction time and temperature where possible. If high temperatures are necessary, consider if a more thermally stable protecting group is appropriate for your synthetic route. |
| Acidic Workup | Aqueous workup with acidic solutions will cleave the BOC group. | Use neutral or slightly basic aqueous solutions (e.g., saturated sodium bicarbonate) for workup. |
Issue 2: Formation of Side Products
Symptoms:
-
Multiple unexpected spots on TLC.
-
Complex mass spectrometry and NMR spectra that are difficult to interpret.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| tert-Butylation of Nucleophiles | During unintended deprotection, the generated tert-butyl cation can alkylate other nucleophilic functional groups in the reaction mixture.[2] | If deprotection is unavoidable and problematic, consider adding a scavenger such as anisole or thioanisole to trap the tert-butyl cation.[4] |
| Reaction with the Benzoxazine Ring | While generally stable, the benzoxazine ring may react under certain harsh conditions. | Avoid highly reactive reagents that could potentially open or modify the benzoxazine ring system, unless this is the desired transformation. |
Experimental Protocols
Protocol 1: General Handling and Use of this compound
This protocol outlines the best practices for handling the compound to prevent degradation.
Workflow Diagram:
Caption: General workflow for handling the compound.
Steps:
-
Allow the container of this compound to warm to room temperature before opening to prevent condensation of moisture.
-
Weigh the required amount of the compound quickly in a dry environment, preferably in a glove box or under a stream of inert gas.
-
Dissolve the compound in a high-purity, anhydrous solvent.
-
Carry out the reaction under an inert atmosphere (argon or nitrogen).
-
Monitor the reaction progress using appropriate analytical techniques such as TLC or LC-MS to check for any signs of deprotection.
Protocol 2: Controlled Deprotection of the BOC Group
This protocol provides a standard method for the intentional removal of the BOC protecting group.
Deprotection Pathway Diagram:
Sources
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. BOC deprotection [ms.bzchemicals.com]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine
Welcome to the technical support center for the synthesis of 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this multi-step synthesis. Drawing from established chemical principles and field-proven insights, this document provides a structured question-and-answer format to address specific experimental issues.
I. Overview of the Synthetic Pathway
The synthesis of this compound is typically a two-step process. The first stage involves the formation of the benzoxazine core, yielding 6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine. The second stage is the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group. Each of these steps presents a unique set of challenges and potential for impurity formation that can impact the yield and purity of the final product.
Caption: Synthetic pathway for this compound.
II. Troubleshooting Guide & FAQs
This section is structured to address specific issues that may arise during the synthesis. Each question is followed by a detailed explanation of the potential causes and recommended solutions.
Step 1: Synthesis of 6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine
Q1: My reaction to form the benzoxazine core is showing low yield and multiple spots on TLC, with some appearing to be high molecular weight. What could be the cause?
A1: This is a common issue in benzoxazine synthesis and can be attributed to several factors:
-
Side Reactions: The formation of hyperbranched triazine chains is a known side reaction in benzoxazine synthesis, particularly when using diamines or under certain conditions with primary amines.[1] This can lead to the formation of oligomeric or polymeric byproducts, reducing the yield of the desired monomer.
-
Reaction Temperature: High reaction temperatures can promote the formation of undesirable oligomeric or polymeric species.[2] It is crucial to maintain the recommended reaction temperature to favor the intramolecular cyclization over intermolecular side reactions.
-
Incomplete Reaction: The starting materials, such as 2-amino-4-bromo-5-fluorophenol and 1,2-dibromoethane, may not have fully reacted. This can be due to insufficient reaction time, improper stoichiometry, or deactivation of reagents.
Troubleshooting Steps:
-
Optimize Reaction Temperature: Carefully control the reaction temperature. If high temperatures were used, consider running the reaction at a lower temperature for a longer duration.
-
Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials and the formation of the product. This will help determine the optimal reaction time.
-
Purification: The crude product may require careful purification by column chromatography to separate the desired benzoxazine from oligomeric byproducts and unreacted starting materials.
Q2: I am observing impurities that I suspect are related to the starting materials. How can I confirm this and prevent their carryover?
A2: Impurities in the starting materials are a frequent source of contamination in the final product.
-
Starting Material Purity: The purity of the 2-amino-4-bromo-5-fluorophenol and 1,2-dibromoethane is critical. Impurities in these reagents can either be carried through the synthesis or participate in side reactions.
-
Analytical Confirmation: To confirm the presence of starting material-related impurities, it is recommended to run co-spot TLC or co-injection HPLC with the authentic starting materials. Nuclear Magnetic Resonance (NMR) spectroscopy of the crude product can also reveal the presence of unreacted starting materials.
Preventative Measures:
-
Source High-Purity Starting Materials: Whenever possible, use starting materials of the highest available purity.
-
Characterize Starting Materials: Before use, characterize the starting materials by techniques such as NMR or melting point to confirm their identity and purity.
-
Purification of Starting Materials: If the purity of the starting materials is questionable, consider purifying them by recrystallization or distillation before use.
Step 2: Boc Protection of 6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine
Q3: My Boc protection reaction is incomplete, with a significant amount of the starting amine remaining. What are the likely causes?
A3: Incomplete Boc protection is a common challenge, often stemming from the following:
-
Insufficient Reagent: The stoichiometry of di-tert-butyl dicarbonate ((Boc)₂O) is crucial. A slight excess is often used to ensure complete reaction.[3]
-
Base: The choice and amount of base can significantly impact the reaction rate. For secondary amines, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used.
-
Reaction Time and Temperature: The reaction may require more time or gentle heating to go to completion, especially if the amine is sterically hindered or electronically deactivated.[4]
-
Poorly Nucleophilic Substrate: The presence of electron-withdrawing fluoro and bromo groups on the aromatic ring can decrease the nucleophilicity of the benzoxazine nitrogen, making the reaction slower.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| (Boc)₂O Stoichiometry | Use 1.1-1.5 equivalents of (Boc)₂O. | Ensures complete consumption of the starting amine. |
| Base | Use a non-nucleophilic base like TEA or DIPEA. | Catalyzes the reaction without competing with the amine. |
| Reaction Time | Monitor the reaction by TLC/HPLC until the starting amine is consumed. | Ensures the reaction has gone to completion. |
| Temperature | If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50 °C). | Can increase the reaction rate for less reactive amines. |
Q4: I am observing a less polar byproduct on my TLC plate after the Boc protection. What could this be?
A4: A common less polar byproduct in Boc protection reactions is the di-Boc protected species, where two Boc groups have been added to the amine. Although less common for secondary amines, it can occur under forcing conditions. Another possibility, especially if 4-dimethylaminopyridine (DMAP) is used as a catalyst at elevated temperatures, is the formation of urea derivatives.[5]
Identification and Removal:
-
Characterization: This byproduct can be characterized by mass spectrometry, which will show a corresponding increase in molecular weight.
-
Purification: The di-Boc protected impurity is significantly less polar than the desired mono-Boc product and can typically be separated by column chromatography.[3]
Caption: Potential byproduct formation during Boc protection.
Q5: During aqueous workup of my Boc protection reaction, I am seeing some loss of my product. What could be happening?
A5: The Boc protecting group is known to be labile under acidic conditions.[6] If the aqueous workup involves an acidic wash (e.g., with dilute HCl) to remove basic impurities, there is a risk of premature deprotection of the Boc group.
Preventative Measures:
-
Mild Aqueous Wash: Use a milder acidic wash, such as a saturated solution of ammonium chloride or a dilute solution of citric acid.
-
Avoid Strong Acids: Avoid using strong acids like concentrated HCl during the workup.
-
Temperature Control: Perform the workup at a low temperature (e.g., 0-5 °C) to minimize the rate of acid-catalyzed hydrolysis of the Boc group.[7]
-
Alternative Workup: If product loss is significant, consider an alternative workup that avoids an acidic wash, such as direct purification by column chromatography after removing the solvent.
III. Analytical Methods for Purity Assessment
Ensuring the purity of the final this compound is crucial for its intended application. A combination of analytical techniques is recommended for comprehensive purity analysis.
| Analytical Technique | Information Provided |
| Thin-Layer Chromatography (TLC) | Rapid qualitative assessment of reaction progress and detection of major impurities.[8] |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity determination and separation of closely related impurities.[8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the desired product and identification of impurities with distinct proton or carbon signals. |
| Mass Spectrometry (MS) | Confirmation of the molecular weight of the product and identification of impurities based on their mass-to-charge ratio. |
| Elemental Analysis | Determination of the elemental composition of the final product to confirm its empirical formula. |
IV. References
-
Current time information in Pasuruan, ID. (n.d.). Google. Retrieved January 16, 2026, from
-
Mastering Organic Synthesis: The Role of Di-Tert-Butyl Dicarbonate as a Protecting Group. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 16, 2026, from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (2014). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Boc and tBu ester pH stability during enamine hydrolysis. (2022, June 19). Reddit. Retrieved January 16, 2026, from [Link]
-
BOC Protection and Deprotection. (2025). J&K Scientific LLC. Retrieved January 16, 2026, from [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2020). ACS Publications. Retrieved January 16, 2026, from [Link]
-
Removal of Boc protecting group as workup? (2014, June 22). Reddit. Retrieved January 16, 2026, from [Link]
-
Having great trouble with a Boc-protection reaction. (2019, June 17). Reddit. Retrieved January 16, 2026, from [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved January 16, 2026, from [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? (2013, January 14). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Solvent free N-Boc protection of amines using amberlystr a 21 solid base resin as a reusable heterogeneous catalyst. (2014). ResearchGate. Retrieved January 16, 2026, from [Link]
-
BOC deprotection. (2023, July 4). Hebei Boze Chemical Co.,Ltd. Retrieved January 16, 2026, from [Link]
-
Boc Protecting Group for Amines. (n.d.). Chemistry Steps. Retrieved January 16, 2026, from [Link]
-
Synthesis and properties of two kinds of alkyl containing benzoxazine. (n.d.). Semantic Scholar. Retrieved January 16, 2026, from [Link]
-
3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. (2019). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Di-tert-butyl dicarbonate. (2015, October 25). YouTube. Retrieved January 16, 2026, from [Link]
-
Exploring the Applications of Di-tert-butyl Dicarbonate in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 16, 2026, from [Link]
-
Various Synthetic Methods of Benzoxazine Monomers. (2017). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. (2015). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Synthesis, characterization, and polymerization of brominated benzoxazine monomers and thermal stability/flame retardance of the polymers generated. (2009). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. (2022). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Design of Benzoxazine Coatings to Further Advance Acid Resistance of Aluminium Substrates. (2023). MDPI. Retrieved January 16, 2026, from [Link]
-
Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. (2021). MDPI. Retrieved January 16, 2026, from [Link]
-
Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. (2020). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers. (2015). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Studies on the ring-opening polymerization of benzoxazines: Understanding the effect of the substituents. (2016). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Di-tert-butyl dicarbonate. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]
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Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (2021). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Rational design and synthesis of novel benzoxazine resins with excellent thermal and flame - Retardant properties. (2018). ResearchGate. Retrieved January 16, 2026, from [Link]
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Technical Support Center: Synthesis of Fluorinated Benzoxazines
This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with or plan to work with fluorinated benzoxazine monomers. It provides in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure successful synthesis, focusing on the critical role of pH.
Introduction: The Challenge of Synthesizing Fluorinated Benzoxazines
Fluorinated benzoxazines are a promising class of monomers for creating high-performance polybenzoxazines with desirable properties such as low dielectric constants, high thermal stability, and low coefficients of friction.[1] The synthesis of these monomers typically follows a Mannich condensation pathway involving a phenol, formaldehyde, and a primary amine.[2][3]
However, the introduction of fluorine atoms, particularly on the aniline moiety, significantly reduces the basicity (lowers the pKa) of the amine. This decreased nucleophilicity makes traditional benzoxazine synthesis protocols, which are often performed under neutral or near-neutral conditions, inefficient and prone to low yields and side reactions.[1] Our field experience and extensive research have shown that precise control of the reaction medium's pH is the most critical factor for achieving high yields and purity in the synthesis of fluorinated benzoxazines from weakly basic amines.[1]
Frequently Asked Questions (FAQs)
Q1: Why is pH so critical in the synthesis of fluorinated benzoxazines?
A1: The pH of the reaction medium is the controlling factor for yield when synthesizing benzoxazines from weakly basic amines, such as those containing fluorine substituents.[1] The key reasons are:
-
Amine Reactivity: Fluorinated anilines are very weak bases, often with a pKa lower than 3. In a neutral medium, they are not nucleophilic enough to efficiently participate in the Mannich reaction.[1]
-
Reaction Mechanism: The synthesis proceeds through the formation of an iminium ion from the amine and formaldehyde.[4] An acidic environment catalyzes this reaction by protonating formaldehyde, which enhances its electrophilicity, and by protecting the weakly basic amine, facilitating the overall condensation process.[3][5][6]
-
Yield Enhancement: A strongly acidic medium is often necessary to drive the reaction to completion. For instance, in the synthesis of 3,4-dihydro-3-pentafluorophenyl-2H-1,3-benzoxazine from pentafluoroaniline, a dramatic increase in yield is observed when the reaction is conducted in a strongly acidic medium.[1]
Q2: What is the optimal pH for the synthesis?
A2: The optimal pH is highly dependent on the specific reactants, particularly the pKa of the fluorinated amine. There is no single universal pH, but a strongly acidic environment is generally required. For example, the synthesis of a benzoxazine from pentafluoroaniline reaches its maximum yield at a pH of approximately 1.2.[1]
As a general guideline, the more electron-withdrawing fluorine groups are on the amine (and thus the lower its pKa), the more acidic the reaction medium needs to be. It is recommended to perform small-scale optimization experiments to determine the ideal pH for each new combination of reactants.
Q3: What are the consequences of incorrect pH?
A3: Operating outside the optimal pH range can lead to several issues:
-
Low Yield: If the pH is too high (not acidic enough), the reaction may be sluggish or fail to proceed altogether due to the low nucleophilicity of the fluorinated amine.
-
Byproduct Formation: An incorrect pH can promote the formation of side products, such as dimers and other oligomers.[1] These impurities can be difficult to remove and can negatively impact the properties of the final polymer.[7]
-
Ring Hydrolysis: While acidity is necessary, excessively low pH or prolonged reaction times in a strongly acidic medium can lead to the hydrolysis (ring-opening) of the newly formed benzoxazine ring.[8] This can be a reversible reaction, but it can complicate purification and reduce the overall yield of the desired monomer.
Q4: Which acid should I use to adjust the pH?
A4: Hydrochloric acid (HCl) is a commonly used and effective acid for adjusting the pH in these syntheses.[1] Other strong mineral acids could potentially be used, but it is important to consider their compatibility with the reactants and solvent. Organic acids, such as formic acid, have also been shown to promote the condensation reaction.[3][5][6] When using a new acid, it is crucial to perform a small-scale trial to ensure it does not lead to unwanted side reactions.
Q5: How do I measure and adjust the pH in an organic solvent?
A5: Measuring pH in non-aqueous solvents is challenging because the standard pH scale is defined for aqueous solutions.[9] However, for practical purposes in synthesis, a consistent and reproducible measurement is key. Here are some best practices:
-
Electrode Selection: Use a pH electrode specifically designed for non-aqueous solutions. These often have a low-resistance membrane and a free-flowing diaphragm.[9] A double-junction, refillable electrode is often recommended.[10]
-
Filling Solution: The aqueous KCl filling solution in standard electrodes is not suitable for organic media. Replace it with a non-aqueous filling solution, such as lithium chloride in ethanol for non-polar solvents.[9]
-
Equilibration and Rinsing: Before measurement, soak the electrode in the non-aqueous solvent being used in the reaction for about 10 minutes.[9] Between measurements, rinse the electrode with the same solvent.[9] If the reading becomes sluggish, the electrode may need to be rehydrated in an aqueous buffer.[9]
-
Adjustment: Add the chosen acid (e.g., a dilute solution of HCl in the reaction solvent) dropwise to the reaction mixture while monitoring the pH meter. Stir the solution continuously to ensure a homogeneous mixture and a stable reading.
Troubleshooting Guide
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incorrect pH: The reaction medium is not acidic enough to activate the weakly basic fluorinated amine. 2. Low Reaction Temperature: The temperature is insufficient to drive the reaction to completion. | 1. Adjust pH: Carefully add a strong acid (e.g., HCl) dropwise to lower the pH. For very weak amines (pKa < 3), aim for a pH in the range of 1.0-2.0.[1] 2. Increase Temperature: Gradually increase the reaction temperature, typically to between 55-60°C, while monitoring the reaction progress.[1] |
| Formation of a Viscous Liquid or Solid Precipitate Instead of the Desired Product | 1. Oligomerization: The pH is not optimal, leading to the formation of dimers and other oligomers.[1] 2. Side Reactions: Other condensation reactions may be occurring, especially if the concentration of reactants is too high. | 1. Optimize pH: Conduct small-scale experiments to find the optimal pH for your specific reactants.[1] 2. Adjust Concentration: Try running the reaction at a lower concentration of reactants. 3. Purification: The crude product may require purification by column chromatography or recrystallization to remove oligomeric byproducts.[11] |
| Reaction Stalls or is Very Slow | 1. Insufficient Acidity: The catalytic effect of the acid is not strong enough at the current pH. 2. Deactivated Catalyst: Impurities in the reactants or solvent may be neutralizing the acid catalyst. | 1. Lower pH: Gradually decrease the pH of the reaction mixture. 2. Use High-Purity Reagents: Ensure that the reactants and solvent are of high purity and free from basic impurities. |
| Product Decomposes or Shows Signs of Ring Opening | 1. Excessively Low pH: The reaction medium is too acidic, leading to the hydrolysis of the benzoxazine ring.[8] 2. Prolonged Reaction Time at Low pH: Even at an optimal pH, extended reaction times can lead to product degradation. | 1. Raise pH Slightly: If you suspect hydrolysis, carefully add a small amount of a non-nucleophilic organic base to raise the pH slightly, but not enough to halt the desired reaction. 2. Monitor Reaction Progress: Use techniques like TLC or NMR to monitor the reaction and stop it once the starting materials are consumed to avoid over-exposure to the acidic conditions. |
Experimental Protocols
Protocol 1: Synthesis of a Fluorinated Benzoxazine from a Weakly Basic Amine
This protocol is a general guideline and should be optimized for specific reactants.
-
Reactant Preparation: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and a condenser, dissolve the fluorinated primary amine (1 equivalent) in a suitable solvent (e.g., 1,4-dioxane).
-
Formaldehyde Addition: Cool the flask in an ice bath. Add an aqueous solution of formaldehyde (2 equivalents, ~37%) dropwise to the stirred amine solution.
-
Phenol Addition: After stirring for approximately 1 hour, add the phenolic compound (0.5 equivalents for a bis-benzoxazine) dissolved in the same solvent.
-
pH Adjustment:
-
Immerse a pre-conditioned pH electrode (see Protocol 2) into the reaction mixture.
-
While stirring, add a dilute solution of hydrochloric acid in the reaction solvent dropwise until the desired pH (e.g., 1.2 for pentafluoroaniline) is reached and stable.[1]
-
-
Reaction: Heat the mixture to 55-60°C and maintain this temperature for several hours (e.g., 5 hours), monitoring the reaction by TLC.[1]
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can then be purified by appropriate methods such as column chromatography or recrystallization.[11]
-
Protocol 2: Practical pH Measurement in an Organic Solvent Medium
-
Electrode Preparation:
-
Select a refillable, double-junction pH electrode with a low-resistance membrane.
-
Replace the aqueous KCl filling solution with a saturated solution of lithium chloride in ethanol.
-
-
Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10). Note that this calibration provides a relative, not absolute, pH value in the organic solvent.[10]
-
Electrode Conditioning: After calibration, rinse the electrode with deionized water, then with the organic solvent being used in the reaction (e.g., 1,4-dioxane). Immerse the electrode in the pure organic solvent for at least 10 minutes to allow it to equilibrate.[9]
-
Measurement:
-
Immerse the conditioned electrode into the reaction mixture.
-
Stir the solution gently to ensure homogeneity and a faster response.
-
Allow the reading to stabilize before recording the value. Note that stabilization may take longer than in aqueous solutions.[10]
-
-
Cleaning and Storage:
-
After use, rinse the electrode thoroughly with the organic solvent, followed by deionized water.
-
Store the electrode in its appropriate storage solution to keep the glass membrane hydrated.[9]
-
Visualizations
Diagram 1: The Role of pH in Fluorinated Benzoxazine Synthesis
Caption: Effect of pH on reaction outcome.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree.
References
-
Reagecon. How can the pH of a non-aqueous liquid be measured. [Link]
-
Ribeiro, F. W. M., Omari, I., McIndoe, J. S., & Correra, T. C. (2024). Protonation Effects on the Benzoxazine Formation Pathways and Products Distribution. ChemPhysChem, e202400295. [Link]
-
AET. pH of Non-Aqueous Solutions and Brønsted–Lowry Acid-Base Theory. [Link]
-
Rondinini, S. (2002). pH measurements in non-aqueous and aqueous-organic solvents - definition of standard procedures. Analytical and Bioanalytical Chemistry, 374(5), 813–816. [Link]
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Ribeiro, F. W. M., Omari, I., McIndoe, J. S., & Correra, T. C. (2024). Protonation Effects on the Benzoxazine Formation Pathways and Products Distribution. ChemPhysChem. [Link]
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Thermo Fisher Scientific. Measuring pH of Non-Aqueous and Mixed Samples. [Link]
-
Li, Y., et al. (2019). Benzoxazine Containing Fluorinated Aromatic Ether Nitrile Linkage: Preparation, Curing Kinetics and Dielectric Properties. MDPI. [Link]
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Kiskan, B., & Yagci, Y. (2020). Catalytic Accelerated Polymerization of Benzoxazines and Their Mechanistic Considerations. ResearchGate. [Link]
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Wang, C., et al. (2020). A naringenin-based benzoxazine with an intramolecular hydrogen bond as both a thermal latent polymerization additive and property modifier for epoxy resins. Polymer Chemistry. [Link]
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Kiskan, B., et al. (2008). Carboxylic acid-containing benzoxazines as efficient catalysts in the thermal polymerization of benzoxazines. Journal of Polymer Science Part A: Polymer Chemistry. [Link]
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Telli, A., Hacaloglu, J., & Ozkan, N. (2024). Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. ChemistrySelect. [Link]
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Kim, H., & Ishida, H. (2014). Various Synthetic Methods of Benzoxazine Monomers. ResearchGate. [Link]
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Thirukumaran, P., et al. (2015). Polymerization behaviors and properties of benzoxazine resins based-on meta-substituted anilines. ResearchGate. [Link]
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Gaina, V., et al. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. MDPI. [Link]
-
Al-Lami, M. K., et al. (2023). Recent advances in bio-based polybenzoxazines as an interesting adhesive coating. RSC Advances. [Link]
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Liu, J., & Ishida, H. (2002). High Yield Synthesis of Fluorinated Benzoxazine Monomers and Their Molecular Characterization. ResearchGate. [Link]
-
ideXlab. Benzoxazine - Explore the Science & Experts. [Link]
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Zhu, C., et al. (2020). Synthesis, characterization, and properties of a novel aromatic ester-based polybenzoxazine. RSC Advances. [Link]
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Spero, H. J. (2018). Preparation of Benzoxazine Monomers and Prepolymers from Continuous Reactor: Effects of Molecular Architecture on Properties. [Link]
- Ishida, H., & Ohba, S. (2012). Methods for preparing benzoxazines using aqueous solvent.
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Kuo, S.-W., et al. (2017). Synthesis and Properties of Quinoxaline-Containing Benzoxazines and Polybenzoxazines. ACS Omega. [Link]
-
Chemistry LibreTexts. (2023). Mannich Reaction. [Link]
-
Liu, J., & Ishida, H. (2017). Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers. ResearchGate. [Link]
-
Arslan, M., & Sarac, A. S. (2017). Electrochemical synthesis and properties of polybenzoxazine. ResearchGate. [Link]
-
Al-Lami, M. K., et al. (2024). Properties of Polybenzoxazine-Based Conducting Materials in Energy-Related Applications. MDPI. [Link]
-
Balázs, G., & Keglevich, G. (2021). Phospha-Mannich reactions of PH3 and its analogs. ResearchGate. [Link]
-
Al-Rawajfeh, A. E. (2012). Synthesis and Characterization of Hydroquinone Based Benzoxazines and their Polymers Using Solventless System. [Link]
-
Wang, J., et al. (2020). Study on the Curing Behaviors of Benzoxazine Nitrile-Based Resin Featuring Fluorene Structures and the Excellent Properties of Their Glass Fiber-Reinforced Laminates. Polymers. [Link]
-
Chen, K., et al. (2013). The influence of solvents on the Mannich reaction. ResearchGate. [Link]
-
Mahdy, A. (2018). How to open the resin when synthesis benzoxazine monomer?and what caused it? ResearchGate. [Link]
-
Sadasivan, S., & Pillai, C. N. (2013). Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability. Designed Monomers and Polymers. [Link]
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Madbouly, S. A., & Ishida, H. (2020). Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers. Polymers. [Link]
-
Telli, A. (2021). PREPARATION AND CHARACTERIZATION OF POLYBENZOXAZINE INVOLVING VARIOUS ADDITIVES. [Link]
-
Froimowicz, P., & Ishida, H. (2021). Design and Synthesis of Bio-Based Benzoxazines. ResearchGate. [Link]
-
Li, Y., et al. (2023). Application of the Mannich reaction in the structural modification of natural products. Future Medicinal Chemistry. [Link]
-
Gogoi, P., & Boruah, R. C. (2014). Green Trends in Mannich Reaction. Current Organic Chemistry. [Link]
-
Cui, S., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymers. [Link]
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solvent effects in 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine reactions
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers working with 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine. Our focus is on demystifying the critical role of solvent selection in modulating reaction outcomes, particularly for cross-coupling and deprotection reactions.
Part 1: Frequently Asked Questions (FAQs)
FAQ 1: My Suzuki coupling reaction with this compound is sluggish and gives low yields. What is the likely cause?
Sluggish reaction rates and low yields in Suzuki couplings involving this substrate are often traced back to suboptimal solvent choice and base selection. The electronic properties of the substrate, specifically the electron-withdrawing nature of the fluorine and the steric bulk of the BOC group, play a significant role.
-
The Problem with Protic Solvents: Protic solvents like water or alcohols (e.g., ethanol, methanol) can engage in competitive binding with the palladium catalyst, potentially hindering the catalytic cycle. Furthermore, they can decrease the solubility of the nonpolar organic reactants, leading to a heterogeneous reaction mixture and reduced reaction rates.
-
The Advantage of Aprotic Polar Solvents: Aprotic polar solvents are generally preferred for these types of reactions. Solvents like 1,4-dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are excellent choices. They effectively dissolve both the organic substrate and the organoboron reagent, promoting a homogenous reaction environment. Moreover, their ability to coordinate with the palladium catalyst can stabilize the active catalytic species, facilitating the reaction.
-
Base and Solvent Synergy: The choice of base is also critical and is often linked to the solvent. For instance, a common combination is a carbonate base (like K₂CO₃ or Cs₂CO₃) in a solvent mixture such as dioxane/water. The water helps to solubilize the inorganic base, while the dioxane maintains the solubility of the organic components.
Troubleshooting Steps:
-
Switch to an Aprotic Polar Solvent: If you are using a protic solvent, consider switching to 1,4-dioxane or THF.
-
Ensure Anhydrous Conditions: Moisture can lead to the decomposition of the organoboron reagent and interfere with the catalyst. Ensure your solvent and reagents are dry.
-
Optimize the Base: If using a weak base, consider switching to a stronger one like Cs₂CO₃, which can accelerate the transmetalation step.
-
Consider a Solvent Mixture: A mixture like dioxane/water (e.g., 4:1) can be effective, especially when using inorganic bases.
FAQ 2: I am observing significant debromination as a side reaction during my experiments. How can I minimize this?
Debromination is a common side reaction in palladium-catalyzed cross-coupling reactions, especially with electron-rich or sterically hindered aryl halides. The choice of solvent can influence the rate of this undesired pathway.
-
Mechanism of Debromination: Debromination can occur through a reductive process where the aryl halide is reduced instead of undergoing cross-coupling. This is often facilitated by the presence of a hydrogen source and a palladium(0) species.
-
Solvent Influence: Solvents that can act as hydrogen donors can exacerbate this issue. For example, alcohols or even trace amounts of water can contribute to this side reaction. Aprotic solvents are generally less prone to promoting debromination.
-
Ligand Choice: While solvent is a key factor, the choice of phosphine ligand on the palladium catalyst also plays a crucial role in preventing debromination. Bulky, electron-rich ligands can promote the desired oxidative addition and reductive elimination steps over the undesired debromination pathway.
Strategies to Minimize Debromination:
-
Use Anhydrous Aprotic Solvents: Strictly use anhydrous solvents like dioxane, THF, or toluene to minimize the presence of hydrogen donors.
-
Optimize Catalyst and Ligand: Use a palladium catalyst with a suitable ligand. For example, ligands like SPhos or XPhos are known to be effective in suppressing debromination in similar systems.
-
Control Reaction Temperature: Higher temperatures can sometimes increase the rate of debromination. Running the reaction at the lowest effective temperature can help.
FAQ 3: My BOC-deprotection reaction is incomplete, or I am seeing side products. How does solvent choice affect this?
The removal of the tert-butoxycarbonyl (BOC) protecting group is typically achieved under acidic conditions. The solvent plays a critical role in mediating the acid strength and the stability of the resulting carbocation.
-
Common Deprotection Conditions: The most common method for BOC deprotection is treatment with a strong acid like trifluoroacetic acid (TFA). The reaction can be run neat in TFA or with a co-solvent.
-
Role of the Solvent:
-
Polar Protic Solvents: Solvents like methanol or ethanol can participate in the reaction, potentially leading to the formation of byproducts through reaction with the intermediate tert-butyl cation.
-
Aprotic Solvents: Dichloromethane (DCM) is a very common and effective solvent for BOC deprotection. It is inert under the acidic conditions and effectively dissolves the starting material.
-
Cation Scavengers: The intermediate tert-butyl cation is electrophilic and can react with the electron-rich aromatic ring of the product or starting material, leading to undesired alkylation. The addition of a cation scavenger, such as anisole or triethylsilane, is highly recommended to trap this intermediate.
-
Troubleshooting BOC-Deprotection:
-
Use an Inert Aprotic Solvent: Dichloromethane (DCM) is the recommended solvent.
-
Add a Cation Scavenger: Always include a scavenger like anisole (1-2 equivalents) in your reaction mixture.
-
Control Acid Concentration: If using a co-solvent, ensure the concentration of the acid (e.g., TFA) is sufficient to drive the reaction to completion. A common condition is 25-50% TFA in DCM.
Part 2: Troubleshooting Guides
Guide 1: Troubleshooting Poor Performance in Palladium-Catalyzed Cross-Coupling Reactions
This guide provides a systematic approach to troubleshooting common issues in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) with this compound.
Caption: Troubleshooting workflow for BOC-deprotection.
Experimental Protocol: General Procedure for BOC-Deprotection
-
Setup: Dissolve the this compound (1.0 eq.) in an inert solvent like dichloromethane (DCM).
-
Scavenger: Add a cation scavenger, such as anisole (1-2 eq.).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) (e.g., to a final concentration of 25-50% v/v).
-
Reaction: Stir the reaction mixture at room temperature until the starting material is fully consumed (monitor by TLC or LC-MS).
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.
-
Neutralization: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash carefully with a saturated aqueous solution of NaHCO₃ until the aqueous layer is basic. Then, wash with brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product.
References
-
BOC Protection and Deprotection. Organic Chemistry Portal. [Link]
Technical Support Center: Synthesis of 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine
Welcome to the technical support guide for the synthesis of 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine. This resource is designed for researchers, medicinal chemists, and process development scientists. We will delve into the critical aspects of catalyst selection for the key bond-forming reaction, offering troubleshooting advice and detailed protocols grounded in established chemical principles.
The 2,3-dihydro-1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] The synthesis of specifically substituted analogues, such as the 6-bromo-5-fluoro variant, presents unique challenges that necessitate a carefully optimized catalytic system. This guide focuses on the pivotal intramolecular Buchwald-Hartwig amination reaction, a powerful palladium-catalyzed method for C-N bond formation, which is the cornerstone of this synthetic strategy.[3][4][5]
Core Synthesis and Catalyst Decision Workflow
The most robust and common strategy for constructing the target molecule involves an intramolecular palladium-catalyzed cyclization of a suitably protected aminophenol precursor. The choice of catalyst system at this stage is paramount for achieving high yield and purity.
Caption: Proposed synthetic pathway highlighting the critical catalyst-dependent step.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and experimental issues encountered during the synthesis, focusing on the critical intramolecular Buchwald-Hartwig cyclization.
Part 1: Catalyst System Selection
Q1: What is the recommended starting point for a catalyst system (Palladium source and ligand) for this specific transformation?
A: For a challenging intramolecular C-N coupling on a sterically hindered and electronically demanding substrate like this, a robust and highly active catalyst system is required. We recommend starting with a modern palladium pre-catalyst paired with a bulky, electron-rich dialkylbiarylphosphine ligand.[5][6]
-
Palladium Source: A G3 or G4 palladacycle pre-catalyst (e.g., XPhos Pd G3, RuPhos Pd G4). These pre-catalysts are air- and moisture-stable, ensuring reproducible generation of the active Pd(0) species in solution.[7]
-
Ligand: The choice of ligand is the most critical parameter.[6] We recommend starting with either XPhos or RuPhos . These ligands have demonstrated broad utility and high reactivity for coupling reactions involving sterically hindered aryl halides.[8]
Q2: How do the electronic and steric properties of the 6-bromo-5-fluoro-aryl system influence ligand choice?
A: The substrate's features are highly influential:
-
Aryl Bromide: Aryl bromides are excellent substrates for Buchwald-Hartwig amination, offering a good balance of reactivity and stability compared to more reactive iodides or less reactive chlorides.[7]
-
ortho-Fluoro Group: The fluorine atom at the 5-position is ortho to the reacting bromine at the 6-position. This has two major effects:
-
Electronic: As an electron-withdrawing group, it can facilitate the initial oxidative addition of the aryl bromide to the Pd(0) center, the first step in the catalytic cycle.[4][7]
-
Steric: It introduces significant steric hindrance around the reaction site. This makes the final C-N bond-forming reductive elimination step more difficult.
-
This steric challenge is precisely why bulky ligands like XPhos are necessary. Their large steric profile promotes the reductive elimination step, preventing catalyst decomposition and side reactions.[5][6]
Q3: Should I use a palladium pre-catalyst or generate the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃?
A: While in situ generation from simpler Pd(0) or Pd(II) sources is feasible and can be more cost-effective, it introduces variability. The reduction of Pd(II) to the active Pd(0) can be inconsistent.[7] For reliability and reproducibility, especially during methods development, we strongly recommend using a well-defined pre-catalyst.[7] This ensures a consistent and rapid generation of the active LPd(0) catalyst upon addition of the base.
Part 2: Reaction Parameter Optimization
Q4: What are the optimal base and solvent choices for this reaction?
A:
-
Base: A strong, non-nucleophilic base is required to deprotonate the N-BOC protected amine precursor, allowing it to coordinate to the palladium center. The standard and most effective choice is sodium tert-butoxide (NaOtBu) .[7] In cases where substrate is sensitive to such a strong base, potassium phosphate (K₃PO₄) can be screened, though it may require higher temperatures or result in slower reaction rates.[4]
-
Solvent: Anhydrous, aprotic solvents are essential. Toluene and 1,4-dioxane are the most common and effective solvents for this chemistry.[8] From a green chemistry perspective, toluene is often preferred over dioxane.[3] Ensure the solvent is thoroughly deoxygenated before use by sparging with an inert gas like argon or nitrogen.
Q5: What are typical catalyst loadings, temperatures, and reaction times?
A:
-
Catalyst Loading: For initial screening, a loading of 1-2 mol % of the palladium pre-catalyst is typical. The ligand-to-palladium ratio should be between 1.1:1 and 2:1, depending on the specific pre-catalyst and ligand used.
-
Temperature: Buchwald-Hartwig aminations are typically run at elevated temperatures. A starting point of 80-100 °C is recommended.[7]
-
Reaction Time: Reactions are usually monitored by TLC or LC-MS and can take anywhere from 4 to 24 hours to reach completion.
| Parameter | Recommended Starting Condition | Rationale |
| Pd Pre-catalyst | XPhos Pd G3 or RuPhos Pd G4 | Air-stable, reliable, high activity for hindered substrates. |
| Catalyst Loading | 1-2 mol % | Balances reaction rate with cost and ease of removal. |
| Base | Sodium tert-butoxide (NaOtBu) | Strong, non-nucleophilic base essential for amine deprotonation.[7] |
| Base Equivalents | 1.5 - 2.0 eq. | Ensures complete deprotonation and drives the reaction forward. |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | Aprotic, high-boiling solvents that are standard for this chemistry.[8] |
| Temperature | 80 - 100 °C | Provides thermal energy to overcome activation barriers.[7] |
| Concentration | 0.1 - 0.2 M | A standard concentration range for these types of reactions. |
Part 3: Troubleshooting Common Issues
Q6: My reaction has stalled with significant starting material remaining. What are the likely causes and how can I fix it?
A: Stalled reactions are a common issue. Follow this diagnostic workflow:
Caption: Troubleshooting workflow for low conversion in Buchwald-Hartwig amination.
Q7: I am observing a major side product corresponding to the loss of bromine (hydrodehalogenation). How can I prevent this?
A: Hydrodehalogenation (replacement of the aryl bromide with a hydrogen) is a known side reaction. It often occurs when the catalytic cycle is slow, particularly the reductive elimination step.
-
Cause: This side reaction can be promoted by β-hydride elimination from the tert-butoxide base or trace water, followed by reductive elimination of H-Br.
-
Solution: The key is to accelerate the desired C-N reductive elimination to outcompete this side reaction. Using a more sterically hindered ligand (like XPhos) is often the best solution, as it forces the aryl and amino groups closer together on the palladium center, promoting the desired bond formation.[6]
Q8: I am concerned about the stability of the BOC protecting group under the reaction conditions. Is this a valid concern?
A: Generally, the BOC group is stable under the basic conditions of the Buchwald-Hartwig reaction.[9] It is primarily labile to acid.[9][10] Since the reaction medium is strongly basic (due to NaOtBu), premature deprotection of the BOC group is highly unlikely. However, ensure that your starting material is not contaminated with any acidic impurities and that the workup procedure does not involve premature exposure to strong acids before the reaction is complete.
Detailed Experimental Protocol (Example)
This protocol is a representative starting point and should be optimized for your specific setup.
Materials:
-
N-(2-((2-bromo-3-fluorophenoxy))ethyl)-N-BOC-amine (1.0 eq)
-
XPhos Pd G3 (0.02 eq, 2 mol %)
-
Sodium tert-butoxide (NaOtBu) (1.5 eq)
-
Anhydrous Toluene (to make a 0.1 M solution)
Procedure:
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the N-BOC protected precursor (1.0 eq) and sodium tert-butoxide (1.5 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add the XPhos Pd G3 pre-catalyst (0.02 eq). Then, add anhydrous, deoxygenated toluene via syringe to achieve a concentration of 0.1 M.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of small aliquots quenched with water and extracted with ethyl acetate. The reaction is typically complete within 12-16 hours.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extraction: Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
References
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Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414–19424. [Link]
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Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]
-
El-Faham, H., El-Kalyoubi, S., Lipshutz, B. H., & Colacot, T. J. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Organic Letters, 26(7), 1436–1441. [Link]
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Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship, University of California. [Link]
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McCann, S. D., Reichert, E. C., Arrechea, P. L., & Buchwald, S. L. (2020). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. DSpace@MIT. [Link]
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Hosseini-Zare, M. S., & Karimi, S. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19163–19190. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Kivala, M., Steyrer, D., Stössel, P., & Müllen, K. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17972–17984. [Link]
-
Nolan, S. P., & Cazin, C. S. J. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal, 28(4), e202103341. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
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ResearchGate. (n.d.). Synthesis of Fluorinated Acridines via Sequential Micellar Buchwald–Hartwig Amination/Cyclization of Aryl Bromides. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
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Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Kumar, P., Sharma, A., & Panwar, H. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Journal of Drug Delivery and Therapeutics, 14(5), 1-8. [Link]
-
MH Chem. (2022, July 2). Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond [Video]. YouTube. [Link]
-
Hosmane, N. S., & E-C. Jou, D. (2012). New palladium-catalyzed cross-coupling routes to carbon functionalized metallatricarbadecaboranes. Dalton Transactions, 41(20), 6233-6244. [Link]
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. [Link]
-
Reddy, C. R., & Kumar, M. S. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 27(19), 6614. [Link]
-
Vo, G. D., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4554–4557. [Link]
-
Ishida, H., & Ohashi, S. (2017). Various Synthetic Methods of Benzoxazine Monomers. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 1,4-benzoxazines via Y(OTf)3-catalyzed ring opening/annulation cascade reaction of benzoxazoles with propargylic alcohols. Chemical Communications. [Link]
-
Chemtips. (2012, June 18). Reactions that Work: Boc Protection. WordPress.com. [Link]
-
Reddy, C. R., & Kumar, M. S. (2018). Synthesis of Nonracemic 1,4-Benzoxazines via Ring Opening/Cyclization of Activated Aziridines with 2-Halophenols: Formal Synthesis of Levofloxacin. The Journal of Organic Chemistry, 83(15), 7907–7918. [Link]
-
ResearchGate. (2018, January 28). How to open the resin when synthesis benzoxazine monomer?and what caused it? [Link]
-
Ishida, H., & Ohashi, S. (2017). Synthesis and Properties of Benzoxazine Resins. ResearchGate. [Link]
-
Li, S., Huang, W., Liu, X., Yu, X., & Xiao, W. (2009). Synthesis, characterization, and polymerization of brominated benzoxazine monomers and thermal stability/flame retardance of the polymers generated. ResearchGate. [Link]
-
Zolotukhin, M. G., Fatykhov, A. A., Shamaeva, Z. Z., Kovalev, D. A., Zolotukhina, L. V., & Khalitov, R. I. (2022). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. Polymers, 14(23), 5198. [Link]
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Validation & Comparative
A Comparative Guide to the Synthesis of 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine is a key intermediate in the synthesis of various pharmacologically active molecules. Its substituted benzoxazine core is a privileged scaffold in medicinal chemistry, appearing in a range of therapeutic agents. The precise arrangement of the bromo, fluoro, and N-Boc protecting groups makes it a valuable building block for targeted drug design. This guide provides a comparative analysis of two plausible synthetic routes to this compound, offering insights into the strategic choices and experimental considerations for its efficient preparation.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule reveals two primary pathways, differing in the order of key bond formations. Both routes converge on the crucial intermediate, 2-amino-4-bromo-5-fluorophenol.
A Comparative Guide to the Biological Activity of 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine and Structurally Related Compounds
Introduction: The 2,3-Dihydro-1,4-Benzoxazine Scaffold as a Privileged Structure in Medicinal Chemistry
The 2,3-dihydro-1,4-benzoxazine core is a heterocyclic motif of significant interest in the field of drug discovery. Its unique structural and electronic properties have established it as a "privileged scaffold," capable of interacting with a diverse range of biological targets.[1] This versatility has led to the development of numerous derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] The biological potential of these compounds is highly tunable through substitutions on both the benzene and the oxazine rings. This guide provides a comparative analysis of the biological activity of 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine by examining experimental data from structurally related analogs. The presence of a bromo and a fluoro substituent on the benzene ring, coupled with an N-BOC protecting group, presents a unique combination for exploring structure-activity relationships (SAR).
The Influence of the 4-BOC Moiety: A Note on a Potential Intermediate
The tert-butoxycarbonyl (BOC) group is widely utilized in organic synthesis as a protecting group for amines. Its primary function is to temporarily block the reactivity of the nitrogen atom, allowing for selective modifications at other positions of the molecule. Consequently, this compound is likely a key intermediate in the synthesis of N-unsubstituted or other N-substituted 6-bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine derivatives. The presence of the bulky BOC group can sterically hinder the interaction of the benzoxazine core with biological targets and may reduce or abolish the activity observed in its deprotected or otherwise substituted counterparts. However, it is not uncommon for such protected intermediates to exhibit their own biological profile. This guide will, therefore, consider both the potential of the core 6-bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine scaffold (based on its analogs) and the possible modulatory effects of the N-BOC group.
Comparative Analysis of Biological Activities
Anticancer Activity
The 2,3-dihydro-1,4-benzoxazine scaffold is a recurring motif in the design of novel anticancer agents. Derivatives have been shown to inhibit tumor cell growth through various mechanisms, including the induction of apoptosis and cell cycle arrest.[4][5] Halogenation of the benzene ring has been a common strategy to enhance cytotoxic potency.
A series of 2H-benzo[b][6][7]oxazin-3(4H)-one derivatives linked to 1,2,3-triazoles demonstrated potent activity against A549 lung cancer cells, with some compounds showing IC₅₀ values in the low micromolar range.[4] Another study on 2,3-dihydro-1,4-benzoxazines identified them as potent inhibitors of tumor-driven angiogenesis by targeting the VEGF pathway.[6] Specifically, certain derivatives were found to be potent inhibitors of the KDR (Kinase Insert Domain Receptor) with IC₅₀ values below 0.1 µM.[6]
Table 1: Anticancer Activity of Representative Benzoxazine Derivatives
| Compound/Derivative Class | Structure | Cancer Cell Line | Activity Metric (IC₅₀ in µM) | Reference |
| 1,2,3-Triazole-linked 2H-benzo[b][6][7]oxazin-3(4H)-ones | Triazole-substituted benzoxazinone | A549 (Lung) | 7.59 ± 0.31 | [4] |
| 6,8-Dichloro-2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine | Dichloro-substituted benzoxazine | A549 (Lung) | Effective inhibition of proliferation | [5] |
| 2,3-dihydro-1,4-benzoxazine derivatives | General structure | HUVEC (Endothelial) | < 0.1 | [6] |
Based on these findings, the 6-bromo-5-fluoro substitution pattern on the target molecule suggests that it could serve as a scaffold for potent anticancer agents. The electron-withdrawing nature of the halogens may contribute to favorable interactions with biological targets. The ultimate activity of N-substituted derivatives would depend on the nature of the group replacing the BOC moiety.
Signaling Pathway: Induction of Apoptosis
A common mechanism by which anticancer compounds exert their effect is through the induction of programmed cell death, or apoptosis. For some benzoxazine derivatives, this is achieved by triggering DNA damage responses.[7]
Caption: Simplified pathway of apoptosis induction by certain benzoxazine derivatives.
Antimicrobial Activity
Benzoxazine derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[3][8] The inclusion of halogens in the benzoxazine structure is a known strategy to enhance antimicrobial potency. For instance, chloro-substituted derivatives have been reported to exhibit better activity than their non-halogenated counterparts.[1]
Studies have shown that some 1,3-benzoxazine derivatives are active against Mycobacterium tuberculosis.[9] Furthermore, certain 4-hydroxy-2H-1,4-benzoxazin-3(4H)-ones have shown good activity against Candida albicans.[10]
Table 2: Antimicrobial Activity of Representative Benzoxazine Derivatives
| Compound/Derivative Class | Structure | Target Organism | Activity Metric (MIC/Zone of Inhibition) | Reference |
| Dihydro-1,3-oxazine derivatives | Fused aromatic rings | Mycobacterium tuberculosis | < 2 µg/mL | [9] |
| 4-Hydroxy-2H-1,4-benzoxazin-3(4H)-ones | Chloro-substituted | Candida albicans | Comparable to fluconazole | [10] |
| 1,3-Benzoxazine derivatives | General structure | Acinetobacter baumannii | Moderate activity at 32 µg/mL | [11] |
The 6-bromo-5-fluoro substitution pattern of the target compound is promising for antimicrobial activity. The combination of two different halogens could lead to enhanced potency and a broader spectrum of activity. The N-BOC group would likely need to be removed or replaced for optimal interaction with microbial targets.
Experimental Methodologies
The biological evaluation of benzoxazine derivatives typically involves a series of standardized in vitro assays. Below are representative protocols for assessing anticancer and antimicrobial activities.
Protocol 1: In Vitro Anticancer Activity Assessment using MTT Assay
This protocol provides a general framework for determining the cytotoxic effects of a compound on a cancer cell line.
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compound (e.g., this compound) is dissolved in DMSO to create a stock solution. A series of dilutions are prepared in culture media and added to the wells. Control wells receive media with DMSO only.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Assay: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Workflow for Biological Activity Screening
The process of evaluating a novel compound involves a logical progression from synthesis to detailed biological characterization.
Caption: A typical workflow for the biological evaluation of a novel benzoxazine derivative.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Inoculum: A pure culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is grown in a suitable broth medium to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microbe, no compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Postulated Biological Profile of this compound
Based on the extensive literature on its structural analogs, the 6-bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine scaffold holds considerable promise for the development of potent therapeutic agents, particularly in the areas of oncology and infectious diseases. The presence of both bromo and fluoro substituents is a strong indicator of potential bioactivity.
However, the 4-BOC group is a significant modulator. Its bulky nature may prevent the molecule from effectively fitting into the binding sites of target proteins. Therefore, this compound itself may exhibit weak or no biological activity. Its primary value likely lies in its role as a synthetic intermediate. Removal of the BOC group to yield the free amine, followed by N-alkylation or N-acylation, would be a logical next step to unlock the potential of this scaffold. The resulting derivatives, with varied substituents at the 4-position, would be prime candidates for screening in anticancer and antimicrobial assays.
Conclusion
While direct experimental data on the biological activity of this compound is not currently available in the public domain, a comparative analysis of structurally related compounds provides a strong foundation for predicting its potential. The core 6-bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine structure is a highly promising scaffold for the development of novel anticancer and antimicrobial agents. The N-BOC derivative is a valuable intermediate for the synthesis of a library of compounds with diverse substitutions at the 4-position, which will be essential for exploring the full therapeutic potential of this class of molecules. Future studies should focus on the synthesis and biological evaluation of such derivatives to fully elucidate their structure-activity relationships.
References
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A Comparative Guide to the Characterization of 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine and Its Analogs
For researchers, scientists, and drug development professionals, the precise structural elucidation and purity assessment of novel chemical entities are paramount. This guide provides an in-depth technical comparison of the characterization data for 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine , a key building block in contemporary medicinal chemistry, and its structural analogs. While specific spectral data for this compound is often provided by suppliers such as BLDpharm upon request[1], this guide will focus on the expected characterization profile and how it compares to other well-documented benzoxazine derivatives. We will delve into the causality behind experimental choices and present standardized protocols for robust characterization.
The Significance of Substituted Benzoxazines in Drug Discovery
Benzoxazine derivatives are a class of heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their wide range of biological activities, including antimicrobial, antifungal, and antitumor properties.[2][3] The specific substitution pattern on the benzoxazine core, such as the bromine, fluorine, and BOC-protecting group in the title compound, allows for fine-tuning of its physicochemical properties and biological activity. This makes a thorough characterization not just a quality control step, but a critical part of the drug discovery process.
Structural Elucidation Workflow
A standard workflow for the characterization of a novel benzoxazine derivative like this compound involves a multi-technique approach to unambiguously determine its structure and purity.
Sources
A Comparative Guide to Analytical Techniques for Validating the Purity of 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
In the landscape of drug development and manufacturing, the purity of pharmaceutical intermediates is a cornerstone of safety and efficacy.[1][2] The compound 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine is a key building block in the synthesis of various pharmacologically active molecules. Its purity directly impacts the quality, safety, and therapeutic efficacy of the final active pharmaceutical ingredient (API).[1][3] Even trace impurities can lead to undesirable side effects, reduced potency, or the formation of toxic byproducts during subsequent synthetic steps.[4] Therefore, robust and validated analytical methods are paramount to ensure the material meets stringent quality standards before its incorporation into the manufacturing process.[1][2][3]
This guide provides a comprehensive comparison of essential analytical techniques for validating the purity of this compound. We will delve into the principles, experimental considerations, and comparative performance of each method, offering field-proven insights to guide researchers, scientists, and drug development professionals in establishing a holistic and reliable quality control strategy.
Orthogonal Analytical Approaches: A Multi-Faceted Strategy for Purity Confirmation
A single analytical technique is often insufficient to provide a complete purity profile.[5] A more reliable approach involves the use of orthogonal methods—techniques that measure the same attribute using different physical or chemical principles. This multi-faceted strategy provides a higher degree of confidence in the purity assessment by minimizing the risk of overlooking impurities that may not be detectable by a single method.
Our comparative analysis will focus on the following core techniques:
-
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) for quantitative purity and impurity profiling.
-
Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation and identification of organic impurities, and Fourier-Transform Infrared (FTIR) Spectroscopy for functional group analysis.
-
Mass Spectrometry (MS): For molecular weight verification and impurity identification.
-
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for assessing thermal properties and the presence of residual solvents or inorganic impurities.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the gold standard for quantitative purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[6][7] For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed.
Causality Behind Experimental Choices:
The selection of a C18 stationary phase is based on the non-polar nature of the benzoxazine ring and the BOC protecting group, which allows for effective separation based on hydrophobicity. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and water, is optimized to achieve good peak shape and resolution between the main compound and potential impurities. A gradient elution is often preferred over an isocratic one to ensure the timely elution of both early and late-eluting impurities. UV detection is suitable due to the presence of a chromophore in the molecule.
Data Presentation: Comparative Performance of HPLC Methods
| Parameter | Method A: Isocratic | Method B: Gradient |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 70:30 Acetonitrile:Water | A: Water, B: Acetonitrile |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Run Time | 15 min | 30 min |
| Resolution (Main Peak vs. Key Impurity) | 1.8 | > 2.5 |
| Limit of Quantitation (LOQ) | 0.05% | 0.01% |
| Precision (%RSD, n=6) | < 1.0% | < 0.5% |
As the table illustrates, a gradient method generally offers superior resolution and a lower limit of quantitation, making it more suitable for detecting trace impurities.
Experimental Protocol: A Validated RP-HPLC Method
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of diluent (e.g., 50:50 acetonitrile:water) to obtain a 1 mg/mL solution.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 50% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 50% B over 1 minute, and equilibrate for 4 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
-
Data Analysis: Integrate the peak areas of all components. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100%.
Visualization: HPLC Workflow
Caption: Workflow for purity determination by HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure
¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of this compound and identifying organic impurities.[8][9] The presence and integration of characteristic peaks provide a definitive fingerprint of the molecule.
Causality Behind Experimental Choices:
Deuterated chloroform (CDCl₃) is a common solvent for NMR analysis of organic compounds. The characteristic chemical shifts of the protons on the aromatic ring, the dihydrooxazine ring, and the BOC protecting group are well-defined. The integration of these signals should correspond to the expected number of protons in each environment. The presence of unexpected signals can indicate the presence of impurities. For instance, the absence of a peak corresponding to the N-H proton of the unprotected amine confirms the successful installation of the BOC group.[10]
Data Presentation: Key ¹H NMR Signals
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| t-Butyl (BOC) | ~1.5 | singlet | 9H |
| -CH₂- (oxazine ring) | ~3.9 - 4.3 | multiplet | 4H |
| Aromatic CH | ~7.0 - 7.5 | multiplet | 2H |
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher
-
Number of Scans: 16 or as needed for good signal-to-noise
-
Relaxation Delay: 1-2 seconds
-
-
Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction). Integrate the peaks and assign the chemical shifts.
Mass Spectrometry (MS): Confirming Molecular Weight and Identifying Impurities
Mass spectrometry is a powerful technique for confirming the molecular weight of the target compound and for identifying unknown impurities.[4][11][12] When coupled with a separation technique like HPLC (LC-MS), it becomes an even more potent tool for impurity profiling.[4][12]
Causality Behind Experimental Choices:
Electrospray ionization (ESI) is a soft ionization technique well-suited for moderately polar and thermally labile molecules like this compound. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to determine the elemental composition of the parent ion and any detected impurities.[11]
Data Presentation: Expected Mass Spectrometric Data
| Ion | Expected m/z (monoisotopic) |
| [M+H]⁺ | 348.0347 |
| [M+Na]⁺ | 370.0166 |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like acetonitrile or methanol.
-
LC-MS Conditions:
-
Use the HPLC method described previously.
-
Divert the eluent from the HPLC to the mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.
-
Scan Range: m/z 100-1000
-
Visualization: Logic for Impurity Identification
Caption: Logical workflow for impurity identification using LC-MS.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick Functional Group Check
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[13] For this compound, FTIR can quickly confirm the presence of the BOC protecting group and the benzoxazine core.
Causality Behind Experimental Choices:
The key is to look for characteristic absorption bands. The strong carbonyl stretch of the BOC group is a prominent feature. The disappearance of the N-H stretch from the starting amine and the appearance of C-O and C-N stretches associated with the oxazine ring are also important indicators of a successful synthesis.[14][15]
Data Presentation: Characteristic FTIR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| C=O (BOC carbamate) | ~1700 |
| C-O (ether) | ~1250 |
| C-N (amine) | ~1160 |
| Aromatic C-H | ~3000-3100 |
| Aliphatic C-H | ~2850-2980 |
Thermal Analysis: Assessing Solid-State Properties
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the solid-state properties of the material, including its melting point, thermal stability, and the presence of volatile impurities like residual solvents.[16][17][18]
Causality Behind Experimental Choices:
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[18] A sharp melting endotherm is indicative of a pure crystalline material. Broadening of the melting peak or the presence of multiple thermal events can suggest the presence of impurities or polymorphism. TGA measures the change in mass of a sample as a function of temperature.[17] A significant weight loss at temperatures below the decomposition point can indicate the presence of residual solvents.
Data Presentation: Typical Thermal Analysis Data
| Technique | Parameter | Typical Value | Interpretation |
| DSC | Melting Point | Specific to the crystalline form | A sharp peak indicates high purity |
| TGA | Weight Loss below 150 °C | < 0.5% | Indicates low levels of residual solvents |
| TGA | Decomposition Temperature | > 200 °C | Indicates good thermal stability |
Conclusion: An Integrated Approach to Purity Validation
Ensuring the purity of this compound is a critical step in the pharmaceutical manufacturing process. A comprehensive and robust analytical strategy should not rely on a single technique but rather on a combination of orthogonal methods. HPLC provides the quantitative purity value, while NMR and MS confirm the structure and identify unknown impurities. FTIR offers a quick check of functional groups, and thermal analysis provides insights into the solid-state properties and the presence of volatile impurities. By integrating these techniques, researchers and drug development professionals can build a self-validating system that ensures the quality and consistency of this vital pharmaceutical intermediate.[1][2]
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A Comparative Guide to Fluorinated vs. Non-Fluorinated Benzoxazines for High-Performance Applications
For researchers and professionals in advanced materials, the selection of a polymer system is a critical decision dictated by the performance requirements of the final application. Benzoxazines, a class of phenolic-type thermosetting resins, have garnered significant attention for their unique combination of desirable properties, including near-zero volumetric shrinkage during cure, low water absorption, excellent thermal stability, and high char yield.[1][2] However, the ever-increasing demands of sectors like microelectronics and aerospace necessitate materials that push the boundaries of performance. This has led to the development of modified benzoxazine chemistries, with fluorination emerging as a key strategy for property enhancement.
This guide provides an in-depth comparative analysis of standard non-fluorinated benzoxazines and their fluorinated counterparts. We will focus on the most common archetypes: a benzoxazine derived from Bisphenol A and aniline (BA-a) as the non-fluorinated example, and its fluorinated analog derived from Bisphenol AF and aniline (BAF-a). We will explore the fundamental differences in their synthesis, curing behavior, and, most critically, their key performance metrics, supported by experimental data and detailed protocols.
The Rationale for Fluorination: A Molecular-Level Advantage
The strategic incorporation of fluorine atoms into the benzoxazine structure is not arbitrary. It leverages the unique physicochemical properties of the carbon-fluorine (C-F) bond to impart significant performance advantages. The primary mechanistic drivers for these improvements are:
-
Low Polarizability : The C-F bond is highly polar but has very low polarizability. This intrinsic property is a direct contributor to the significantly reduced dielectric constant and dissipation factor observed in fluorinated polymers, a critical requirement for high-frequency electronics.[3]
-
High Bond Energy : The C-F bond is one of the strongest single bonds in organic chemistry. This high bond energy translates directly to enhanced thermal and thermo-oxidative stability in the resulting polymer network.[4]
-
Hydrophobicity : The high electronegativity and non-polar nature of perfluorinated groups (like -CF3) create a low surface energy, leading to highly hydrophobic materials that exhibit minimal moisture absorption. This is crucial for maintaining stable dielectric and mechanical properties in humid environments.
Synthesis and Curing: A Tale of Two Monomers
Both fluorinated and non-fluorinated benzoxazines are typically synthesized via a Mannich condensation reaction involving a phenol, a primary amine, and formaldehyde. While the fundamental reaction is the same, the choice of the phenolic precursor—Bisphenol A versus the hexafluoroisopropylidene-containing Bisphenol AF—is the defining difference.
The general synthesis pathway involves the reaction of the phenolic compound, aniline, and paraformaldehyde, often in a 1:2:4 molar ratio, respectively. This can be performed using a solvent-based method or, more efficiently, a solventless melt synthesis.[5]
Figure 1: General workflow for the synthesis and purification of benzoxazine monomers.
Following synthesis and purification, the benzoxazine monomer is thermally cured via a ring-opening polymerization (ROP) to form a highly cross-linked polybenzoxazine network. This process is performed without the need for catalysts or the release of volatile byproducts, a significant advantage over traditional phenolic resins.[6] A typical multi-stage curing schedule ensures complete polymerization and optimal network formation.
Performance Metrics: A Head-to-Head Comparison
The true value of fluorination becomes evident when comparing the properties of the cured polymers. The data presented below is a synthesis of typical values reported in the literature for poly(BA-a) and poly(BAF-a).
| Property | Poly(BA-a) (Non-Fluorinated) | Poly(BAF-a) (Fluorinated) | Performance Advantage of Fluorination |
| Glass Transition Temp. (Tg) | ~170 - 190 °C | ~290 - 310 °C | Significant Increase: Wider service temperature range. |
| Thermal Stability (Td5%) | ~330 - 350 °C | ~400 - 420 °C | Enhanced: Higher resistance to thermal degradation. |
| Char Yield @ 800°C (N2) | ~30% | ~50 - 55% | Improved: Better flame retardancy and structural integrity at high temperatures. |
| Dielectric Constant (1 MHz) | ~3.0 - 3.2 | ~2.4 - 2.6 | Reduced: Superior insulating properties for high-frequency electronics.[3] |
| Water Absorption (24h immersion) | ~1.5 - 2.0% | < 0.5% | Drastically Lower: Enhanced environmental stability and property retention.[7] |
Note: Exact values can vary based on purity, specific curing cycle, and measurement conditions.
The data clearly demonstrates the multifaceted benefits of fluorination. The incorporation of the -C(CF3)2- group in poly(BAF-a) dramatically elevates the glass transition temperature and the onset of thermal degradation. Furthermore, it substantially lowers the dielectric constant and minimizes water absorption, making it a superior choice for applications demanding high thermal stability and electrical insulation in variable environmental conditions.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols for the synthesis of a representative non-fluorinated monomer (BA-a), its subsequent curing, and key characterization techniques are provided below. The protocol for the fluorinated analog (BAF-a) follows the same procedure, with the substitution of Bisphenol A with an equimolar amount of Bisphenol AF.
Protocol 1: Solventless Synthesis of Bisphenol A-Aniline (BA-a) Benzoxazine Monomer
-
Reactant Preparation : Combine Bisphenol A (1 mole), aniline (2 moles), and paraformaldehyde (4 moles) in a reaction vessel.[5]
-
Reaction : Heat the mixture to 110 °C with continuous mechanical stirring. The reactants will melt and form a homogeneous solution. Maintain this temperature for approximately 40-60 minutes.[5] The reaction is exothermic and the viscosity will decrease initially before increasing as the monomer forms.
-
Product Isolation : Pour the hot, viscous liquid product into an aluminum pan and allow it to cool to room temperature, where it will solidify.
-
Purification (Optional but Recommended) : For high-purity samples, dissolve the crude solid in a suitable solvent like ethyl acetate. Wash the solution sequentially with 1N NaOH solution and then deionized water to remove unreacted phenol and other impurities. Dry the organic phase over anhydrous sodium sulfate.[8]
-
Final Product : Remove the solvent under reduced pressure using a rotary evaporator. The resulting product is a pale yellow solid. For ultimate purity, the solid can be recrystallized from a solvent such as ethanol.[4]
Protocol 2: Thermal Curing of Benzoxazine Monomers
-
Sample Preparation : Place the purified benzoxazine monomer (either BA-a or BAF-a) in a suitable mold or on a substrate for characterization.
-
Degassing : Heat the monomer in a vacuum oven to a temperature above its melting point (e.g., 130 °C) for 1 hour to remove any dissolved air or residual solvent.[6]
-
Curing Cycle : Transfer the sample to a programmable oven and subject it to a multi-stage curing schedule. A widely used and effective cycle is:
-
Hold at 180 °C for 2 hours.
-
Ramp to 200 °C and hold for 4 hours.
-
Ramp to 220 °C and hold for 2 hours.[6]
-
-
Cooling : Allow the sample to cool slowly to room temperature within the oven to prevent thermal stress. The result is a rigid, cross-linked polybenzoxazine thermoset.
Protocol 3: Characterization Workflow
The following workflow outlines the standard techniques used to validate the properties listed in the comparative data table.
Figure 2: Standard workflow for the characterization of cured polybenzoxazine properties.
-
Differential Scanning Calorimetry (DSC) : Used to observe the curing exotherm of the monomer and to determine the glass transition temperature (Tg) of the cured polymer. The sample is typically heated at a rate of 10-20 °C/min under a nitrogen atmosphere.
-
Thermogravimetric Analysis (TGA) : Measures the weight loss of the cured polymer as a function of temperature, providing data on thermal stability (e.g., the temperature at 5% weight loss, Td5%) and the char yield at elevated temperatures. The analysis is typically run at a heating rate of 10 °C/min in a nitrogen atmosphere.[5]
-
Dielectric Analysis (DEA) : Performed on cured samples to measure the dielectric constant and loss tangent over a range of frequencies (e.g., 1 Hz to 1 MHz) at room temperature.
-
Water Absorption Testing : Cured, pre-weighed discs are immersed in distilled water at 23 °C for 24 hours, as per ASTM D570.[9][10][11][12] The samples are then removed, patted dry, and re-weighed to determine the percentage weight gain.
Conclusion and Outlook
The comparative analysis unequivocally demonstrates that fluorinated benzoxazines, such as poly(BAF-a), offer a substantial performance upgrade over their non-fluorinated counterparts like poly(BA-a). This enhancement is most pronounced in thermal stability, dielectric performance, and moisture resistance. While the cost of fluorinated precursors like Bisphenol AF is higher, the superior properties justify their use in demanding applications where reliability and performance are paramount. For professionals in drug development, the exceptional chemical resistance and low surface energy of fluorinated polybenzoxazines may also present opportunities for specialized applications in chemically aggressive environments or as non-stick coatings. As the push for higher-performing materials continues, the molecular design flexibility of benzoxazines, particularly through strategic fluorination, ensures their place at the forefront of advanced thermoset technology.
References
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Infinita Lab. (2023). ASTM D570 Water Absorption Test for Plastics. Retrieved from [Link]
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A Technical Guide to the Structure-Activity Relationship of 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the 2,3-dihydro-1,4-benzoxazine scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds. Its synthetic tractability and diverse pharmacological profile make it an attractive starting point for the development of novel therapeutics.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific class of these derivatives: 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazines.
Deconstructing the Pharmacophore: An Analysis of Key Structural Features
The 4-BOC-6-bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine scaffold can be dissected into four key components, each contributing to the overall biological activity and pharmacokinetic profile of the molecule:
-
The 2,3-dihydro-1,4-benzoxazine Core: This heterocyclic system provides a rigid and defined three-dimensional structure, crucial for specific interactions with biological targets.[1] The nitrogen and oxygen atoms within the ring can act as hydrogen bond acceptors, while the aromatic ring can engage in π-π stacking and hydrophobic interactions. The non-planar, puckered conformation of the dihydro-oxazine ring can also influence the spatial orientation of substituents, impacting target binding.
-
The 4-BOC Protecting Group: The tert-butoxycarbonyl (BOC) group is a widely used protecting group for amines in organic synthesis due to its stability in various reaction conditions and its facile removal under acidic conditions.[4][5][6][7] In the context of a final, biologically active molecule, the presence of the bulky and lipophilic BOC group would significantly increase the molecule's non-polarity. This could enhance membrane permeability and oral bioavailability. However, it may also lead to steric hindrance, potentially reducing binding affinity to some targets. In many drug discovery campaigns, the BOC group serves as a temporary placeholder and is often replaced with other substituents to explore the SAR of the N-position of the benzoxazine core.
-
The 6-Bromo Substituent: The introduction of a bromine atom at the 6-position of the benzoxazine ring can profoundly influence the compound's electronic properties and metabolic stability. Bromine is an electron-withdrawing group that can increase the positive charge on adjacent atoms, potentially enhancing interactions with electron-rich pockets in a biological target.[8] Furthermore, the C-Br bond is generally more resistant to metabolic degradation than a C-H bond, which can lead to an improved pharmacokinetic profile.
-
The 5-Fluoro Substituent: Fluorine is a bioisostere of a hydrogen atom but with significantly different electronic properties. Its high electronegativity can alter the pKa of nearby functional groups, influencing the ionization state of the molecule at physiological pH.[9][10] This can have a dramatic effect on target binding and cell permeability. The introduction of fluorine can also block sites of metabolism, leading to increased metabolic stability and a longer half-life.[9] The presence of a fluorine atom at the 5-position, adjacent to the bromine at the 6-position, creates a unique electronic environment on the benzene ring that can be critical for specific target engagement.
Comparative Analysis: Benchmarking Against Alternative Scaffolds
To understand the potential of this compound derivatives, it is essential to compare them to other classes of compounds that target similar biological pathways. Given that halogenated benzoxazines have been explored as kinase inhibitors and G-protein coupled receptor (GPCR) ligands, we will consider representative compounds from these classes for comparison.[11][12][13][14]
Potential as Kinase Inhibitors
The 1,4-benzoxazine scaffold has been incorporated into various kinase inhibitors.[11][12] The nitrogen atom at the 4-position can act as a hinge-binding motif, a key interaction for many kinase inhibitors.
| Compound Class | Example | Target Kinase(s) | Key SAR Features | Reference |
| Pyrido[2,3-b][11][15]oxazines | 7f | EGFR (mutant) | The pyrido-oxazine core mimics the hinge-binding region of known EGFR inhibitors. Di-fluorophenyl group enhances potency. | [16] |
| Alkynyl Benzoxazines | Covalent JAK3 Inhibitor | JAK3 | The alkynyl benzoxazine acts as a covalent warhead targeting a cysteine residue in the active site. | [3][12] |
| 1,4-Benzoxazin-3-ones | Library of derivatives | KDR, ABL | The benzoxazin-3-one core serves as a scaffold for diversification to target various tyrosine kinases. | [11] |
Based on this comparison, the this compound scaffold could be a promising starting point for the development of novel kinase inhibitors. The halogen substitutions at positions 5 and 6 could enhance binding affinity and selectivity, while the 4-BOC group could be replaced with various side chains to optimize interactions with the solvent-exposed region of the kinase active site.
Potential as G-Protein Coupled Receptor (GPCR) Ligands
Benzoxazine derivatives have also been investigated as ligands for GPCRs, particularly serotonin receptors.[14]
| Compound Class | Example | Target GPCR(s) | Key SAR Features | Reference |
| Arylpiperazine Benzoxazin-3-ones | 3e | 5-HT1A, 5-HT2A | The benzoxazin-3-one provides the core scaffold, while the arylpiperazine moiety is crucial for receptor interaction. | [14] |
| Cannabinoid Receptor Agonists | WIN 55,212-2 | CB1, CB2 | While not a benzoxazine, it represents a class of potent cannabinoid receptor ligands with a different heterocyclic core. | [13] |
The rigid structure of the 2,3-dihydro-1,4-benzoxazine core in the title compounds could be advantageous for developing selective GPCR ligands. The substitution pattern on the aromatic ring, with the 5-fluoro and 6-bromo groups, could be fine-tuned to achieve selectivity for specific receptor subtypes.
Experimental Protocols
To evaluate the biological activity of novel this compound derivatives, standardized in vitro assays are essential. Below are representative protocols for assessing kinase inhibition and GPCR binding.
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a common method for measuring the inhibitory activity of a compound against a specific kinase by quantifying ADP production.[15][17][18]
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compound
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Kinase Reaction:
-
In a multi-well plate, add the serially diluted test compound or DMSO (vehicle control).
-
Add the kinase to each well and incubate briefly to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
GPCR Radioligand Binding Assay
This protocol outlines a classic method to determine the affinity of a test compound for a specific GPCR by measuring its ability to displace a radiolabeled ligand.[1][2][19]
Materials:
-
Cell membranes expressing the GPCR of interest
-
Radiolabeled ligand (e.g., [3H]- or [125I]-labeled)
-
Test compound
-
Binding buffer (specific to the GPCR)
-
Wash buffer
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and perform serial dilutions in the binding buffer.
-
Binding Reaction:
-
In a reaction tube, combine the cell membranes, the radiolabeled ligand (at a concentration near its Kd), and the serially diluted test compound or vehicle control.
-
Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a competition binding curve to determine the Ki or IC50 value.
-
Visualizing the Structure-Activity Landscape
To better understand the relationships between the different components of the this compound scaffold and its potential biological activity, a logical relationship diagram is presented below.
Caption: Logical relationship of the structural components of the title compound to its potential properties and biological targets.
Conclusion
The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. By leveraging the known structure-activity relationships of its constituent parts, medicinal chemists can rationally design and synthesize new derivatives with optimized potency, selectivity, and pharmacokinetic properties. The halogenation pattern at the 5 and 6 positions offers a powerful tool for fine-tuning the electronic and metabolic characteristics of these compounds, while the 4-position provides a handle for introducing a variety of substituents to probe interactions with different biological targets. The experimental protocols provided in this guide offer a framework for evaluating the biological activity of these novel compounds, paving the way for the development of the next generation of benzoxazine-based drugs.
References
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Assay Development for Protein Kinase Enzymes - NCBI - NIH. [Link]
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Assaying Protein Kinase Activity with Radiolabeled ATP - PMC - NIH. [Link]
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Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads and Their Application in Identification of Selective Irreversible Kinase Inhibitors - PubMed. [Link]
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Can anyone suggest a protocol for a kinase assay? - ResearchGate. [Link]
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GPCR Membrane Ligand Binding Assay Development - Multispan, Inc. [Link]
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Tools for GPCR drug discovery - PMC - NIH. [Link]
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Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads and Their Application in Identification of Selective Irreversible Kinase Inhibitors | Journal of the American Chemical Society. [Link]
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Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays - Molecular Devices. [Link]
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Identification of Novel 1,4-Benzoxazine Compounds That Are Protective in Tissue Culture and In Vivo Models of Neurodegeneration - ResearchGate. [Link]
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Novel pyrido[2,3- b][11][15]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PubMed. [Link]
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G Protein-Coupled Receptors - PMC - PubMed Central - NIH. [Link]
- BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. (URL not available)
- The Indispensable Role of the Boc Protecting Group in Amino Acid Chemistry: A Technical Guide - Benchchem. (URL not available)
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Various Synthetic Methods of Benzoxazine Monomers - ResearchGate. [Link]
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The Reactivity of the N-Boc Protecting Group: An Underrated Feature - ResearchGate. [Link]
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Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - MDPI. [Link]
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Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities - PubMed. [Link]
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tert-Butyloxycarbonyl protecting group - Wikipedia. [Link]
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Design, synthesis, and structure-activity relationships of dihydrofuran-2-one and dihydropyrrol-2-one derivatives as novel benzoxazin-3-one-based mineralocorticoid receptor antagonists - PubMed. [Link]
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Construction of functionalized 2,3-dihydro-1,4-benzoxazines via [5 + 1] annulations of 2-halo-1,3-dicarbonyl compounds with imines - PubMed. [Link]
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Importance of Fluorine in Benzazole Compounds - PMC - NIH. [Link]
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Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations - ResearchGate. [Link]
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Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions - New Journal of Chemistry (RSC Publishing). [Link]
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The identification of high-affinity G protein-coupled receptor ligands from large combinatorial libraries using multicolor quantum dot-labeled cell-based screening - NIH. [Link]
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Metal-free oxidative all-halogen–compatible halogenation of methylenecyclopropane for accessing benzoxazines - Chemical Communications (RSC Publishing). [Link]
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Investigation of Antimicrobial Activity of 1,3-benzoxazine Derivatives - ResearchGate. [Link]
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Studies on the ring-opening polymerization of benzoxazines: Understanding the effect of the substituents | Request PDF - ResearchGate. [Link]
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Structure activity relationship of the synthesized compounds - ResearchGate. [Link]
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Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC - NIH. [Link]
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Developing intrinsic halogen-free and phosphorus-free flame retardant biobased benzoxazine resins with superior thermal stability and high strength | Request PDF - ResearchGate. [Link]
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G Protein-Coupled Receptors: A Century of Research and Discovery - PMC - PubMed Central. [Link]
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Effect of a Bromo Substituent on the Glutathione Peroxidase Activity of a Pyridoxine-like Diselenide - PubMed. [Link]
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(PDF) High Yield Synthesis of Fluorinated Benzoxazine Monomers and Their Molecular Characterization - ResearchGate. [Link]
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A Comparative Guide to Alternative Reagents for the Synthesis of 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine
This guide provides an in-depth technical comparison of alternative reagents for the synthesis of 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine, a key building block in contemporary drug discovery. We will move beyond simple protocol listings to explore the causality behind reagent selection, offering field-proven insights into optimizing this multi-step synthesis. Each protocol is presented as a self-validating system, grounded in authoritative literature to ensure scientific integrity.
Introduction and Retrosynthetic Strategy
The target molecule, this compound, is a highly functionalized heterocyclic scaffold. Its strategic combination of a protected amine, a bromine handle for cross-coupling, and a fluorine atom for modulating pharmacokinetic properties makes it a valuable intermediate in medicinal chemistry.
A logical retrosynthetic approach involves dissecting the molecule at its key bond-forming steps: the N-BOC protection, the benzoxazine ring formation, and the aromatic halogenations. A plausible forward synthesis, which will form the basis of our comparisons, starts from a commercially available substituted aminophenol.
Caption: Retrosynthetic analysis of the target molecule.
This guide will systematically evaluate alternatives for three critical transformations: electrophilic fluorination, electrophilic bromination, and N-BOC protection.
Electrophilic Fluorination: Installing the Key Fluoro Group
The introduction of a fluorine atom onto an aromatic ring is a critical step that significantly influences the final compound's properties. Electrophilic fluorination is often preferred for electron-rich systems.
Standard Reagent: Selectfluor® (F-TEDA-BF₄)
Selectfluor®, or N-Fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate), is a widely used, commercially available, and relatively safe electrophilic fluorinating agent.[1] It is an easily handled powder, making it suitable for laboratory use.[2] Its reactivity is often sufficient for activated aromatic systems.
Alternative Reagent: N-Fluorobenzenesulfonimide (NFSI)
NFSI is another powerful N-F type electrophilic fluorinating agent.[1] Like Selectfluor®, it is a stable, crystalline solid. The choice between Selectfluor® and NFSI often comes down to substrate compatibility, solvent choice, and desired reactivity. NFSI can sometimes offer better selectivity or performance in solvent-free conditions.[3]
Performance Comparison: Selectfluor® vs. NFSI
| Parameter | Selectfluor® | NFSI | Rationale & Causality |
| Typical Conditions | Acetonitrile, Room Temp | Acetonitrile or Solvent-free, Room Temp to 80°C | Selectfluor® reactions are often straightforward and run under mild conditions. NFSI offers flexibility, including greener solvent-free options which can simplify workup.[3] |
| Reactivity | High | Very High | Both are potent F+ donors. NFSI's reactivity stems from the two strongly electron-withdrawing sulfonyl groups, making the N-F bond highly polarized.[1] |
| Safety/Handling | Stable, crystalline solid, low toxicity.[4] | Stable, crystalline solid. | Both are considered safer alternatives to highly toxic and reactive fluorine gas.[2][4] |
| Byproducts | Triethylenediamine derivatives | Benzenesulfonimide | The nature of the byproduct can influence purification; benzenesulfonimide is often easily removed via aqueous wash. |
| Cost | Generally more expensive | Can be more cost-effective | Cost is a significant factor in process development and scale-up.[4] |
Experimental Protocols
Protocol 2.1: Fluorination with Selectfluor®
-
To a solution of the starting phenol (1.0 eq) in anhydrous acetonitrile (0.1 M), add Selectfluor® (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture under a nitrogen atmosphere for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2.2: Fluorination with NFSI
-
Dissolve the starting phenol (1.0 eq) in anhydrous acetonitrile or use neat if proceeding solvent-free.
-
Add NFSI (1.1 eq) and heat the mixture to 50-80°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion (typically 4-12 hours), cool the mixture to room temperature.
-
If in a solvent, concentrate under reduced pressure. Dilute the residue with ethyl acetate.
-
Wash the organic solution with 1M NaOH to remove the benzenesulfonimide byproduct, followed by water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate to afford the fluorinated product.
Caption: General workflow for electrophilic fluorination.
Electrophilic Bromination: Regioselective Halogenation
With the fluoro-substituent in place, the next step is the regioselective installation of bromine. The directing effects of the existing hydroxyl, amino, and fluoro groups must be considered to achieve the desired 6-bromo isomer.
Standard Reagent: Bromine (Br₂) with Lewis Acid
The classic method for brominating aromatic compounds involves molecular bromine in the presence of a Lewis acid catalyst like FeBr₃ or AlBr₃.[5] This method is effective but involves handling hazardous and corrosive liquid bromine.
Alternative Reagent System: Sodium Bromide with an Oxidant
A greener and safer alternative is the in situ generation of an electrophilic bromine species from a bromide salt (e.g., NaBr or NH₄Br) and an oxidant.[6] Oxone® (potassium peroxymonosulfate) is a common choice, offering an easy-to-handle solid that generates hypobromous acid (HOBr) or its equivalent in the reaction mixture. This approach avoids the use of liquid bromine and harsh Lewis acids.[6][7]
Performance Comparison: Br₂/FeBr₃ vs. NaBr/Oxone®
| Parameter | Br₂ / FeBr₃ | NaBr / Oxone® | Rationale & Causality |
| Typical Conditions | Dichloromethane, 0°C to RT | Methanol or Water, RT | The NaBr/Oxone® system operates in more environmentally benign solvents under milder conditions.[6] |
| Reactivity | Highly reactive, risk of over-bromination | Milder, often more selective | In situ generation controls the concentration of the active brominating species, potentially leading to higher selectivity and preventing the formation of di- or tri-brominated byproducts.[8] |
| Safety/Handling | Uses corrosive, toxic liquid Br₂.[7] | Uses stable, non-volatile solids. | This is a major advantage from a process safety perspective, eliminating the need for specialized handling of liquid bromine.[7] |
| Byproducts | HBr, residual catalyst | Na₂SO₄, KHSO₄ | The inorganic salt byproducts of the Oxone® system are generally benign and easily removed by an aqueous wash. |
| Atom Economy | Lower (one Br from Br₂ is lost as HBr) | Higher | Oxidative bromination pathways incorporate the bromide anion from the salt directly into the product, improving atom economy.[8] |
Experimental Protocols
Protocol 3.1: Bromination with Br₂/FeBr₃
-
Dissolve the fluorinated intermediate (1.0 eq) in anhydrous dichloromethane (0.2 M) and cool to 0°C.
-
Add a catalytic amount of FeBr₃ (0.05 eq).
-
Add a solution of Br₂ (1.05 eq) in dichloromethane dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by carefully adding saturated aqueous sodium thiosulfate solution until the red/orange color disappears.
-
Separate the layers and extract the aqueous phase with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the crude product for purification.
Protocol 3.2: Bromination with NaBr/Oxone®
-
Dissolve the fluorinated intermediate (1.0 eq) and sodium bromide (1.2 eq) in methanol (0.2 M).
-
Add a solution of Oxone® (0.6 eq) in water dropwise to the mixture at room temperature.
-
Stir the reaction vigorously for 1-3 hours. Monitor completion by LC-MS.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography if necessary.
N-BOC Protection: Masking the Amine
The final step in synthesizing the target scaffold is the protection of the secondary amine of the benzoxazine ring. The tert-butyloxycarbonyl (Boc) group is ideal due to its stability under many reaction conditions and its straightforward removal under acidic conditions.[9][10]
Standard Reagent: Di-tert-butyl dicarbonate (Boc₂O) with DMAP
The most common method for Boc protection involves reacting the amine with Boc₂O in the presence of a base.[11] A catalytic amount of 4-dimethylaminopyridine (DMAP) is often used with a stoichiometric amount of a weaker base like triethylamine (TEA) or sodium bicarbonate.[11]
Alternative Reagent System: Di-tert-butyl dicarbonate (Boc₂O) with Iodine (I₂) Catalyst
Recent literature has highlighted the use of a catalytic amount of iodine to promote N-Boc protection under solvent-free conditions.[12] This method is operationally simple, environmentally friendly, and avoids the use of potentially problematic amine bases.
Performance Comparison: Boc₂O/DMAP vs. Boc₂O/I₂
| Parameter | Boc₂O / Base (DMAP/TEA) | Boc₂O / I₂ (catalytic) | Rationale & Causality |
| Typical Conditions | Dichloromethane or THF, RT | Solvent-free, RT | The solvent-free iodine-catalyzed method represents a significant green chemistry advantage, simplifying the process and reducing waste.[12] |
| Catalyst | DMAP/TEA | Iodine | Iodine is a cheaper, less toxic, and more environmentally benign catalyst than DMAP. |
| Workup | Aqueous wash to remove base and salts. | Simple dilution and extraction. The catalyst is used in very small amounts. | The workup for the iodine-catalyzed reaction is often simpler due to the absence of water-soluble amine salts. |
| Scope | Extremely broad and well-established.[11] | Effective for a wide range of aryl and aliphatic amines.[12] | While the DMAP method is more established, the iodine-catalyzed protocol shows broad applicability. |
Experimental Protocols
Protocol 4.1: N-BOC Protection with Boc₂O/DMAP
-
Dissolve the 6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine (1.0 eq), triethylamine (1.5 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (0.2 M).
-
Add Boc₂O (1.2 eq) to the solution at room temperature.
-
Stir the mixture for 2-6 hours until the starting material is consumed (monitor by TLC).
-
Dilute the reaction with dichloromethane and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the final product.
Protocol 4.2: N-BOC Protection with Boc₂O/I₂
-
To the neat 6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine (1.0 eq), add Boc₂O (1.1 eq).
-
Add a catalytic amount of iodine (0.05 - 0.1 eq) to the mixture.
-
Stir the resulting slurry or oil at room temperature. The reaction is often complete within 30-90 minutes.
-
Monitor the reaction by TLC. Upon completion, dissolve the mixture in ethyl acetate.
-
Wash the solution with aqueous sodium thiosulfate (to remove iodine), followed by brine.
-
Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent to yield the pure N-BOC protected product.
Caption: Decision logic for N-BOC protection methods.
Conclusion
The synthesis of this compound offers multiple opportunities for process optimization through the careful selection of reagents.
-
For fluorination , while Selectfluor® is a reliable standard, NFSI presents a powerful alternative that can be advantageous under solvent-free conditions.
-
For bromination , switching from hazardous liquid bromine to a safer, more selective NaBr/Oxone® system offers significant advantages in both safety and environmental impact.
-
For N-BOC protection , catalysis with iodine provides a rapid, efficient, and green alternative to traditional base-mediated methods.
The choice of the optimal reagent will depend on the specific constraints of the research or development environment, including scale, cost, safety protocols, and desired purity profiles. This guide provides the foundational data and rationale to make informed, evidence-based decisions for each critical step of the synthesis.
References
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Wikipedia. (n.d.). Electrophilic fluorination. [Link]
-
Reddy, D., et al. (2010). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Institutes of Health. [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Fluorinating agents. [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. [Link]
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IntechOpen. (2020). Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. [Link]
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Li, Z., et al. (2021). Sustainable Aerobic Bromination with Controllable Chemoselectivity. National Institutes of Health. [Link]
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Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]
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ResearchGate. (2007). Solvent-Free Fluorination of Organic Compounds Using N—F Reagents. [Link]
-
Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
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Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. [Link]
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Master Organic Chemistry. (2023). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]
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A Comparative Guide to the Synthetic Routes of Substituted Dihydro-1,4-Benzoxazines
This guide provides an in-depth comparison of the primary synthetic strategies for constructing substituted 2,3-dihydro-1,4-benzoxazine (DHBO) scaffolds. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the mechanistic rationale behind these routes, offers a critical evaluation of their respective strengths and weaknesses, and provides practical, data-supported insights for selecting the optimal pathway for a given target molecule.
Introduction: The Privileged Dihydro-1,4-Benzoxazine Scaffold
The dihydro-1,4-benzoxazine ring system is a prominent "privileged scaffold" in medicinal chemistry. Its rigid, bent conformation allows appended substituents to project into defined vectors of three-dimensional space, facilitating precise interactions with biological targets. This structural feature has led to its incorporation into a wide array of therapeutic agents with diverse activities, including antibacterial, anticancer, and antihypertensive properties. The synthesis of this scaffold is therefore of significant interest, with numerous methods developed over the years.
This guide will focus on the most prevalent and synthetically useful approaches, categorized as:
-
Strategy A: Bimolecular Cyclization of o-Aminophenols
-
Strategy B: Reductive Cyclization of o-Nitrophenols
-
Strategy C: Modern Transition-Metal-Catalyzed Approaches
Comparative Analysis of Synthetic Strategies
The choice of synthetic route is governed by factors such as starting material availability, desired substitution pattern, scalability, and reaction conditions. The following sections provide a head-to-head comparison of the major strategies.
Strategy A: Bimolecular Cyclization of o-Aminophenols
This is arguably the most classical and versatile approach. It involves the reaction of a pre-formed or in situ-generated o-aminophenol with a two-carbon electrophilic synthon, leading to the formation of the heterocyclic ring.
Mechanism & Rationale: The reaction typically proceeds via two key steps: (1) an initial nucleophilic attack, followed by (2) an intramolecular cyclization. The specific sequence depends on the electrophile used. When reacting with an α-haloketone or α-haloester, the more nucleophilic amino group typically reacts first in an SN2 fashion. Subsequent intramolecular Williamson ether synthesis, often promoted by a base, closes the ring. The base (e.g., K2CO3, NaH) is crucial as it deprotonates the phenolic hydroxyl, converting it into a much stronger nucleophile (phenoxide) to facilitate the ring-closing C-O bond formation.
Caption: General workflow for DHBO synthesis from o-aminophenols.
Advantages:
-
Convergent and Modular: A wide variety of substitutions can be introduced on both the aminophenol and the two-carbon electrophile, allowing for rapid generation of diverse compound libraries.
-
Readily Available Starting Materials: o-Aminophenols and simple electrophiles like α-haloketones are commercially available or easily synthesized.[1]
Disadvantages:
-
Regioselectivity Issues: Unsymmetrically substituted o-aminophenols can lead to mixtures of regioisomers.
-
Harsh Conditions: Some cyclization procedures require high temperatures or strong bases, which may not be compatible with sensitive functional groups.
Strategy B: Reductive Cyclization of o-Nitrophenols
This strategy is an excellent alternative when the corresponding o-aminophenol is unstable, expensive, or difficult to access. The synthesis begins with an o-nitrophenol, which is first reacted with an electrophile (similar to Strategy A), followed by reduction of the nitro group and spontaneous or catalyzed cyclization.
Mechanism & Rationale: The key step is the reduction of the nitro group to an amine. A variety of reducing agents can be employed, such as sodium dithionite (Na2S2O4), catalytic hydrogenation (H2/Pd-C), or metals in acid (e.g., SnCl2/HCl). Once the amino group is unmasked, the intramolecular cyclization occurs rapidly, often without the need for an additional base, as the newly formed amine can directly displace a leaving group or open an epoxide ring. This one-pot procedure, combining alkylation and reductive cyclization, can be highly efficient.[2]
Advantages:
-
Avoids Unstable Intermediates: o-Nitrophenols are generally more stable and less prone to oxidation than o-aminophenols.
-
Potential for One-Pot Procedures: The alkylation and reductive cyclization can often be performed sequentially in the same reaction vessel, improving operational efficiency.[2]
Disadvantages:
-
Orthogonal Reactivity Required: The chosen reducing agent must selectively reduce the nitro group without affecting other functional groups in the molecule.
-
Additional Synthetic Step: Inherently adds a reduction step to the sequence compared to starting from an aminophenol.
Strategy C: Modern Transition-Metal-Catalyzed Approaches
In recent years, palladium- and copper-catalyzed reactions have emerged as powerful tools for constructing the DHBO core. These methods typically involve intramolecular C-O or C-N bond formation on a suitably functionalized acyclic precursor.[3][4][5]
Mechanism & Rationale: A common approach involves the intramolecular Buchwald-Hartwig amination or Ullmann-type C-O coupling. For instance, a 2-bromo- or 2-iodophenol can be coupled with an ethanolamine derivative. Alternatively, an o-haloaniline can be coupled with a protected ethylene glycol. The transition metal catalyst (e.g., a Pd(0) or Cu(I) species) facilitates the challenging C-N or C-O bond formation under milder conditions than traditional methods.[6][7] The choice of ligands on the metal is critical for achieving high yields and good functional group tolerance.
Caption: Catalytic cycle for Palladium-catalyzed DHBO synthesis.
Advantages:
-
Mild Reaction Conditions: Often proceed at lower temperatures and tolerate a wider range of functional groups compared to classical methods.
-
High Regiocontrol: The position of the halide and the nucleophile are precisely defined, avoiding regioselectivity issues.
Disadvantages:
-
Catalyst Cost and Toxicity: Palladium and copper catalysts, along with their specialized ligands, can be expensive. Residual metal contamination can be a concern, especially in pharmaceutical applications.
-
Precursor Synthesis: The synthesis of the required functionalized precursors can sometimes be lengthy.
Quantitative Performance Comparison
The following table summarizes typical performance data for the described synthetic strategies, compiled from representative literature examples.
| Strategy | Key Reagents | Typical Yield (%) | Temp (°C) | Time (h) | Key Advantages | Key Disadvantages |
| A: o-Aminophenol Cyclization | o-Aminophenol, α-haloester, K2CO3 | 75-95% | 80-110 | 8-24 | High convergence, readily available materials. | Can require harsh conditions, potential regioisomers. |
| B: Reductive Cyclization | o-Nitrophenol, α-haloester, Na2S2O4 | 60-85% | 25-100 | 4-16 | Stable starting materials, one-pot potential. | Added reduction step, reagent compatibility. |
| C: Pd-Catalyzed Coupling | o-Bromoaniline-ethanolamine, Pd(OAc)2, Ligand, Base | 70-92% | 90-120 | 12-36 | Excellent functional group tolerance, high regiocontrol. | Catalyst cost/toxicity, multi-step precursors.[3][7] |
| C: Cu-Catalyzed Coupling | o-Iodophenol-ethanolamine, CuI, Ligand, Base | 65-90% | 100-140 | 24-48 | Lower cost than Pd, good for C-O coupling.[4] | Often requires higher temperatures than Pd catalysis. |
Featured Experimental Protocols
Protocol 1: Synthesis of Ethyl 2,3-dihydro-1,4-benzoxazine-2-carboxylate (Strategy A)
This protocol is a classic example of the bimolecular cyclization of an o-aminophenol with an α-haloester.
Materials:
-
o-Aminophenol (1.0 eq)
-
Ethyl 2,3-dibromopropionate (1.1 eq)
-
Anhydrous Potassium Carbonate (K2CO3) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred suspension of anhydrous K2CO3 in DMF at room temperature, add o-aminophenol.
-
Stir the mixture for 15 minutes to allow for partial deprotonation of the phenol.
-
Add ethyl 2,3-dibromopropionate dropwise to the suspension.
-
Heat the reaction mixture to 90 °C and maintain stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.
Rationale: The excess K2CO3 acts as a base to deprotonate the phenol and scavenge the HBr formed during the reaction. DMF is used as a polar aprotic solvent to dissolve the reactants and facilitate the SN2 reactions. The initial reaction is the N-alkylation, followed by the base-promoted intramolecular O-alkylation to close the ring.
Protocol 2: One-Pot Synthesis of 3-Phenyl-2,3-dihydro-1,4-benzoxazine (Strategy B)
This protocol demonstrates an efficient reductive cyclization approach.
Materials:
-
2-Nitrophenol (1.0 eq)
-
Styrene oxide (1.2 eq)
-
Sodium Hydride (NaH, 60% dispersion in oil) (1.1 eq)
-
Palladium on Carbon (10% Pd/C, 5 mol%)
-
Methanol (MeOH)
-
Ethyl Acetate (EtOAc)
-
Hydrogen (H2) gas balloon
Procedure:
-
Alkylation: To a solution of 2-nitrophenol in anhydrous THF, carefully add NaH at 0 °C. Allow the mixture to stir for 20 minutes.
-
Add styrene oxide and allow the reaction to warm to room temperature, stirring for 6 hours until the epoxide is consumed (monitored by TLC).
-
Carefully quench the reaction with a few drops of water. Remove the THF under reduced pressure.
-
Reductive Cyclization: Dissolve the crude intermediate in a mixture of MeOH and EtOAc.
-
Add 10% Pd/C catalyst to the solution.
-
Purge the flask with H2 gas and leave the reaction to stir under an H2 balloon atmosphere at room temperature for 8 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with EtOAc.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the final product.
Rationale: The first step is a base-catalyzed epoxide ring-opening by the nitrophenoxide. The subsequent catalytic hydrogenation simultaneously reduces the nitro group to an amine and may facilitate the cyclization, leading directly to the dihydrobenzoxazine product in a highly efficient manner.
Conclusion and Outlook
The synthesis of substituted dihydro-1,4-benzoxazines is a mature field with several robust and reliable strategies. The classical bimolecular cyclization of o-aminophenols remains a workhorse due to its simplicity and the availability of starting materials. For substrates where the aminophenol is problematic, the reductive cyclization of o-nitrophenols offers a powerful and often one-pot alternative.
Looking forward, the development of more efficient and sustainable methods continues. Transition-metal-catalyzed routes provide unparalleled control over regioselectivity and functional group tolerance, although catalyst cost and removal remain key considerations for large-scale synthesis.[3][6][8] Future innovations will likely focus on further expanding the scope of these catalytic methods, developing enantioselective variants to access chiral DHBOs, and employing greener reaction conditions to meet the growing demands of the pharmaceutical and materials science industries.
References
- Optically active dihydro-1,4-benzoxazines: synthetic, separation, and enzymatic approaches. (2026). Organic & Biomolecular Chemistry.
- Pd(II)-Catalyzed Synthesis of Functionalized Dihydro- benzoxazines and a Functionalized Tricyclic System. (2021). Organic Letters, 23, 7698–7702.
-
Copper-Catalyzed Decarboxylation Cross-Coupling Cascade Reaction for Synthesis of Fused Dihydro-benzoxazinones. (2024). The Journal of Organic Chemistry, 89(11), 7472-7477. [Link]
-
Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Organic Chemistry Portal. [Link]
- catalyzed [3 + 2] spiroannulation of 2,3-dihydro-1,4-benzoxazines with 4-hydroxy-2-alkynoates through ortho-C–H bond functionalization. (2023). Organic & Biomolecular Chemistry, 21, 6169-6173.
-
An efficient synthesis of 2H-1,4-benzoxazin-3(4H)-ones via Smiles rearrangement. (2007). ResearchGate. [Link]
-
ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. (2010). ResearchGate. [Link]
-
Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][4][9]oxazines by intramolecular Hiyama coupling. (2022). National Institutes of Health (NIH). [Link]
-
Palladium-Catalyzed Domino C−C/C−N Coupling Using a Norbornene Template: Synthesis of Substituted Benzomorpholines, Phenoxazines, and Dihydrodibenzoxazepines. (2017). ACS Publications. [Link]
-
Copper-Catalyzed Three-Component Reactions to Benzoxazines. (2009). Sci-Hub. [Link]
-
Šlachtová, V., Chasák, J., & Brulíková, L. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19314-19323. [Link]
-
Jiang, W., et al. (2024). Copper-Catalyzed Decarboxylation Cross-Coupling Cascade Reaction for Synthesis of Fused Dihydro-benzoxazinones. ResearchGate. [Link]
-
Cu-Catalyzed Asymmetric Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. (2016). Sci-Hub. [Link]
-
Kotha, S., Bindra, V., & Kuki, A. (1994). SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. Semantic Scholar. [Link]
-
Practical One-Pot Multistep Synthesis of 2H-1,3-Benzoxazines Using Copper, Hydrogen Peroxide and Triethylamine. (2021). National Institutes of Health (NIH). [Link]
-
Synthesis and Characterization of 1,4-Dihydro-3,1-benzoxazines and 1,2,3,4-Tetrahydroquinazolines: An Unknown Structure Determination Experiment. (2017). Journal of Chemical Education. [Link]
-
α-Halo ketone. Wikipedia. [Link]
-
Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. (2020). MDPI. [Link]
-
Reductive cyclisation of o-nitrophenyl benzoate to 2-phenylbenzoxazole. RSC Publishing. [Link]
-
Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. (2024). National Institutes of Health (NIH). [Link]
-
Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine. (2016). ResearchGate. [Link]
-
Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. (2020). ResearchGate. [Link]
-
22.3: Alpha Halogenation of Aldehydes and Ketones. (2023). Chemistry LibreTexts. [Link]
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (2010). National Institutes of Health (NIH). [Link]
-
Haloform Reaction of Methyl Ketones. (2020). Master Organic Chemistry. [Link]
-
Palladium-Catalyzed Benzodiazepines Synthesis. (2022). MDPI. [Link]
-
The Chemistry of α-Haloketones, α-Haloaldehydes and α-Holoimines. (2012). ResearchGate. [Link]
-
Research on thermal degradation process of p-nitrophenol-based polybenzoxazine. (2021). SpringerLink. [Link]
-
Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers. (2021). National Institutes of Health (NIH). [Link]
-
Synthesis, ring-opening polymerization, and properties of benzoxazines based on o - and p -hydroxybenzyl alcohols. (2020). ResearchGate. [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine
This document provides essential safety and logistical information for the proper disposal of 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine (CAS No. 1352318-72-9). As a halogenated heterocyclic compound, its disposal requires strict adherence to protocols to ensure personnel safety and environmental compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this and structurally similar reagents.
Hazard Identification and Risk Assessment
Understanding the chemical nature of this compound is fundamental to appreciating its disposal requirements. The molecule contains both bromine and fluorine atoms, classifying it as a halogenated organic compound .[1][2] This classification is the single most critical factor in determining its disposal pathway, as co-mingling with non-halogenated waste streams can lead to regulatory violations and disrupt recycling processes like fuel blending.[3][4]
While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally similar halogenated benzoxazines and aromatic compounds indicate a consistent hazard profile.[5][6][7][8] The primary risks associated with this class of compounds are summarized below.
| Hazard Classification | Description | GHS Pictogram | Precautionary Statements (Examples) |
| Acute Toxicity, Oral | May be harmful if swallowed. |
Pre-Disposal Safety Protocol: PPE and Engineering Controls
Before handling the waste, it is imperative to establish a safe working environment. This protocol is a self-validating system designed to minimize exposure risk.
Mandatory Personal Protective Equipment (PPE) and Controls:
-
Engineering Controls: All handling of this compound, including weighing and transferring waste, must be conducted in a certified chemical fume hood to prevent inhalation of dust particles.[5][6]
-
Eye Protection: Safety goggles with side-shields are mandatory.[5]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contamination occurs.[9]
-
Body Protection: A standard laboratory coat is required. For larger quantities, impervious clothing may be necessary.[5]
Caption: Pre-Handling Safety & Engineering Control Workflow.
Waste Segregation and Collection Protocol
Proper segregation is the most critical step in the disposal process. Halogenated organic wastes are managed separately because their high-temperature incineration requires specialized scrubbers to neutralize acidic gases (e.g., HBr, HF) that form during combustion.[10]
Step-by-Step Collection Procedure:
-
Designate a Waste Container: Obtain a dedicated hazardous waste container from your institution's Environmental Health & Safety (EHS) department. The container must be made of a compatible material (e.g., HDPE) and have a screw-top, vapor-tight lid.[4][11]
-
Label the Container: Before adding any waste, label the container clearly with the words "Hazardous Waste, Halogenated Organics ".[3][11] List the full chemical name: "this compound". Do not use abbreviations.[11]
-
Transfer Waste: Carefully transfer the solid waste into the designated container using a dedicated spatula or scoop. Perform this transfer inside a fume hood to minimize dust inhalation.
-
Segregate Contaminated Materials: Any materials grossly contaminated with the compound (e.g., weigh boats, gloves, paper towels used for cleanup) should also be placed in the same halogenated waste container.
-
Do Not Mix: Crucially, do not mix this waste with non-halogenated organic solvents (like acetone, hexane, or methanol), strong acids, bases, or oxidizers. [1][3] Incompatible materials can cause dangerous reactions or lead to costly re-segregation by the disposal facility.
-
Secure and Store: Keep the container tightly closed at all times except when actively adding waste.[11] Store the container in a designated, well-ventilated satellite accumulation area away from heat sources.
Caption: Decision tree for proper laboratory waste segregation.
Spill and Decontamination Procedures
In the event of a small-scale laboratory spill, follow these steps immediately:
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate if Necessary: For large spills, evacuate the area and contact your institution's EHS emergency line.
-
Don PPE: Ensure you are wearing the full, appropriate PPE as described in Section 2.
-
Contain the Spill: Cover the solid spill with an absorbent, non-reactive material (e.g., vermiculite or sand).
-
Collect the Material: Carefully sweep or scoop the spilled material and absorbent into a plastic bag or other appropriate container.[11] Seal the container.
-
Dispose of Cleanup Material: Label the container and dispose of it as halogenated organic waste, following the protocol in Section 3.
-
Decontaminate Surfaces: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.[5] Dispose of the cleaning materials as halogenated waste.
-
Wash Hands: Wash hands thoroughly after the cleanup is complete.
Final Disposal Pathway
All collected halogenated organic waste is ultimately destined for destruction by a licensed hazardous waste disposal facility. The primary method for this waste stream is high-temperature incineration . This process ensures the complete destruction of the organic molecule. Wastes listed as hazardous are subject to federal requirements under the Resource Conservation and Recovery Act (RCRA).[12] Facilities that treat, store, or dispose of such waste must meet stringent management standards to protect human health and the environment.[12]
Never dispose of this compound down the drain or in regular trash.[4][11] This is illegal and environmentally hazardous. Your institution's EHS department will coordinate the pickup and transport of the properly labeled waste container to the certified disposal facility.
By adhering to this guide, you contribute to a safe laboratory environment and ensure that complex chemical reagents are managed responsibly from benchtop to final disposal.
References
-
Hazardous Waste Segregation. Princeton University Environmental Health & Safety. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
-
Organic Solvent Waste Disposal. The University of British Columbia Safety & Risk Services. [Link]
-
Halogenated Waste. University of Wisconsin-Milwaukee. [Link]
-
Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency. [Link]
-
Other Disposal Guidance (Brominated Flame Retardants). U.S. Environmental Protection Agency. [Link]
-
Guidance For Hazard Determination. Occupational Safety and Health Administration (OSHA). [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. Electronic Code of Federal Regulations (eCFR). [Link]
-
Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency. [Link]
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Personal protective equipment for handling 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine
Essential Safety and Handling Guide for 4-BOC-6-Bromo-5-fluoro-2,3-dihydro-1,4-benzoxazine
This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational guidance for the handling and disposal of this compound. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, this guide is synthesized from established protocols for structurally similar halogenated and fluorinated organic molecules and general principles of laboratory safety. The causality behind these recommendations is rooted in mitigating the potential hazards associated with this class of compounds.
Hazard Assessment and Core Principles
While specific toxicological data for this compound is not available, its structure suggests potential hazards that necessitate a cautious approach. The presence of bromine and fluorine atoms classifies it as a halogenated organic compound, which can present respiratory, skin, and eye irritation hazards.[1][2] A similar, non-fluorinated compound, 6-Bromo-4-boc-2,3-dihydro-benzo[3][4]oxazine, is indicated to potentially cause respiratory irritation.[1] Therefore, all handling procedures must be designed to minimize exposure through inhalation, dermal contact, and ingestion.
Guiding Principle: In the absence of specific data, treat this compound with a high degree of caution, assuming it to be a potential irritant and harmful if ingested or inhaled. All operations should be conducted within a certified chemical fume hood.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is critical for the safe handling of this compound at all stages, from initial weighing to final disposal. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side-shields | Disposable nitrile gloves (double-gloving recommended) | Lab coat | Work within a chemical fume hood |
| Solution Preparation and Transfers | Chemical splash goggles | Disposable nitrile gloves (double-gloving recommended) | Lab coat | Work within a chemical fume hood |
| Reaction Work-up and Purification | Chemical splash goggles and face shield | Chemical-resistant gloves (e.g., neoprene over nitrile) | Chemical-resistant apron over a lab coat | Work within a chemical fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty chemical-resistant gloves (e.g., Silver Shield) | Chemical-resistant coveralls (e.g., Tychem) | Air-purifying respirator (APR) with organic vapor cartridges |
| Waste Disposal | Chemical splash goggles | Chemical-resistant gloves | Lab coat | Work within a chemical fume hood |
Rationale for PPE Selection:
-
Eye Protection: Safety glasses are the minimum requirement, but chemical splash goggles are essential when handling solutions to protect against splashes.[5][6] A face shield provides an additional layer of protection during larger-scale operations.[6]
-
Hand Protection: Disposable nitrile gloves provide good initial protection for incidental contact.[5][6] Double-gloving is a prudent measure to increase protection against potential permeation. For prolonged contact or during spill cleanup, more robust gloves like neoprene or Silver Shield are necessary.[7]
-
Body Protection: A standard lab coat is sufficient for routine handling.[5][6] A chemical-resistant apron or coveralls should be used when there is a significant risk of splashing.[7]
-
Respiratory Protection: All handling of this compound, whether in solid or solution form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][4] In the event of a significant spill outside of a fume hood, an air-purifying respirator with appropriate cartridges is required for cleanup personnel.[7]
Operational and Disposal Plans: A Step-by-Step Guide
3.1. Handling Procedure
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available. Designate a specific area within the fume hood for the handling of this compound.
-
Weighing: If the compound is a solid, carefully weigh the required amount in a disposable weigh boat or on weighing paper within the fume hood. Avoid creating dust.
-
Dissolution: Add the solvent to the solid in a flask or beaker, ensuring the vessel is adequately sized for the volume. Gently swirl or stir to dissolve.
-
Transfers: Use appropriate tools such as a pipette or a funnel for transferring solutions to minimize the risk of spills.
-
Post-Handling: After handling, decontaminate the work area with an appropriate solvent. Remove gloves and wash hands thoroughly with soap and water.[8]
3.2. Spill Management
-
Minor Spill (inside fume hood):
-
Alert nearby personnel.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent.
-
-
Major Spill (outside fume hood):
-
Evacuate the immediate area and alert others.
-
If safe to do so, increase ventilation.
-
Contact your institution's Environmental Health and Safety (EHS) department.
-
Only trained personnel with appropriate respiratory protection should attempt to clean up a large spill.[9]
-
3.3. Disposal Plan
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Segregation: Collect all waste containing this compound in a designated, properly labeled hazardous waste container for "Halogenated Organic Waste."[3][10] Do not mix with non-halogenated organic waste, as this significantly increases disposal costs and environmental impact.[10][11]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name of all constituents.[4][9]
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[4]
-
Pickup: Arrange for waste pickup through your institution's EHS department.
Visual Workflow and Logic Diagrams
Safe Handling Workflow for this compound
Caption: Workflow for safe handling of the compound.
Decision Tree for Spill Response
Caption: Decision-making process for spill response.
References
- Hazardous Waste Segregation. (n.d.).
- Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.).
- Organic Solvents. (n.d.). Cornell EHS.
- Halogenated Solvents in Laboratories. (n.d.). Campus Operations.
- Organic Solvent Waste Disposal. (n.d.). Safety & Risk Services.
- Safety Data Sheet. (2021, March 26). ChemScene.
- Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety.
- 3M Personal Safety Products that may be used by Fire Service in the United States- Notice regarding Fluorinated Organic Compound. (n.d.). Reliable Electric.
- What are personal protective equipment requirements for handling hazardous chemicals during production? (2022, November 14). Quora.
- Personal protective equipment for handling 2-Bromo-9-diazafluorene. (2025, November). Benchchem.
- SAFETY DATA SHEET. (2025, October 16). Thermo Fisher Scientific.
-
MSDS of 6-Bromo-4-boc-2,3-dihydro-benzo[3][4]oxazine. (n.d.). Retrieved from vertexaisearch.cloud.google.com.
- Personal Protective Equipment. (n.d.). Environmental Health & Safety Services.
- SAFETY DATA SHEET. (2025, December 26). Fisher Scientific.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
